Disodium pamoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.2Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLLICRFEVEWOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130-85-8 (Parent) | |
| Record name | Sodium pamoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8064438 | |
| Record name | 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-22-8, 7681-47-2 | |
| Record name | Sodium pamoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,4'-methylenebis[3-hydroxy-2-naphthoate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPO7LTE47E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Disodium Pamoate: A Comprehensive Technical Guide on Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties and structural characteristics of disodium (B8443419) pamoate. The information is presented to support research, development, and quality control activities involving this widely used pharmaceutical excipient.
Chemical and Physical Properties
Disodium pamoate, the disodium salt of pamoic acid, is a pale yellow to yellow crystalline powder.[1] It is frequently utilized in pharmaceutical formulations as a counterion to form sparingly soluble salts with basic active pharmaceutical ingredients (APIs), thereby enabling sustained-release preparations.[2] The chemical structure of pamoic acid consists of two naphthalene (B1677914) rings linked by a methylene (B1212753) bridge.[1]
The physicochemical properties of this compound and its monohydrate form are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value |
| Chemical Name | disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
| Synonyms | Pamoic acid disodium salt, 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt, Disodium 4,4'-methylenebis(3-hydroxy-2-naphthoate) |
| CAS Number | 6640-22-8 (Anhydrous)[1], 71607-30-2 (Monohydrate) |
| Molecular Formula | C₂₃H₁₄Na₂O₆ (Anhydrous)[1], C₂₃H₁₆Na₂O₇ (Monohydrate) |
| Molecular Weight | 432.33 g/mol (Anhydrous)[1], 450.34 g/mol (Monohydrate) |
| Appearance | Pale yellow to yellow powder[1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | >300 °C (decomposes)[3] |
| Solubility (Anhydrous) | Water: Soluble[1] |
| pKa (of Pamoic Acid) | Not available in search results |
Chemical Structure
The chemical structure of the pamoate anion is fundamental to its function in forming stable, low-solubility salts with various drug molecules.
Caption: Chemical structure of the pamoate anion.
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for ensuring its quality and performance in pharmaceutical formulations.
Synthesis of this compound
A general protocol for the synthesis of this compound involves the neutralization of pamoic acid with a sodium base.[1][4]
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Dissolution: Dissolve pamoic acid in a suitable solvent mixture, such as ethanol and water.
-
Neutralization: Slowly add a stoichiometric amount (2 equivalents) of sodium hydroxide solution to the pamoic acid solution with constant stirring.
-
Crystallization: The this compound salt will precipitate out of the solution. The crystallization process can be controlled by adjusting temperature and stirring rate. For the monohydrate form, specific crystallization conditions are required.[4]
-
Isolation: The precipitate is collected by filtration.
-
Washing: The collected solid is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Drying: The final product is dried under vacuum to remove residual solvents.
Characterization Techniques
The melting point of this compound is determined to assess its purity and identity. Due to its high melting point with decomposition, a capillary melting point apparatus is commonly used.[5][6]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine the approximate melting range, followed by a slower heating rate (1-2 °C/min) near the expected melting point for an accurate determination.[7]
-
Observation: The temperatures at which the substance begins to melt and completely melts are recorded as the melting range. For this compound, decomposition is observed at temperatures above 300 °C.[3]
The solubility of this compound in various solvents is a critical parameter for its use in pharmaceutical formulations. The shake-flask method is a standard technique for determining equilibrium solubility.[8]
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Methodology:
-
Sample Preparation: A small amount of this compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Interpretation: The characteristic absorption bands for the carboxylate (COO⁻), hydroxyl (-OH), aromatic C-H, and C=C stretching vibrations are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound.
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Interpretation: The chemical shifts, signal multiplicities, and integration values of the peaks are analyzed to confirm the proton and carbon environments within the molecule.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal transitions of this compound, such as melting and decomposition.[3][9]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (2-10 mg) of this compound is sealed in an aluminum pan.[9] An empty sealed pan is used as a reference.
-
Apparatus Setup: The sample and reference pans are placed in the DSC cell.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic events, such as melting and decomposition, are identified and characterized by their onset temperature and enthalpy change.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and the presence of solvates.[3][10]
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound is placed in the TGA sample pan.
-
Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. For the monohydrate form, an initial weight loss corresponding to the loss of one water molecule is expected, followed by decomposition at higher temperatures.[3]
PXRD is a critical technique for characterizing the solid-state nature of this compound, including its crystallinity and polymorphic form.[11][12]
Methodology:
-
Sample Preparation: A sufficient amount of finely powdered this compound is placed in a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram, a plot of diffraction intensity versus 2θ, provides a unique fingerprint of the crystalline structure. The peak positions and relative intensities are used to identify the crystalline phase and can be compared to reference patterns.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound monohydrate | 71607-30-2 [smolecule.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. davjalandhar.com [davjalandhar.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mcgill.ca [mcgill.ca]
A Technical Guide to the Synthesis of Disodium Pamoate from Pamoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) pamoate, the disodium salt of pamoic acid, serves as a critical excipient in the pharmaceutical industry.[1] It is widely utilized as a counterion to create sparingly soluble salts with active pharmaceutical ingredients (APIs), a characteristic that is fundamental to the development of long-acting injectable (LAI) and other sustained-release drug formulations.[1][2] The formation of a pamoate salt with a basic drug molecule significantly diminishes its aqueous solubility, which is a key factor in creating depot formulations that allow for less frequent dosing and improved patient compliance.[1][2] This technical guide provides a detailed overview of the synthesis of disodium pamoate from its parent compound, pamoic acid, complete with experimental protocols, data summaries, and process visualizations.
Core Synthesis Principle: Neutralization Reaction
The primary method for synthesizing this compound is a straightforward acid-base neutralization reaction.[3] Pamoic acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups that can be deprotonated.[1][4] The synthesis involves reacting pamoic acid with a stoichiometric amount of a sodium-containing base, typically sodium hydroxide (B78521) (NaOH) or sodium carbonate.[3][5] This reaction proceeds through a two-step deprotonation, where each carboxylic acid group sequentially loses a proton to form the corresponding sodium salt, ultimately yielding this compound.[3]
The general chemical equation for this reaction is:
Pamoic Acid + 2 NaOH → this compound + 2 H₂O [3][6]
Precise control over the stoichiometry is critical to ensure the complete conversion to the disodium salt and to achieve optimal product purity.[3][7]
Experimental Protocols
The following sections detail a generalized protocol for the laboratory-scale synthesis of this compound from pamoic acid.
1. Preparation of this compound Solution (In Situ Formation)
This protocol is foundational for many applications where the this compound solution is used directly to precipitate a basic API as a pamoate salt.[8][9]
-
Materials:
-
Pamoic Acid
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
-
Procedure:
-
In a suitable reaction vessel, mix Pamoic Acid with deionized water.[9]
-
Prepare an aqueous solution of sodium hydroxide. A solution of sodium hydroxide can be prepared by dissolving it in water.[10]
-
Slowly add the sodium hydroxide solution to the pamoic acid suspension with constant stirring.[8]
-
Continue stirring at room temperature (e.g., 25-30°C) until all the pamoic acid has dissolved, indicating the formation of the soluble this compound.[9] The resulting solution is then ready for use in subsequent salt exchange reactions with an API.
-
2. Isolation of Solid this compound
To obtain this compound as a solid, the following steps are typically employed after its formation in solution.
-
Procedure:
-
After the neutralization reaction is complete, the this compound can be precipitated from the solution. This may involve techniques such as cooling, evaporation of the solvent, or the addition of an anti-solvent.[11]
-
Isolate the precipitated solid by filtration, for example, using a Büchner funnel.[2]
-
Wash the isolated solid with a suitable solvent (e.g., ethanol, followed by water) to remove any unreacted starting materials or impurities.[2][12]
-
Dry the final product in a vacuum oven at a controlled temperature (e.g., 40-60°C) to remove residual solvents and water.[10][11]
-
Data Presentation: Process Parameters and Characterization
Effective synthesis relies on the careful control of several process parameters and is verified through rigorous analytical characterization.
Table 1: Critical Process Parameters for this compound Synthesis
| Parameter | Control Range/Consideration | Rationale and Impact on Product Quality |
|---|---|---|
| Stoichiometry | Molar ratio of Pamoic Acid to NaOH should be 1:2 | Ensures complete conversion to the disodium salt and prevents the formation of monosodium salt or residual pamoic acid.[7] |
| pH | Maintain alkaline pH | Vital for complete salt formation and to prevent the precipitation of unreacted pamoic acid.[7] |
| Temperature | Typically room temperature (e.g., 10-25°C) | Influences reaction kinetics and the solubility of reactants and products, which can affect crystallization and final product form.[3][7] |
| Agitation Rate | Moderate to vigorous stirring | Essential for maintaining homogeneity, ensuring efficient heat transfer, and influencing the crystal size and morphology of the final product.[7] |
| Drying Conditions | Controlled temperature and humidity | Critical for removing residual solvents and water without inducing polymorphic transformations or degradation.[7] |
Table 2: Analytical Techniques for Characterization and Quality Control
| Analytical Method | Purpose | Expected Observations/Results |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A high purity level (e.g., ≥99%) is expected. The method should be stability-indicating to separate the parent compound from any degradation products.[13][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Structural confirmation and identification | Provides a unique spectral "fingerprint" to confirm the formation of the carboxylate salt and the absence of unreacted carboxylic acid groups.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation | Confirms the molecular structure of this compound and the absence of starting materials.[3] |
| Powder X-ray Diffraction (XRPD) | Analysis of solid-state form (crystalline/amorphous) | Confirms the crystal form of the product, which is crucial for consistent solubility and stability.[7] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and solvation/hydration | Can determine the amount of water (for monohydrate form) or residual solvents by measuring weight loss upon heating.[15] |
| Differential Scanning Calorimetry (DSC) | Identification of thermal events (melting, decomposition) | Measures heat flow to identify melting points and decomposition temperatures, providing information on purity and physical form.[7][15] |
Mandatory Visualizations
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and isolation of this compound.
Conclusion
The synthesis of this compound from pamoic acid is a well-established and robust process rooted in fundamental acid-base chemistry.[3] While the reaction itself is straightforward, achieving a high-purity product with consistent physicochemical properties for pharmaceutical use requires meticulous control over key process parameters such as stoichiometry, pH, and temperature.[7] The detailed protocols and analytical characterization methods outlined in this guide provide a comprehensive framework for researchers and drug development professionals to successfully synthesize and validate this compound, a critical component in the formulation of effective sustained-release drug products.
References
- 1. Pamoic acid disodium | 6640-22-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound monohydrate | 71607-30-2 [smolecule.com]
- 4. Pamoic Acid | C23H16O6 | CID 8546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2014125500A1 - A process for preparation of olanzapine pamoate - Google Patents [patents.google.com]
- 10. KiloMentor: Pamoate or Embonate Salts [kilomentor.blogspot.com]
- 11. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. benchchem.com [benchchem.com]
Physicochemical Characteristics of Disodium Pamoate Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) pamoate monohydrate, the disodium salt of pamoic acid, is a critical excipient in the pharmaceutical industry, primarily utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs).[1][2] This property is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations, which offer the benefits of reduced dosing frequency, improved patient compliance, and potentially enhanced therapeutic outcomes.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of disodium pamoate monohydrate, complete with experimental methodologies and visual representations of its synthesis, characterization, and mechanism of action. Recent findings have also identified pamoic acid as a potent agonist for the orphan G protein-coupled receptor 35 (GPR35), suggesting a potential pharmacological role beyond its established use as a formulation aid.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound monohydrate is crucial for its effective application in drug formulation.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₆Na₂O₇ | [1][2][5] |
| Molecular Weight | 450.34 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1][5] |
| CAS Number | 71607-30-2 | [2][5] |
Table 2: Solubility Data
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 43 g/L | [1][6][7] |
| Water | Not Specified | ≥18 mg/mL | [6][7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥28.6 mg/mL | [1][6][7] |
| Ethanol (B145695) | Not Specified | Insoluble | [6] |
| Ether | Not Specified | Practically Insoluble | [1] |
| Benzene | Not Specified | Practically Insoluble | [1] |
| Tetrahydrofuran (THF) | Not Specified | Sparingly Soluble | [1] |
| Nitrobenzene | Not Specified | Sparingly Soluble | [1] |
| Pyridine | Not Specified | Sparingly Soluble | [1] |
Table 3: Thermal Analysis Data
| Analysis Type | Observation | Temperature Range (°C) | Interpretation | Reference |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to one water molecule (~4%) | 100-150 | Dehydration of the monohydrate form | [8] |
| Differential Scanning Calorimetry (DSC) | Endothermic peak | 100-150 | Loss of water of hydration | [8] |
| Differential Scanning Calorimetry (DSC) | Endothermic peak | ~300 | Melting/decomposition of the anhydrous form | [9] |
Table 4: Acidity
| Property | Value | Reference |
| pKa of Pamoic Acid | pKa₁ ≈ 2.8, pKa₂ ≈ 4.0 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound monohydrate are provided below.
Synthesis of this compound Monohydrate
Objective: To synthesize this compound monohydrate via a neutralization reaction between pamoic acid and sodium hydroxide (B78521), followed by crystallization.
Materials:
-
Pamoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (optional, for enhanced crystal morphology control)
Procedure:
-
Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.
-
Reaction: In a reaction vessel, suspend pamoic acid in deionized water.
-
Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of 2 moles of NaOH for every 1 mole of pamoic acid is required for complete neutralization.[1]
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The suspension should dissolve to form a clear solution of this compound.[1]
-
Crystallization: Cool the reaction mixture to 10-25°C to induce crystallization of the monohydrate form.[1][5] For enhanced control over crystal morphology, a mixture of ethanol and water can be utilized as the crystallization solvent.[1]
-
Isolation: Collect the precipitated crystals by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.[1]
Characterization Protocols
Objective: To identify the crystalline form and assess the crystallinity of this compound monohydrate.
Methodology:
-
Gently grind the sample to a fine powder to minimize preferred orientation.
-
Mount the powdered sample in a zero-background sample holder.
-
Acquire the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 5° to 40°.
-
Data Analysis: The resulting diffractogram should exhibit sharp peaks, indicative of a crystalline material. An illustrative pattern may show peaks at approximately 6.5, 12.8, 15.2, 21.0, and 25.8 degrees 2θ.[8]
Objective: To determine the thermal stability, hydration state, and thermal transitions of this compound monohydrate.
Thermogravimetric Analysis (TGA) Protocol:
-
Calibrate the TGA instrument for weight and temperature.
-
Place a 5-10 mg sample in a tared TGA pan.
-
Heat the sample from ambient temperature to 600°C at a heating rate of 10 K/min under a nitrogen atmosphere.[9]
-
Data Analysis: Determine the weight loss as a function of temperature. A weight loss of approximately 4% between 100-150°C corresponds to the loss of one water molecule from the monohydrate form.[8]
Differential Scanning Calorimetry (DSC) Protocol:
-
Calibrate the DSC instrument for heat flow and temperature.
-
Seal a 2-5 mg sample in an aluminum pan.
-
Heat the sample from ambient temperature to above its melting/decomposition point (e.g., 350°C) at a controlled rate of 10°C/min under a nitrogen atmosphere.[9]
-
Data Analysis: Measure the heat flow to identify thermal events. An endothermic peak in the range of 100-150°C confirms the dehydration event, while a sharp endotherm around 300°C indicates melting/decomposition.[8][9]
Objective: To identify the functional groups present in this compound monohydrate and confirm its chemical structure.
Methodology:
-
Ensure the sample is dry to avoid interference from adsorbed water.
-
Prepare the sample using either a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a translucent disk.
-
Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.[1]
-
Data Analysis: The FTIR spectrum is characterized by a broad absorption band in the 3500-2000 cm⁻¹ region, attributed to O-H stretching vibrations of the carboxylic acid groups and the water of hydration, indicating strong hydrogen bonding.[1]
Visualizations
Experimental Workflows
Caption: Synthesis and Characterization Workflow.
Caption: Drug-Pamoate Complex Formation Workflow.
Biological Signaling Pathway
Caption: Pamoic Acid-GPR35 Signaling Pathway.
Mechanism of Action in Drug Delivery
The primary mechanism by which this compound monohydrate facilitates sustained drug release is through the formation of a sparingly soluble salt with a basic drug molecule.[3] Pamoic acid, being a dicarboxylic acid, can form ionic bonds with basic functional groups (e.g., amines) present in many APIs.[3] The resulting drug-pamoate salt has a significantly lower aqueous solubility compared to the free base or other salt forms of the API.[3] This is attributed to the large, hydrophobic nature of the pamoate anion and the strong ionic interactions within the crystal lattice of the newly formed salt.[3]
When administered, typically as a crystalline suspension via intramuscular injection, the drug-pamoate complex forms a depot at the injection site. The slow dissolution of this salt is the rate-limiting step for drug absorption, leading to a sustained therapeutic effect.[3][4]
Conclusion
This compound monohydrate is a well-characterized excipient with a crucial role in the development of sustained-release drug formulations. Its physicochemical properties, particularly its solubility and ability to form sparingly soluble salts, are key to its function. The recent discovery of its interaction with the GPR35 receptor opens new avenues for research into its potential biological activities and its influence on drug bioavailability. This guide provides a foundational understanding of the key characteristics and experimental considerations for researchers and drug development professionals working with this important pharmaceutical compound.
References
- 1. This compound monohydrate | 71607-30-2 | Benchchem [benchchem.com]
- 2. This compound monohydrate | C23H16Na2O7 | CID 54678147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound monohydrate | 71607-30-2 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pamoic Acid's Acidity: A Technical Guide to pKa Values in Pharmaceutical Salt Formation
For Researchers, Scientists, and Drug Development Professionals
Pamoic acid, also known as embonic acid, is a cornerstone in pharmaceutical development, primarily utilized to modify the physicochemical properties of active pharmaceutical ingredients (APIs). Its ability to form sparingly soluble salts with basic drugs makes it an invaluable tool for creating long-acting injectable formulations and improving drug stability. A thorough understanding of the acidic dissociation constants (pKa values) of pamoic acid is fundamental to effectively harnessing its potential in salt formation. This technical guide provides an in-depth analysis of the pKa values of pamoic acid, their significance in drug development, and the methodologies for their determination.
Physicochemical Properties and pKa Values of Pamoic Acid
Pamoic acid is a dicarboxylic acid, meaning it possesses two carboxylic acid functional groups that can donate protons. Consequently, its dissociation in an aqueous solution is characterized by two distinct pKa values, pKa1 and pKa2. While a predicted pKa value is widely cited in chemical databases, experimentally determined values are crucial for precise control over the salt formation process.
Multiple sources indicate a predicted pKa value for the first dissociation of pamoic acid to be approximately 2.67. This value suggests that the first carboxylic acid group is strongly acidic. The second pKa value is not as readily available in the literature, which may be attributed to the compound's very low solubility in water, complicating experimental determination.
Table 1: Quantitative Data for Pamoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₁₆O₆ | |
| Molecular Weight | 388.37 g/mol | |
| Melting Point | ≥300 °C (decomposes) | |
| pKa1 (Predicted) | ~2.67 | |
| pKa2 | Not definitively reported | - |
| Water Solubility | Practically insoluble |
The structural arrangement of the two carboxylic acid groups, separated by a methylene (B1212753) bridge and attached to naphthoic acid moieties, influences their respective acidities. The first proton dissociation (pKa1) is expected to be more favorable due to the electron-withdrawing nature of the aromatic rings. After the first deprotonation, the resulting negative charge on the carboxylate group will make the removal of the second proton (pKa2) more difficult, leading to a higher pKa2 value.
The Role of pKa in Pamoate Salt Formation
The pKa values of pamoic acid are critical in determining the conditions for efficient salt formation with basic APIs. The formation of a stable salt occurs when there is a significant difference between the pKa of the acidic counterion (pamoic acid) and the pKa of the basic drug (typically an amine). A general rule of thumb is a ΔpKa (pKa of the base - pKa of the acid) of at least 3 units to ensure a stable ionic interaction.
The stoichiometry of the resulting pamoate salt, either a 1:1 or a 2:1 ratio of drug to pamoate, is also influenced by the pH of the reaction medium and the pKa values of both the drug and pamoic acid. At a pH between pKa1 and pKa2 of pamoic acid, the monoanionic form of pamoate will be predominant, favoring the formation of a 1:1 salt. At a pH above pKa2, the dianionic form will be more prevalent, potentially leading to the formation of a 2:1 salt with a monobasic drug or a 1:1 salt with a dibasic drug.
Experimental Determination of pKa Values
The determination of pKa values for a compound like pamoic acid, which has poor aqueous solubility, presents experimental challenges. The most common methods employed for pKa determination are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. The general procedure involves titrating a solution of the acid with a standardized base and monitoring the pH change.
Generalized Experimental Protocol for Potentiometric Titration of a Poorly Soluble Acid:
-
Sample Preparation: A precise amount of pamoic acid is dissolved in a suitable co-solvent system (e.g., a mixture of water and an organic solvent like methanol (B129727) or DMSO) to overcome solubility issues. The concentration should be sufficient to produce a detectable pH change, typically in the range of 1-10 mM.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed, corresponding to the neutralization of the first and second carboxylic acid groups. The pKa1 is the pH at 50% of the first equivalence point volume, and the pKa2 is the pH at the midpoint between the first and second equivalence points.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds with a chromophore, which pamoic acid possesses. This method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated species.
Generalized Experimental Protocol for Spectrophotometric pKa Determination:
-
Spectral Analysis: The UV-Vis spectra of pamoic acid are recorded in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to obtain the spectra of the fully protonated (H₂A) and fully deprotonated (A²⁻) forms, respectively.
-
Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.
-
Absorbance Measurements: A constant concentration of pamoic acid is added to each buffer solution, and the absorbance is measured at a wavelength where the molar absorptivity of the different species varies significantly.
-
Data Analysis: The pKa value is determined by plotting the absorbance versus pH. The resulting sigmoidal curve will have an inflection point at the pH equal to the pKa. For a dicarboxylic acid, the analysis can be more complex, potentially requiring multi-wavelength analysis to resolve the two pKa values.
Visualizing Pamoic Acid Equilibria and Salt Formation
Graphical representations are invaluable for understanding the chemical processes involving pamoic acid. The following diagrams, generated using the DOT language, illustrate the key concepts.
Conclusion
The pKa values of pamoic acid are a critical parameter in the rational design of pharmaceutical salts. While the first pKa is predicted to be strongly acidic, a definitive experimental value for the second pKa remains elusive in publicly available literature, likely due to the compound's poor aqueous solubility. For drug development professionals, a precise determination of both pKa values using techniques such as potentiometric titration or UV-Vis spectrophotometry is highly recommended to ensure optimal control over the salt formation process, leading to the desired stoichiometry, stability, and dissolution properties of the final drug product. The provided generalized experimental protocols can serve as a starting point for such investigations.
The Enduring Utility of Pamoate Salts: A Technical Guide to Their Early Biological Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pamoic acid and its corresponding salts have long been a cornerstone in pharmaceutical development, primarily utilized to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). This technical guide delves into the early studies of the biological activity of pamoate salts, offering a comprehensive overview of their synthesis, physicochemical characteristics, and the experimental methodologies used for their evaluation. The inherent low aqueous solubility of pamoate salts is a key attribute that has been historically leveraged to create sustained-release and long-acting injectable (LAI) formulations, thereby enhancing therapeutic outcomes by improving patient compliance and providing prolonged drug action. This document provides structured data, detailed experimental protocols, and visual representations of key processes to serve as a foundational resource for professionals in the field of drug development.
Introduction: A Historical Perspective
The application of pamoate salts in medicine dates back to the mid-20th century, with patents emerging in the 1940s and 1950s that highlighted their potential in creating sparingly soluble forms of basic drug compounds.[1] Pamoic acid, also known as embonic acid, was first described in the late 19th and early 20th centuries, with its synthesis being reported as early as 1901.[1] The primary driver for their adoption in pharmaceutical formulations is their significantly reduced aqueous solubility compared to other salt forms, such as hydrochlorides.[2] This characteristic became the foundation for their extensive use in modifying drug release profiles, initially for creating "depot" effects for localized action and later for the development of LAI formulations for chronic conditions.[2]
Physicochemical Properties of Pamoate Salts
The therapeutic advantages of pamoate salts are intrinsically linked to their distinct physicochemical properties. The large, hydrophobic nature of the pamoate anion, coupled with strong ionic interactions within the crystal lattice of the drug-pamoate salt, contributes to their low aqueous solubility.[3][4] This fundamental property is the rate-limiting step for drug dissolution and subsequent absorption, leading to a sustained therapeutic effect.[1][3]
Quantitative Data on Pamoic Acid and Representative Pamoate Salts
The following tables summarize key quantitative data for pamoic acid and a selection of drug-pamoate salts, illustrating the significant reduction in solubility achieved through pamoate salt formation.
Table 1: Physicochemical Properties of Pamoic Acid
| Property | Value | Reference |
| Molecular Weight | 388.375 g/mol | [5] |
| pKa1 | 2.51 | [6] |
| pKa2 | 3.1 | [6] |
| Melting Point | ≥300 °C | [5] |
Table 2: Comparative Aqueous Solubility of Drug Salts
| Drug | Salt Form | Aqueous Solubility | Fold Decrease vs. More Soluble Form | Reference |
| Olanzapine | Free Base | Sparingly soluble in aqueous buffers | - | [3] |
| Pamoate | Limited solubility, designed for retarded dissolution | Significant | [3] | |
| Aripiprazole | Anhydrous | 144 mg/900 ml at pH 4.5 | - | [3] |
| Monohydrate | 32.4 mg/900 ml at pH 4.5 | ~4.4x | [3] | |
| Pamoate | Limited solubility, designed for extended-release | Significant | [3] | |
| Pyrantel | Pamoate | < 1 mg/mL at 66°F | - | [2] |
| Imipramine | Hydrochloride | Soluble | - | [7] |
| Pamoate | Significantly less soluble than hydrochloride | Significant | [7] |
Experimental Protocols
The successful development of a drug-pamoate complex necessitates precise control over its synthesis and thorough characterization of its solid-state properties.[3]
Synthesis of Pamoate Salts
The formation of a drug-pamoate salt is a critical step in developing long-acting formulations.[1] The general principle involves the reaction of a basic API with pamoic acid, resulting in the precipitation of the sparingly soluble salt.[1][3]
Example Protocol: General Synthesis of a Drug-Pamoate Salt [3]
-
Dissolution of API: Dissolve the basic active pharmaceutical ingredient (API) in a suitable solvent. If the API is a free base, initial dissolution in an acidic solution may be necessary to form a soluble salt.[3]
-
Dissolution of Disodium (B8443419) Pamoate: In a separate vessel, dissolve disodium pamoate in an appropriate solvent, often water.[3][8]
-
Salt Formation and Precipitation: Slowly add the this compound solution to the API solution with constant stirring. The drug-pamoate salt will precipitate out of the solution due to its low solubility.[3]
-
Maturation: Continue stirring the suspension for a defined period (e.g., several hours to overnight) to ensure complete precipitation and allow for crystal growth.[3]
-
Isolation: Isolate the precipitated drug-pamoate salt by filtration (e.g., using a Buchner funnel).[3]
-
Washing: Wash the isolated salt with a suitable solvent (e.g., water) to remove any unreacted starting materials and byproducts.[1]
-
Drying: Dry the final product under vacuum at a controlled temperature.[9]
Caption: A generalized workflow for the synthesis of a drug-pamoate salt.
Characterization of Pamoate Salts
Thorough characterization is crucial to confirm the formation of the desired salt and to understand its physical properties.[2]
Key Characterization Techniques:
-
X-ray Powder Diffraction (XRPD): Used to analyze the crystalline nature of the salt.[9]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and crystal habit of the drug-pamoate salt.[3]
-
Solubility and Dissolution Testing: In vitro studies are performed in various biorelevant media at different pH values to confirm the low-solubility nature of the complex and to predict its in vivo release profile.[3] A USP Apparatus 2 (paddle) or 4 (flow-through cell) can be utilized.[2]
-
Particle Size Analysis: Laser diffraction or dynamic light scattering can be used to determine the particle size distribution of the suspended pamoate salt.[2]
Caption: A workflow illustrating the key characterization steps for a synthesized drug-pamoate salt.
Biological Activity
While primarily utilized as a counterion to modify drug delivery, pamoic acid itself is not biologically inert. Recent studies have identified it as an agonist for the orphan G protein-coupled receptor 35 (GPR35).[1]
Pamoic Acid as a GPR35 Agonist
Activation of GPR35 by pamoic acid initiates a signaling cascade that includes the activation of extracellular signal-regulated kinase (ERK) and the recruitment of β-arrestin2.[1] GPR35 is expressed in various tissues, including the lower intestine, colon, dorsal root ganglia, and immune cells, suggesting potential therapeutic applications for pamoic acid in inflammation and pain.[8][10]
Caption: Signaling cascade initiated by the binding of pamoic acid to the GPR35 receptor.
Mechanism of Sustained Release from Pamoate Salt Formulations
The primary biological activity of drug-pamoate salts is their ability to provide sustained release of the active drug. Following intramuscular or subcutaneous injection, the drug-pamoate salt forms a depot at the injection site.[1][3] The slow dissolution of this salt is the rate-limiting step for drug absorption into the systemic circulation, leading to a prolonged therapeutic effect.[1][3]
Caption: The process of sustained drug release from an injected pamoate salt depot.
Conclusion
Pamoate salts have a rich and enduring history in pharmaceutical sciences, primarily as a versatile tool for developing long-acting drug delivery systems.[1][2] Their ability to significantly reduce the aqueous solubility of basic drugs has enabled the creation of formulations that have improved patient outcomes and adherence in the treatment of chronic diseases.[2] A thorough understanding of their physicochemical properties, coupled with robust experimental protocols for their synthesis and characterization, is essential for harnessing their full potential in modern drug development.[2] Furthermore, the discovery of the intrinsic biological activity of pamoic acid as a GPR35 agonist opens new avenues for research into its potential therapeutic applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pamoic acid - Wikipedia [en.wikipedia.org]
- 6. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide on the Solubility Profile of Disodium Pamoate
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) pamoate, the disodium salt of pamoic acid, is a crucial excipient in the pharmaceutical industry. Its primary utility lies in its capacity to form sparingly soluble salts with active pharmaceutical ingredients (APIs), a key strategy in the development of long-acting injectable and other sustained-release dosage forms. A thorough understanding of the solubility of disodium pamoate in various solvent systems is fundamental for the successful formulation of these drug products. This guide provides a comprehensive overview of its solubility in aqueous and organic media, details standard methodologies for solubility determination, and explores the key factors influencing its dissolution.
Quantitative Solubility Data
The solubility of this compound is influenced by several factors, including temperature, pH, and the specific solid-state form (e.g., monohydrate). The following table summarizes the available quantitative solubility data in various solvents.
| Solvent | Solubility | Temperature | Method | Source(s) |
| Water | ~100 mM (~43.2 g/L) | Not Specified | Not Specified | [1] |
| Water | 43 g/L | 20°C | Not Specified | [1][2] |
| Water | ≥18 mg/mL | Not Specified | Not Specified | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~75 mM (~32.4 g/L) | Not Specified | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥28.6 mg/mL | Not Specified | Not Specified | [1][2] |
| Ethanol (EtOH) | Insoluble | Not Specified | Not Specified | [1][2] |
Qualitative Solubility Profile
-
Aqueous Systems : this compound is generally considered soluble in water.[1] The pH of the aqueous medium plays a critical role in its solubility. In acidic environments, the disodium salt can convert to the less soluble pamoic acid, which may lead to precipitation.[1] Conversely, it remains in its more soluble salt form in neutral to alkaline conditions.[1]
-
Organic Solvents : It is reported to be insoluble in ethanol.[1][2] While extensive quantitative data in other pure organic solvents is limited, pamoic acid itself is known to be practically insoluble in water, ether, and benzene, and sparingly soluble in THF, nitrobenzene, and pyridine.[1] This suggests that the solubility of this compound in non-polar organic solvents is likely low.[1]
-
Mixed Solvent Systems : this compound is utilized in mixed solvent systems, such as ethanol/water mixtures, for the preparation of pamoate salts of various drugs.[3] Its solubility in these mixtures enables the controlled precipitation of the desired drug-pamoate salt.[3]
Experimental Protocols
The determination of equilibrium solubility is a cornerstone of pharmaceutical sciences. The shake-flask method is a widely accepted and reliable technique for this purpose, particularly for sparingly soluble compounds.[4][5][6]
This protocol outlines the steps for determining the equilibrium solubility of this compound.
1. Materials and Equipment:
-
This compound
-
Selected solvent(s) (e.g., water, pH buffers, organic solvents)
-
Volumetric flasks
-
Analytical balance
-
Mechanical shaker or agitator with temperature control[6]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for quantification
2. Procedure:
-
Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, use purified water or appropriate buffer solutions (e.g., pH 1.2, 4.5, 6.8 as recommended for Biopharmaceutics Classification System studies).[6]
-
Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass flask). The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.[5][7]
-
Equilibration: Place the sealed containers in a mechanical shaker with controlled temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.[6][7] The time required to reach equilibrium should be established by preliminary experiments, where the concentration of the solute in solution is measured at different time points until it remains constant.[6]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle.[4] Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.[4]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a suitable syringe filter to remove any remaining solid particles.[6]
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.[8]
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent under the tested conditions.
Factors Influencing Solubility
The solubility of this compound is a critical parameter that is influenced by several factors. A comprehensive understanding of these factors is essential for formulation development.
Caption: Key factors that influence the solubility of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: A generalized workflow for the shake-flask solubility determination method.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. KiloMentor: Pamoate or Embonate Salts [kilomentor.blogspot.com]
- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. who.int [who.int]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. benchchem.com [benchchem.com]
Disodium pamoate's potential therapeutic applications in pain and inflammation
Disodium (B8443419) Pamoate: Unveiling Therapeutic Potential in Pain and Inflammation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Disodium pamoate, a salt of pamoic acid, is widely recognized in the pharmaceutical industry as an excipient used to create low-solubility drug complexes, thereby enabling the formulation of long-acting injectable and other sustained-release medications.[1] This technical guide delves into the emerging evidence suggesting that the pamoate moiety itself possesses intrinsic biological activity with potential therapeutic applications in pain and inflammation. Recent studies have identified pamoic acid as a potent agonist of the orphan G protein-coupled receptor 35 (GPR35), a receptor implicated in inflammation and pain perception.[2][3] This document provides a comprehensive overview of the known mechanisms of action, summarizes key quantitative pharmacological data, details relevant experimental protocols for assessing analgesic and anti-inflammatory efficacy, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: Beyond a Simple Excipient
For decades, this compound has been a cornerstone in the formulation of depot injections and other sustained-release dosage forms.[1] Its primary function is to decrease the aqueous solubility of active pharmaceutical ingredients (APIs), leading to the formation of a sparingly soluble salt.[1] This characteristic is particularly advantageous for drugs that require stable plasma concentrations over extended periods, which can improve patient compliance and therapeutic outcomes.[1][4] The resulting drug-pamoate salt, due to the large, hydrophobic nature of the pamoate anion, forms a depot at the site of injection from which the active drug is slowly released.[1]
However, the consideration of this compound as a mere "inactive" ingredient is being challenged by new research.[5] The pamoic acid moiety has been shown to be a potent agonist for GPR35, an orphan G protein-coupled receptor.[2][3] GPR35 is expressed in immune cells, the gastrointestinal system, and dorsal root ganglia, all of which are relevant to pain and inflammation pathways.[2][3] This discovery opens up a new avenue of investigation into the potential for this compound to act as a therapeutic agent in its own right, or to contribute to the therapeutic effect of the API it is formulated with.
Mechanism of Action: A Dual Role
The potential therapeutic applications of this compound in pain and inflammation can be understood through two primary mechanisms: its role in sustained-release formulations and its direct pharmacological activity as a GPR35 agonist.
Sustained Release Formulations
The formation of a low-solubility pamoate salt with a basic drug molecule is a well-established strategy for developing long-acting injectables.[1] This approach offers several advantages in the context of pain and inflammation management:
-
Reduced Dosing Frequency: Chronic pain and inflammatory conditions often require long-term treatment. Sustained-release formulations can reduce the need for frequent dosing, improving patient adherence to therapy.[1][4]
-
Stable Plasma Concentrations: By providing a steady release of the active drug, these formulations can maintain therapeutic concentrations within a desired range, potentially minimizing side effects associated with high peak plasma levels.[1][4]
-
Targeted Delivery: In some cases, localized delivery of an anti-inflammatory or analgesic agent via a depot injection can enhance efficacy and reduce systemic side effects.[4]
The process of creating a drug-pamoate complex typically involves the reaction of a soluble form of the API with this compound, leading to the precipitation of the less soluble drug-pamoate salt.[1]
GPR35 Agonism and Downstream Signaling
Pamoic acid has been identified as a potent agonist of GPR35.[2][6] Activation of GPR35 by pamoic acid initiates intracellular signaling cascades primarily through the Gαi/o subfamily of G proteins.[2] This leads to the inhibition of adenylyl cyclase and subsequent activation of the mitogen-activated protein kinase (MAPK) pathway, specifically resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] Furthermore, pamoic acid induces G protein-independent signaling by recruiting β-arrestin 2 to the activated GPR35 receptor, a key step in receptor desensitization and internalization.[2][3] The activation of these pathways in tissues relevant to nociception and inflammation suggests a direct modulatory role for pamoic acid.
dot
Caption: Pamoic acid-induced GPR35 signaling pathways.
Quantitative Pharmacological Data
The potency of pamoic acid as a GPR35 agonist has been quantified in various in vitro assays. The following table summarizes key data and provides a comparison with other known GPR35 agonists.
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| Pamoic Acid | GPR35 Internalization | U2OS | 22 | [7] |
| Pamoic Acid | ERK1/2 Phosphorylation | U2OS | 65 | [7] |
| Pamoic Acid | GPR35 Agonism | HEK293 | 79 | [6] |
Experimental Protocols for Preclinical Evaluation
To assess the potential analgesic and anti-inflammatory effects of this compound, a number of well-established in vivo models can be employed.[8][9]
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This widely used model is employed to screen for acute anti-inflammatory activity.[10][11]
-
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
-
Animals: Wistar rats or Swiss albino mice.[10]
-
Procedure:
-
Animals are acclimatized to the laboratory conditions.
-
The basal volume of the left hind paw of each animal is measured using a plethysmometer.[12]
-
The test compound (this compound), vehicle, or a reference drug (e.g., indomethacin) is administered, typically via oral gavage or intraperitoneal injection.[12][13]
-
After a set period (e.g., 30-60 minutes), inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the left hind paw.[10][12]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[12]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[12]
dot
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)
This is a sensitive method for screening peripherally acting analgesics.[14][15]
-
Objective: To assess the peripheral analgesic activity of a test compound.
-
Animals: Swiss albino mice.[15]
-
Procedure:
-
Animals are divided into groups and administered the test compound, vehicle, or a reference drug (e.g., diclofenac (B195802) sodium).[15][16]
-
After a predetermined time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[14][15]
-
The animals are placed in individual observation chambers, and after a short latency period (e.g., 5 minutes), the number of writhes is counted for a specific duration (e.g., 10-20 minutes).[14][15]
-
-
Data Analysis: The mean number of writhes for each group is calculated, and the percentage inhibition of writhing is determined.[16]
Hot Plate Test (Central Analgesic Activity)
This test is used to evaluate centrally acting analgesics by measuring the response to thermal pain.[17][18]
-
Objective: To assess the central analgesic activity of a test compound.
-
Animals: Mice or rats.[19]
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 1°C).[19]
-
The basal reaction time of each animal is determined by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.[19][20]
-
The test compound, vehicle, or a reference drug (e.g., morphine) is administered.
-
The reaction time is measured again at various time points after drug administration.[19]
-
-
Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.[21]
dot
Caption: Workflow for preclinical analgesic testing.
Future Directions and Conclusion
The identification of pamoic acid as a potent GPR35 agonist marks a significant shift in our understanding of this compound, from a passive excipient to a molecule with potential intrinsic therapeutic activity.[5] This discovery warrants a re-evaluation of its role in pharmaceutical formulations and opens up exciting possibilities for its application in the treatment of pain and inflammatory disorders.
Future research should focus on:
-
Elucidating the in vivo effects of this compound alone: Systematically evaluating the analgesic and anti-inflammatory properties of this compound in various preclinical models is crucial.
-
Investigating synergistic effects: Studies should be designed to determine if this compound can act synergistically with the APIs it is formulated with, potentially allowing for dose reduction and an improved safety profile.
-
Exploring the role of GPR35 in pain and inflammation: Further research into the physiological and pathophysiological roles of GPR35 will provide a more comprehensive understanding of the therapeutic potential of its agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renejix.com [renejix.com]
- 5. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 9. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 10. benchchem.com [benchchem.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. ajpp.in [ajpp.in]
- 16. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. Hot plate test [panlab.com]
- 19. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Hot plate analgesiometer | PPTX [slideshare.net]
Unveiling the Molecular Identity of Disodium Pamoate Monohydrate: A Technical Guide
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of pharmaceutical ingredients is paramount. This technical guide provides an in-depth look at the molecular formula and weight of disodium (B8443419) pamoate monohydrate, a key compound in drug formulation.
Disodium pamoate, the salt of pamoic acid, is frequently utilized in the pharmaceutical industry to form stable, sparingly soluble salts with active pharmaceutical ingredients (APIs), thereby enabling the creation of long-acting drug delivery systems. The monohydrate form is of particular interest due to its specific physicochemical properties.
Molecular Composition and Weight
The chemical identity of a compound is fundamentally defined by its molecular formula and weight. For this compound and its monohydrate, these values are distinct and crucial for accurate stoichiometric calculations in formulation development.
This compound monohydrate has a molecular formula of C23H16Na2O7.[1][2][3] Its molecular weight is approximately 450.3 g/mol .[1][2][4] The anhydrous form, this compound, has a molecular formula of C23H14Na2O6 and a molecular weight of approximately 432.33 g/mol .[5][6] The addition of a single water molecule in the monohydrate form accounts for the difference in their respective molecular formulas and weights.
The table below summarizes the key molecular data for both this compound and its monohydrate form, facilitating a clear comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C23H14Na2O6 | ~432.33[5][6] |
| This compound Monohydrate | C23H16Na2O7 | ~450.3[1][2][3][4] |
Conceptual Relationship: Anhydrous to Monohydrate
The transition between the anhydrous and monohydrate forms of this compound is a fundamental concept rooted in its interaction with water. The following diagram illustrates this relationship, providing a visual representation of the hydration process.
This guide provides the foundational molecular information necessary for the accurate and effective use of this compound monohydrate in research and pharmaceutical development. A clear understanding of its molecular formula and weight is the first step in harnessing its potential for creating advanced drug delivery systems.
References
- 1. This compound monohydrate | 71607-30-2 | Benchchem [benchchem.com]
- 2. This compound monohydrate | C23H16Na2O7 | CID 54678147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound monohydrate | 71607-30-2 [smolecule.com]
- 4. This compound monohydrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. This compound | 6640-22-8 | FD44573 | Biosynth [biosynth.com]
- 6. Pamoic acid (disodium) | C23H14Na2O6 | CID 2723841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Long-Acting Injectable Suspensions with Disodium Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-acting injectable (LAI) formulations are a critical drug delivery platform for improving patient compliance and therapeutic outcomes, particularly in the management of chronic diseases. The use of disodium (B8443419) pamoate to form sparingly soluble salts of active pharmaceutical ingredients (APIs) is a well-established strategy for developing aqueous LAI suspensions. This approach significantly reduces the aqueous solubility of the API, leading to the formation of a depot at the injection site from which the drug is slowly released over an extended period.[1][2][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of LAI suspensions utilizing disodium pamoate. The information is intended to guide researchers, scientists, and drug development professionals through the key stages of formulation development, from salt synthesis to in vitro characterization and stability testing.
Experimental Protocols
Protocol 1: Synthesis of API-Pamoate Salt
This protocol describes a general method for the synthesis of a pamoate salt of a basic API, using olanzapine (B1677200) as a model compound.[6][7]
Materials:
-
Active Pharmaceutical Ingredient (API) with a basic functional group (e.g., Olanzapine)
-
Pamoic acid
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Hydrochloric acid (HCl) or other suitable acid
-
Purified water
-
Ethanol or other suitable organic solvent
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Preparation of the API Solution:
-
Dissolve the API in purified water with the aid of an acid (e.g., HCl) to form a soluble salt solution. The molar ratio of API to acid should be optimized to ensure complete dissolution.
-
Stir the solution at room temperature (20-25°C) until the API is fully dissolved.
-
-
Preparation of the this compound Solution:
-
In a separate vessel, suspend pamoic acid in purified water.
-
Slowly add a stoichiometric amount of a base (e.g., NaOH) while stirring to form the this compound solution. Ensure the pamoic acid is completely dissolved.
-
-
Salt Formation and Precipitation:
-
Slowly add the this compound solution to the API solution with continuous stirring.
-
The API-pamoate salt will precipitate out of the solution as a solid.
-
Continue stirring the mixture for a defined period (e.g., 1-3 hours) at a controlled temperature to ensure complete precipitation and to influence the particle characteristics of the salt.
-
-
Isolation and Drying of the API-Pamoate Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with purified water to remove any unreacted starting materials and by-products.
-
Dry the collected API-pamoate salt in a vacuum oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Protocol 2: Formulation of a Long-Acting Injectable Suspension
This protocol outlines the preparation of a sterile aqueous suspension of the API-pamoate salt. Aseptic processing techniques are critical throughout this procedure.[8][9][10][11][12]
Materials:
-
Sterile API-pamoate salt (from Protocol 1)
-
Sterile Water for Injection (WFI)
-
Sterile suspending agent (e.g., carboxymethylcellulose sodium)
-
Sterile wetting agent/surfactant (e.g., polysorbate 80)
-
Sterile isotonicity agent (e.g., mannitol)
-
Sterile buffer components (e.g., phosphate (B84403) buffer salts)
-
Aseptic processing facility (e.g., isolator or laminar airflow hood)
-
Sterile mixing vessel and high-shear homogenizer or microfluidizer
-
Sterile filtration unit (for the vehicle)
-
Sterile vials and stoppers
Procedure:
-
Preparation of the Sterile Vehicle:
-
In a sterile mixing vessel, dissolve the buffer components, isotonicity agent, wetting agent, and suspending agent in WFI.
-
Stir until all components are fully dissolved.
-
Sterilize the vehicle by filtration through a 0.22 µm filter into a sterile receiving vessel.
-
-
Particle Size Reduction (Milling/Homogenization) - Optional but often necessary:
-
To achieve the desired particle size distribution for controlled release, the sterile API-pamoate salt may need to be milled or homogenized. This can be done by:
-
Aseptic Dry Milling: Milling the sterile powder in a sterilized mill.
-
Wet Milling: Aseptically adding the sterile API-pamoate salt to a portion of the sterile vehicle and processing it through a high-shear homogenizer or microfluidizer until the target particle size is reached.
-
-
-
Aseptic Compounding of the Suspension:
-
Aseptically transfer the sterile, particle-sized API-pamoate salt into the sterile vehicle.
-
Mix using a sterile magnetic stirrer or a low-shear mixer until a uniform suspension is obtained.
-
-
Aseptic Filling:
-
While maintaining continuous agitation to ensure homogeneity, aseptically fill the suspension into sterile vials.
-
Aseptically insert sterile stoppers into the vials.
-
Crimp the vials with aluminum seals.
-
Protocol 3: Characterization of the LAI Suspension
Particle size is a critical quality attribute that directly influences the in vivo release rate of the drug.[13][14][15]
Method: Laser Diffraction
Instrument: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
Procedure:
-
Disperse a small, representative sample of the suspension in a suitable dispersant (e.g., purified water with a small amount of surfactant to prevent aggregation).
-
Analyze the sample according to the instrument's standard operating procedures.
-
Report the particle size distribution as D10, D50 (median particle size), and D90 values, as well as the span [(D90-D10)/D50].
Method: High-Performance Liquid Chromatography (HPLC)
Procedure for Drug Content:
-
Accurately weigh a sample of the suspension.
-
Dissolve the sample in a suitable solvent that dissolves both the API-pamoate salt and the formulation excipients.
-
Dilute the solution to a known concentration within the calibration range of the HPLC method.
-
Analyze the sample by a validated, stability-indicating HPLC method to determine the concentration of the API.
-
Calculate the drug content as a percentage of the label claim.
Procedure for Encapsulation Efficiency (more relevant for microparticle formulations but can be adapted):
-
Centrifuge a known amount of the suspension to separate the solid particles from the supernatant.
-
Carefully collect the supernatant.
-
Analyze the concentration of free (unencapsulated) API in the supernatant using HPLC.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total API - Free API) / Total API] x 100
-
This protocol is essential for assessing the release profile of the LAI suspension and can be used for quality control and to establish an in vitro-in vivo correlation (IVIVC).[16][17][18][19][20]
Method: USP Apparatus 2 (Paddle Apparatus) with Enhancer Cells or Dialysis Sacs
Apparatus and Conditions:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Release Medium: Phosphate-buffered saline (PBS) pH 7.4 containing a surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate - SDS) to maintain sink conditions.
-
Volume: 900 mL
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
Sample Containment: Enhancer cell or dialysis bag with an appropriate molecular weight cut-off.
Procedure:
-
Accurately load a known quantity of the suspension into the sample containment device (enhancer cell or dialysis bag).
-
Place the containment device at the bottom of the dissolution vessel.
-
Start the apparatus and collect samples of the release medium at predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and then daily or every few days for the duration of the study).
-
Replenish the withdrawn sample volume with fresh release medium to maintain a constant volume.
-
Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Stability studies are crucial to ensure the quality, safety, and efficacy of the LAI suspension throughout its shelf life.[12][21][22][23][24]
Storage Conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Parameters:
-
Physical Appearance: Visual inspection for color change, phase separation, and caking.
-
Particle Size Distribution: To monitor for particle growth (Ostwald ripening).
-
Assay of Active Ingredient: To determine chemical degradation.
-
Related Substances/Impurities: To quantify degradation products.
-
pH of the Suspension.
-
Redispersibility: Assess the ease of resuspending the sedimented particles by gentle shaking.
-
Sterility.
Procedure:
-
Store the LAI suspension in its final container-closure system at the specified long-term and accelerated conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples and analyze for the parameters listed above.
Data Presentation
Table 1: Representative Formulation Composition of a this compound LAI Suspension
| Component | Function | Concentration Range (% w/v) |
| API-Pamoate Salt | Active Pharmaceutical Ingredient | 5 - 25 |
| Carboxymethylcellulose Sodium | Suspending Agent | 0.5 - 2.0 |
| Polysorbate 80 | Wetting Agent / Surfactant | 0.1 - 0.5 |
| Mannitol | Isotonicity Agent | 2.0 - 5.0 |
| Sodium Phosphate Buffer | Buffering Agent | q.s. to pH 6.8 - 7.4 |
| Water for Injection (WFI) | Vehicle | q.s. to 100% |
Table 2: Typical Particle Size Distribution Data for LAI Suspensions
| Formulation | D10 (µm) | D50 (µm) | D90 (µm) | Span |
| Paliperidone Palmitate (1-month)[18] | 0.150 | 0.774 | 2.219 | 2.555 |
| Lurasidone Pamoate (SNCs)[25] | - | ~0.4 | - | - |
| Lurasidone Pamoate (MMCs)[25] | - | ~4.0 | - | - |
| Lurasidone Pamoate (LMCs)[25] | - | ~15.0 | - | - |
| Medroxyprogesterone Acetate (F1)[19] | - | ~13.0 | - | - |
SNCs: Small-sized Nanocrystals; MMCs: Medium-sized Microcrystals; LMCs: Large-sized Microcrystals
Table 3: Illustrative In Vitro Drug Release Data
| Time (hours) | Cumulative Release (%) - Formulation A (Smaller Particle Size) | Cumulative Release (%) - Formulation B (Larger Particle Size) |
| 24 | 25 | 15 |
| 72 | 45 | 30 |
| 168 (7 days) | 70 | 55 |
| 336 (14 days) | 85 | 75 |
| 504 (21 days) | 95 | 88 |
| 672 (28 days) | >98 | 95 |
Data are illustrative and will vary depending on the specific API, formulation, and test conditions.
Table 4: Stability Testing Schedule and Parameters
| Time Point | Storage Condition | Physical Appearance | Particle Size | Assay | Related Substances | pH | Redispersibility | Sterility |
| 0 | - | Report | Report | Report | Report | Report | Report | Report |
| 1 month | Accelerated | Report | Report | Report | Report | Report | Report | - |
| 3 months | Accelerated & Long-term | Report | Report | Report | Report | Report | Report | - |
| 6 months | Accelerated & Long-term | Report | Report | Report | Report | Report | Report | Report |
| 9 months | Long-term | Report | Report | Report | Report | Report | Report | - |
| 12 months | Long-term | Report | Report | Report | Report | Report | Report | Report |
| 18 months | Long-term | Report | Report | Report | Report | Report | Report | - |
| 24 months | Long-term | Report | Report | Report | Report | Report | Report | Report |
| 36 months | Long-term | Report | Report | Report | Report | Report | Report | Report |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of olanzapine long-acting injection for the maintenance treatment of adult patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. torsohealthcare.com [torsohealthcare.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. fillers-packer.com [fillers-packer.com]
- 11. Ensuring sterility and quality: a deep dive into aseptic manufacturing of pharmaceutical injectable products [cleanroomtechnology.com]
- 12. lodhamachines.com [lodhamachines.com]
- 13. Particle size matters: The impact of particle size on properties and performance of long-acting injectable crystalline aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions | Semantic Scholar [semanticscholar.org]
- 16. WO2016199170A2 - Paliperidone palmitate particles and compositions thereof - Google Patents [patents.google.com]
- 17. Phosphoproteomic Analysis of Dopamine D2 Receptor Signaling Reveals Interplay of G Protein- and β-Arrestin-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2022 PharmSci 360 Meeting [eventscribe.net]
- 19. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Release Testing Method Development for Long-Acting Injectable Suspensions. | Semantic Scholar [semanticscholar.org]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The critical balance between dopamine D2 receptor and RGS for the sensitive detection of a transient decay in dopamine signal | PLOS Computational Biology [journals.plos.org]
- 24. mdpi.com [mdpi.com]
- 25. Long Acting Ionically Paired Pamoate-based Suspension of Lurasidone: An exploration of Size Effects on in vitro Dissolution and in vivo Pharmacokinetic Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Disodium Pamoate in Pharmaceutical Formulations
Introduction
Disodium (B8443419) pamoate, the disodium salt of pamoic acid, is a widely used counterion in the pharmaceutical industry to form sparingly soluble salts with various active pharmaceutical ingredients (APIs).[1] This property is instrumental in the development of long-acting injectable and other sustained-release formulations. Accurate and reliable quantification of disodium pamoate is crucial for quality control, ensuring proper dosage, and guaranteeing the therapeutic efficacy and safety of the final drug product.[1][2]
This application note provides a detailed protocol for the quantification of this compound in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is a preferred method due to its high specificity and sensitivity, allowing for the separation of the analyte from potential degradation products and formulation excipients.[1]
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value |
| Chemical Formula | C₂₃H₁₄Na₂O₆ |
| Molecular Weight | 432.33 g/mol [2] |
| Solubility | Soluble in water and DMSO. Pamoic acid is practically insoluble in water.[2] |
| UV Maximum (λmax) | Approximately 288 nm, with other reported wavelengths at 237 nm and 370 nm.[2][3] |
| pKa (of Pamoic Acid) | ~2.67 (Predicted)[2] |
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted below.
Caption: General workflow for the HPLC quantification of this compound.
Experimental Protocol
This protocol outlines a general HPLC method that can be adapted and validated for specific formulations.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.[3]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][3]
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Triethylamine, Phosphoric acid, this compound Reference Standard.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)[2] | 0.1% (v/v) formic acid in Milli-Q water[4] |
| Mobile Phase B | Acetonitrile[2] | 0.1% (v/v) formic acid in acetonitrile[4] |
| Elution Mode | Gradient[2] | Gradient[4] |
| Gradient Program | Time (min): 0-5 (%B): 30, 5-20 (%B): 30-70, 20-25 (%B): 70, 25-26 (%B): 70-30, 26-30 (%B): 30[2] | Time (min): 0-20 (%A): 15-35, 20-25 (%A): 35, 25-27 (%A): 35-15, 27-32 (%A): 15[4] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Injection Volume | 10 µL[2] | 20 µL[4] |
| Column Temperature | Ambient or 25 °C[4] | 25 °C[4] |
| Detection Wavelength | 288 nm[2] | 263 nm[4] |
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water is a common diluent.[1]
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 25 mL of diluent, sonicate to dissolve, and then make up to the mark with the diluent and mix well.[2]
-
Sample Solution: Accurately weigh a quantity of the formulation equivalent to about 25 mg of this compound into a 50 mL volumetric flask. Add approximately 25 mL of diluent and sonicate to ensure complete dissolution. Make up to volume with the diluent and mix well.[2] Filter the solution through a 0.45 µm syringe filter before injection.[1]
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution five times and evaluate the following:
-
Tailing Factor: Should be not more than 2.0.
-
Theoretical Plates: Should be not less than 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections should be not more than 2.0%.[2]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to differentiate and quantify the analyte in the presence of impurities, degradation products, and excipients.[5] |
| Linearity (R²) | ≥ 0.999[1] |
| Range | Typically 80-120% of the test concentration for assay methods.[7] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%[1] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1[7] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±10%), pH (±0.2), and flow rate (±0.2 mL/min).[5] |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[2] The sample should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[2]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[2]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.[2]
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.[2]
The chromatograms of the stressed samples should be examined for any degradation peaks, and the peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.[2]
Conclusion
The HPLC method described in this application note is a robust and reliable approach for the quantification of this compound in pharmaceutical formulations. The method is specific, accurate, precise, and can be validated as a stability-indicating assay. Adherence to the outlined protocol and validation procedures will ensure high-quality data for routine quality control and regulatory submissions.
References
Application Note: Characterization of Drug-Pamoate Complexes using X-Ray Powder Diffraction and Thermal Analysis
Introduction
The formation of pharmaceutical salts is a critical strategy in drug development to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). Pamoate salts, formed with pamoic acid, are particularly valuable for creating long-acting injectable (LAI) formulations due to their characteristically low aqueous solubility. This reduced solubility allows for a slower dissolution rate at the injection site, leading to prolonged drug release and sustained therapeutic effect.
Thorough solid-state characterization of these drug-pamoate complexes is imperative to ensure product quality, stability, and consistent in vivo performance. X-Ray Powder Diffraction (XRPD) and thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful and complementary tools for this purpose. XRPD provides a unique crystalline "fingerprint," confirming the formation of a new salt and identifying its polymorphic form, while thermal analysis reveals key information about the salt's melting behavior, stability, and solvation state. This application note provides detailed protocols for the characterization of drug-pamoate complexes using these techniques.
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a newly synthesized drug-pamoate complex.
Caption: Workflow for the synthesis and characterization of drug-pamoate complexes.
Data Presentation
The formation of a new salt is evidenced by a unique XRPD pattern and altered thermal properties compared to the parent API and pamoic acid.
Table 1: Comparative XRPD Peak Positions (2θ)
| Compound | Characteristic Peaks (2θ) |
| Drug (Free Base) | [Insert representative 2θ values for the API] |
| Pamoic Acid | [Insert representative 2θ values for pamoic acid] |
| Drug-Pamoate Salt | [Insert representative 2θ values for the salt, which should be distinct from the starting materials] |
Note: The 2θ values are highly specific to the crystalline form of the compound and the X-ray source used. The data presented here should be considered illustrative.
Table 2: Comparative Thermal Analysis Data
| Compound | Melting Point (Tonset, °C) | Decomposition Temperature (Tonset, °C) |
| Drug (Free Base) | [Insert melting point of the API] | [Insert decomposition temperature of the API] |
| Pamoic Acid | [Insert melting point of pamoic acid] | [Insert decomposition temperature of pamoic acid] |
| Drug-Pamoate Salt | [Insert melting point of the salt] | [Insert decomposition temperature of the salt] |
Note: Thermal events can be influenced by factors such as heating rate and sample purity.
Experimental Protocols
X-Ray Powder Diffraction (XRPD)
Objective: To confirm the formation of a new crystalline entity and to identify its crystal form.
Materials:
-
Drug-pamoate complex powder
-
API (free base) powder
-
Pamoic acid powder
-
Sample holders (e.g., zero-background silicon wafer or standard aluminum holder)
-
Spatula
Instrumentation:
-
X-ray powder diffractometer with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) and a suitable detector.
Protocol:
-
Sample Preparation:
-
Gently grind a small amount (approximately 10-20 mg) of the sample using an agate mortar and pestle to ensure a random orientation of the crystallites.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and even surface.
-
-
Instrument Setup:
-
Power on the X-ray diffractometer and allow the X-ray source to stabilize.
-
Set the data collection parameters. Typical parameters for pharmaceutical analysis are:
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Time per Step: 0.5 to 2 seconds
-
-
-
Data Collection:
-
Load the sample holder into the diffractometer.
-
Initiate the data collection scan.
-
Repeat the analysis for the API free base and pamoic acid for comparison.
-
-
Data Analysis:
-
Process the raw data using appropriate software to generate the diffractograms (Intensity vs. 2θ).
-
Compare the diffractogram of the drug-pamoate complex with those of the starting materials. The appearance of a new and unique pattern for the complex confirms the formation of a new crystalline salt.
-
Identify the positions (2θ) and relative intensities of the characteristic diffraction peaks.
-
Caption: Step-by-step workflow for XRPD analysis.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition, and other thermal events of the drug-pamoate complex.
Materials:
-
Drug-pamoate complex (2-5 mg)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Instrumentation:
-
Differential Scanning Calorimeter, calibrated for temperature and enthalpy.
-
Inert gas supply (e.g., nitrogen)
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan with a lid using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the experimental parameters. A typical DSC method for pharmaceuticals includes:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature above the expected melting or decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.
-
-
-
-
Data Collection:
-
Start the thermal program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram using the instrument's software.
-
Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (crystallization, decomposition) events.
-
Calculate the enthalpy of fusion (ΔH) for melting events.
-
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and determine the presence of water or other solvates in the drug-pamoate complex.
Materials:
-
Drug-pamoate complex (5-10 mg)
-
TGA sample pan (e.g., platinum or ceramic)
Instrumentation:
-
Thermogravimetric Analyzer, calibrated for mass and temperature.
-
Inert gas supply (e.g., nitrogen)
Protocol:
-
Sample Preparation:
-
Tare the TGA sample pan.
-
Accurately weigh 5-10 mg of the sample directly into the pan.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Set the experimental parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature where complete decomposition is expected (e.g., 600 °C) at a heating rate of 10 °C/min.
-
-
-
-
Data Collection:
-
Initiate the temperature program and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve (weight % vs. temperature).
-
Identify the temperatures at which weight loss occurs.
-
Quantify the percentage of weight loss at each step to determine the amount of volatile components (e.g., water, solvent) and the decomposition profile.
-
Conclusion
The combined application of XRPD and thermal analysis provides a comprehensive characterization of drug-pamoate complexes. XRPD is essential for confirming the formation of the desired salt and identifying its crystalline form, which is critical for patent protection and regulatory filings.[1] DSC and TGA offer valuable insights into the thermal stability, melting behavior, and solvation state of the complex, all of which are crucial parameters for formulation development and ensuring product quality.[2][3] The protocols outlined in this application note provide a robust framework for the solid-state characterization of drug-pamoate complexes, enabling researchers and drug development professionals to make informed decisions throughout the development process.
References
Application Notes: Utilizing Disodium Pamoate for Sustained-Release Drug Delivery Systems
Introduction
Disodium (B8443419) pamoate, the disodium salt of pamoic acid, is a crucial excipient in pharmaceutical development, primarily utilized to create long-acting injectable (LAI) and other sustained-release drug formulations.[1] Its principal function is to significantly reduce the aqueous solubility of active pharmaceutical ingredients (APIs). This strategy offers numerous therapeutic benefits, including decreased dosing frequency, enhanced patient compliance, and more stable plasma drug concentrations.[1] The formation of a sparingly soluble salt between the dicarboxylic pamoic acid and a basic drug molecule is the cornerstone of this technology.[1] The resulting drug-pamoate complex, characterized by its large, hydrophobic nature and strong ionic bonds, forms a depot at the injection site from which the drug is slowly released.[1]
The stoichiometry of the drug-to-pamoate salt, commonly 1:1 or 2:1, is a critical parameter that influences the physicochemical properties and, consequently, the in vivo performance and dissolution rate of the salt.[1][2] This document provides detailed protocols for the synthesis of drug-pamoate salts, their formulation into sustained-release systems, and the analytical methods required for their characterization.
Mechanism of Sustained Release
The sustained-release effect of disodium pamoate is achieved through the formation of a low-solubility drug-pamoate salt.[1][3] Pamoic acid, a dicarboxylic acid, ionically bonds with basic functional groups (e.g., amines) present in many API molecules.[1] When an aqueous suspension of these drug-pamoate crystals is administered, typically via intramuscular injection, it forms a depot in the muscle tissue.[1] Due to the salt's low aqueous solubility, the drug dissolves slowly at the injection site, leading to a prolonged and sustained release into the systemic circulation.[1][4] This results in a significantly extended time to reach maximum plasma concentration (Tmax) and a longer apparent half-life compared to more soluble forms of the drug.[1] For example, the half-life of olanzapine (B1677200) pamoate is 30 days, compared to 33 hours for oral olanzapine.[4]
// Invisible edge to enforce ranking Absorption -> Plasma [style=invis]; } dot Caption: Mechanism of sustained release from a drug-pamoate depot.
Data Presentation: Physicochemical Properties
The formation of a pamoate salt dramatically alters the properties of an API. The following table summarizes key quantitative data for drugs formulated as pamoate salts, illustrating the impact on release duration and dosing frequency.
| Drug | Formulation Type | Dosing Schedule | Half-Life | Key Finding |
| Olanzapine Pamoate | Crystalline salt suspension (LAI) | 150-405 mg every 2-4 weeks | 30 days | Provides sustained release over 4 weeks.[4] Oral supplementation is not required during initiation.[4] |
| Ketamine Pamoate | Aqueous suspension or matrix delivery system | Single dose (60-240 mg equivalent) | Sustained release profile for 2 days | Offers a sustained-release profile with minimal dissociative side effects at lower doses.[5] |
| Pyrantel Pamoate | Oral Suspension | N/A | N/A | Poor solubility enhances efficacy by prolonging contact time with intestinal parasites while minimizing systemic absorption.[3] |
| Donepezil Pamoate | Extended-release formulation | N/A | Efficacy for at least 7-14 days | Pamoate salt exhibits very low solubility, making it highly desirable for extended-release parenteral administration.[6] |
Experimental Protocols
Protocol 1: Synthesis of a Drug-Pamoate Salt (2:1 Stoichiometry)
This protocol describes a general method for synthesizing a drug-pamoate salt. Optimization of solvents, temperature, and addition rate may be required for specific APIs.
Materials:
-
Basic Active Pharmaceutical Ingredient (API)
-
This compound or Pamoic Acid
-
Suitable solvents (e.g., ethanol, methanol, water, DMSO)[7]
-
Reaction vessel with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
API Solution Preparation: Dissolve the API (2 molar equivalents) in a suitable solvent.[7] If the API is a free base, it may be necessary to first dissolve it in an acidic solution to form a more soluble salt.[1]
-
Pamoate Solution Preparation: In a separate vessel, dissolve this compound (1 molar equivalent) in an appropriate solvent, often water.[1][8]
-
Salt Formation & Precipitation: While vigorously stirring the API solution, slowly add the pamoate solution.[1][7] The formation of the low-solubility drug-pamoate salt will result in its precipitation.[1]
-
Isolation: Allow the precipitation to complete over a defined period (e.g., several hours).[3] Isolate the solid product by filtration.[3][7]
-
Washing & Drying: Wash the collected salt with a suitable solvent to remove unreacted starting materials and impurities. Dry the final product in an oven under appropriate conditions (e.g., 50-70°C) to a constant weight.[9]
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DissolveAPI [label="Dissolve API\nin Solvent 1", fillcolor="#F1F3F4", fontcolor="#202124"]; DissolvePamoate [label="Dissolve this compound\nin Solvent 2", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Slowly Mix Solutions\nwith Vigorous Stirring", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate [label="Allow Precipitation\nof Drug-Pamoate Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Isolate Salt\nvia Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Salt\nwith Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> DissolveAPI; Start -> DissolvePamoate; DissolveAPI -> Mix; DissolvePamoate -> Mix; Mix -> Precipitate; Precipitate -> Filter; Filter -> Wash; Wash -> Dry; Dry -> End; } dot Caption: Workflow for the synthesis of a drug-pamoate salt.
Protocol 2: Characterization of the Drug-Pamoate Salt
Thorough characterization is essential to confirm salt formation and determine its physicochemical properties.[1][2]
Key Analytical Techniques:
-
X-Ray Powder Diffraction (XRPD): Used to confirm the formation of a new crystalline entity and identify its specific polymorphic form. The XRPD pattern of the salt will be unique compared to the starting materials.[1][2]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermal behavior of the salt.[1] Thermogravimetric Analysis (TGA) assesses thermal stability and can identify solvates or hydrates.
-
Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy can confirm salt formation by showing shifts in characteristic peaks. ¹H NMR can be used to confirm the stoichiometric ratio of the drug to pamoate.[7]
-
Solubility and Dissolution Testing: Crucial for confirming the low-solubility nature of the complex and predicting its in vivo release profile.[1] Studies should be performed in various biorelevant media at different pH values.[1]
Protocol 3: Formulation of a Long-Acting Injectable Suspension
This protocol outlines the steps to formulate the synthesized drug-pamoate salt into a stable aqueous suspension for injection.
Materials:
-
Synthesized Drug-Pamoate Salt
-
Vehicle (e.g., Water for Injection)
-
Suspending agents (e.g., sodium carboxymethyl cellulose)[5]
-
Wetting agents/surfactants (e.g., Polysorbate 80)[5]
-
Tonicity modifiers (e.g., sodium chloride)[5]
-
High-pressure homogenizer or milling equipment
-
Sterile processing equipment
Procedure:
-
Particle Size Reduction (Milling): Reduce the particle size of the drug-pamoate salt to a desired range (e.g., nanometer to low micrometer) using techniques like high-pressure homogenization or jet milling.[3] Particle size is a critical quality attribute that directly impacts dissolution rate and injection site reaction.[7]
-
Vehicle Preparation: Prepare the sterile aqueous vehicle by dissolving suspending agents, wetting agents, and tonicity modifiers.
-
Suspension Formation: Aseptically disperse the milled drug-pamoate salt into the prepared vehicle under homogenization to ensure a uniform suspension.
-
Sterilization: The final suspension must be terminally sterilized (e.g., by gamma irradiation) or manufactured via an aseptic process.[3]
Protocol 4: In Vitro Drug Release Testing
In vitro release testing is critical for quality control and to predict the in vivo performance of the LAI formulation.[10] Due to the long release duration of these products, accelerated release testing is often employed.[11][12]
Method: USP Apparatus 4 (Flow-Through Cell) The USP 4 apparatus is often preferred for LAI formulations as it minimizes particle aggregation and can handle the slow release rates.[11][13]
Procedure:
-
Setup: Place a known amount of the drug-pamoate injectable suspension into the flow-through cell.
-
Release Medium: Pump a suitable release medium (e.g., phosphate-buffered saline with a surfactant) through the cell at a constant, slow flow rate.
-
Temperature: Maintain the system at a physiological temperature (37°C) for real-time testing or an elevated temperature (e.g., 45°C) for accelerated testing.[11][12]
-
Sampling: Collect the eluate (flow-through) at predetermined time intervals over the course of the study (which can range from days to weeks).
-
Analysis: Analyze the drug concentration in each collected sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
-
Data Calculation: Plot the cumulative percentage of drug released against time to generate the dissolution profile.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PlaceSample [label="Place LAI Sample\nin USP 4 Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; PumpMedium [label="Pump Release Medium\nat Constant Flow & Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect Eluate\nat Time Intervals", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Drug Concentration\n(e.g., HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plot [label="Calculate & Plot\nCumulative Release vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> PlaceSample; PlaceSample -> PumpMedium; PumpMedium -> Collect; Collect -> Analyze; Analyze -> Plot; Plot -> End; } dot Caption: Experimental workflow for in vitro release testing.
The formation of pamoate salts is a robust and well-established strategy for developing sustained-release drug delivery systems, particularly for long-acting injectables.[3] The significantly reduced aqueous solubility of the resulting drug-pamoate complex is the key driver for the prolonged therapeutic effect.[3] Successful development requires precise control over the salt synthesis, careful formulation of a stable, injectable-grade suspension, and comprehensive physicochemical and performance characterization. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals working to leverage this valuable formulation approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Profile of olanzapine long-acting injection for the maintenance treatment of adult patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021121366A1 - Long-acting injectable formulations of ketamine pamoate salts - Google Patents [patents.google.com]
- 6. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound monohydrate | 71607-30-2 [smolecule.com]
- 9. Synthesis process of paliperidone palmitate - Eureka | Patsnap [eureka.patsnap.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FY2015 Regulatory Science Research Report: Long-Acting Injectable Formulations | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
In Vivo Animal Models for Testing Disodium Pamoate Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) pamoate is a widely used excipient in the pharmaceutical industry to create poorly soluble salts of various drugs, thereby enabling the development of long-acting injectable (LAI) and other sustained-release formulations. This strategy offers significant clinical advantages, including reduced dosing frequency, improved patient compliance, and more stable plasma drug concentrations. The selection of an appropriate in vivo animal model is a critical step in the preclinical development of these formulations to accurately predict their pharmacokinetic profile and therapeutic efficacy in humans. This document provides detailed application notes and protocols for utilizing various animal models in the evaluation of disodium pamoate-based drug formulations.
Rationale for Animal Model Selection
The choice of an animal model for testing this compound formulations depends on several factors, including the therapeutic area of the drug, the route of administration, and the specific objectives of the study (e.g., pharmacokinetics, efficacy, or safety). Commonly used species in preclinical pharmacokinetic studies include rodents (rats, mice) and non-rodents (rabbits, dogs).[1] The selection should be based on qualitative and quantitative similarities to humans in physiological and biochemical features that govern drug absorption, distribution, metabolism, and excretion (ADME).[1][2]
-
Rats: Rats are a common choice for initial pharmacokinetic screening of LAI formulations due to their cost-effectiveness and ease of handling.[3] They have been proven to be a useful non-clinical model for long-acting intramuscular ester prodrug formulations.[4]
-
Rabbits: Rabbits are also frequently used for pharmacokinetic studies of LAIs. Their larger muscle mass compared to rats allows for the administration of larger injection volumes, which can be advantageous for certain formulations.[3]
-
Dogs: Dogs are often used in later-stage preclinical development due to their physiological similarities to humans, particularly in terms of gastrointestinal physiology, making them suitable for oral formulation testing.[5][6][7] Their larger size also facilitates serial blood sampling.
-
Mice: Mice are valuable for efficacy studies, especially when using genetically modified models of human diseases.[8] They are also used in pain models like the acetic acid-induced writhing test.[9]
-
Cats and Equids: These species are relevant for veterinary drug development, as demonstrated in studies with pyrantel (B1679900) pamoate.[10][11]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of various drugs formulated with pamoate salts in different animal models.
Table 1: Pharmacokinetic Parameters of Long-Acting Injectable Pamoate Formulations in Rats
| Drug | Dose | Cmax (ng/mL) | Tmax (days) | AUC (ng·h/mL) | t1/2 (days) | Animal Strain | Reference |
| Olanzapine Pamoate | - | - | - | - | - | - | [11] |
| Paliperidone (B428) Palmitate | 16 mg/kg (IM) | - | 7 | 18,597 (Wistar), 21,865 (SD) | 8-10 | Wistar/Sprague-Dawley | [3][12] |
| Risperidone (B510) Depot | - | 459.7 | 3 | - | 20.6 | - | [13][14] |
Table 2: Pharmacokinetic Parameters of Long-Acting Injectable Pamoate Formulations in Rabbits
| Drug | Dose | Cmax (ng/mL) | Tmax (days) | AUC (ng·h/mL) | t1/2 (days) | Reference |
| Paliperidone Palmitate | 4.5 mg/kg (IM) | - | 7 | 18,120 | 8-10 | [3][12] |
| Haloperidol Implant | 1 mg/kg | - | - | - | - | [15] |
Table 3: Pharmacokinetic Parameters of Pamoate Formulations in Dogs
| Drug | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Olanzapine Pamoate | Depot (IM) | - | - | - | 77 | [11] |
| Doxycycline (B596269) Hyclate | Long-acting (SC) | 10 mg/kg | 2.8 ± 0.3 | 2.11 ± 0.12 | 199.48 | [1][8] |
| Doxycycline | Oral (multiple doses) | 10 mg/kg/day | 5.18 ± 1.81 (steady state) | - | - | [16] |
| Paliperidone | - | - | - | - | 100 | [17] |
Table 4: Efficacy Data of Pyrantel Pamoate in Different Animal Models
| Animal Model | Parasite | Dose | Efficacy (%) | Reference |
| Cats | Ancylostoma tubaeforme (adult) | 20 mg/kg (oral paste) | 99.5 | [10] |
| Cats | Toxocara cati (adult) | 20 mg/kg (oral paste) | 100.0 | [10] |
| Equids | Anoplocephala perfoliata | 13.2 mg/kg (oral paste) | 96.6 | [11] |
| Dogs | Dirofilaria immitis (larvae) | 5 mg/kg (oral, combination) | 100 (prevention) | [18] |
| Giant Pandas | Baylisascaris schroederi | - | Suspected resistance | [19] |
| Rats | Angiostrongylus cantonensis | 11 mg/kg (oral) | 53-72 (worm reduction) | [20] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of a Long-Acting Injectable this compound Formulation in Rats
1. Objective: To determine the pharmacokinetic profile of a test drug formulated as a this compound salt for long-acting intramuscular (IM) injection in rats.
2. Animals:
-
Sex: Male or female, as appropriate for the drug under investigation.
-
Weight: 200-250 g.
-
Acclimatization: At least 7 days prior to the study.
3. Materials:
-
Test formulation: Sterile suspension of the drug-pamoate salt.
-
Vehicle control (if applicable).
-
Syringes and needles (25-26 gauge).[4]
-
Anesthetic (e.g., isoflurane).
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
Freezer (-80°C).
4. Procedure:
-
Dose Administration:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) via a suitable route (e.g., tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then on days 7, 14, 21, 28). A sparse sampling design may be employed.[3]
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
-
5. Bioanalysis:
-
Analyze the plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).
6. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Protocol 2: Oral Bioavailability Study of a this compound Formulation in Dogs
1. Objective: To determine the oral bioavailability of a test drug formulated with this compound in dogs.
2. Animals:
-
Species: Beagle dogs.
-
Sex: Male or female.
-
Weight: 8-12 kg.
-
Acclimatization: At least 7 days prior to the study.
-
Housing: Individual cages with free access to water. Food is typically withheld overnight before dosing.
3. Materials:
-
Test formulation: Oral suspension or capsule.
-
Intravenous (IV) formulation of the drug for bioavailability calculation.
-
Syringes and needles for IV administration and blood collection.
-
Blood collection tubes.
-
Centrifuge.
-
Freezer (-80°C).
4. Procedure (Crossover Design):
-
Oral Administration:
-
Administer the oral formulation to the dogs. For suspensions, oral gavage may be used.
-
-
Intravenous Administration (in a separate study phase with a washout period):
-
Administer the IV formulation via a cephalic or saphenous vein.
-
-
Blood Sampling:
-
Collect blood samples from a peripheral vein at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dosing).
-
-
Sample Processing:
-
Process and store plasma samples as described in Protocol 1.
-
5. Bioanalysis and Data Analysis:
-
Analyze plasma samples for drug concentration.
-
Calculate pharmacokinetic parameters for both oral and IV routes.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of drugs formulated as pamoate salts are mediated through their interaction with specific cellular targets. For instance, many atypical antipsychotics, which can be formulated as long-acting pamoate salts, exert their effects by modulating dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor signaling pathways.[21][22][23][24][25][26][27] Pamoic acid itself has been shown to be an agonist of the G protein-coupled receptor 35 (GPR35).[28][29][30][31]
Caption: GPR35 signaling cascade initiated by pamoic acid.
Caption: Atypical antipsychotic signaling pathways.
Experimental Workflows
Caption: Workflow for a long-acting injectable PK study.
Caption: Workflow for an oral bioavailability study.
Conclusion
The use of appropriate in vivo animal models is indispensable for the successful development of this compound-based drug formulations. Careful consideration of the animal species, experimental design, and analytical methods is crucial for obtaining reliable and translatable data. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute robust preclinical studies for these important sustained-release drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic profile of long-acting injectable risperidone at steady-state: comparison with oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paliperidone: pharmacokinetics and activities in animal models of schizophrenia_Chemicalbook [chemicalbook.com]
- 6. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically-Based Pharmacokinetic Modeling and In Vitro–In Vivo Correlation of TV-46000 (Risperidone LAI): Prediction from Dog to Human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of an injectable long-acting formulation of doxycycline hyclate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. The efficacy of pyrantel pamoate against ascarids and hookworms in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A modified critical test for the efficacy of pyrantel pamoate for Anoplocephala perfoliata in equids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Formulation development and pharmacokinetic studies of long acting in situ depot injection of risperidone – ScienceOpen [scienceopen.com]
- 15. DSpace [repository.upenn.edu]
- 16. Pharmacokinetics of doxycycline after oral administration of multiple doses in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. In vivo efficacy of pyrantel pamoate as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 25. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 26. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Functional G-protein-coupled receptor 35 is expressed by neurons in the CA1 field of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 31. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Controlling Stoichiometry in the Synthesis of Drug-Pamoate Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of pamoate salts is a widely employed strategy in pharmaceutical development to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). This approach is particularly valuable for creating long-acting injectable (LAI) formulations due to the significantly reduced aqueous solubility of the resulting drug-pamoate complex. The stoichiometry of the salt, typically a 1:1 or 2:1 molar ratio of the drug to pamoic acid, critically influences the salt's properties, including its dissolution rate and, consequently, its in vivo performance.[1][2] Precise control over the stoichiometry during synthesis is therefore paramount to ensure batch-to-batch consistency, therapeutic efficacy, and safety of the final drug product.
These application notes provide a comprehensive guide to the principles and practices of stoichiometry control in the synthesis of drug-pamoate salts. Detailed experimental protocols, data presentation, and visual workflows are included to assist researchers in this critical aspect of pharmaceutical development.
Data Presentation
Table 1: Comparative Physicochemical Properties of Selected Drug Salts
This table provides a comparative overview of the aqueous solubility of various APIs in their free base or hydrochloride salt form versus their pamoate salt form. The significant decrease in solubility upon pamoate salt formation is a key driver for its use in long-acting formulations.
| Active Pharmaceutical Ingredient (API) | Salt Form | Aqueous Solubility | Implication |
| Olanzapine (B1677200) | Free Base | Sparingly soluble in aqueous buffers[1] | Slower dissolution compared to more soluble salt forms[1] |
| Pamoate | Significantly lower solubility than the free base | Enables extended-release profiles from intramuscular depots[1] | |
| Aripiprazole | Anhydrous | 144 mg/900 ml at pH 4.5[1] | Faster dissolution compared to monohydrate form at certain pH values[1] |
| Pamoate | Limited solubility, designed for retarded dissolution[1] | Suitable for long-acting injectable formulations | |
| Pyrantel | Tartrate | Soluble in water[3] | Readily absorbed from the gastrointestinal tract, leading to higher systemic bioavailability[3] |
| Pamoate | Practically insoluble in water[3] | Limits absorption, leading to higher concentrations within the gastrointestinal lumen for treating intestinal parasites[3] | |
| Imipramine | Hydrochloride | Soluble | Immediate-release formulation |
| Pamoate | Significantly less soluble than hydrochloride salt | Suitable for a controlled-release formulation to maintain sustained therapeutic effects[4] |
Experimental Protocols
Protocol 1: Synthesis of Olanzapine Pamoate Monohydrate (1:1 Stoichiometry)
This protocol is adapted from established procedures and provides a detailed method for the synthesis of olanzapine pamoate monohydrate with a target 1:1 stoichiometry.[5][6][7]
Materials:
-
Olanzapine (e.g., 5.0 g, 16 mmol)
-
Pamoic acid (e.g., 6.2 g, 16 mmol)
-
Acetic acid
-
Aqueous ammonia (B1221849)
-
Purified water
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Preparation of Olanzapine Solution:
-
In a suitable reaction vessel, suspend olanzapine (5.0 g, 16 mmol) in 100 ml of purified water.
-
Add acetic acid (1.92 g, 32 mmol) to the suspension to achieve a clear solution.
-
-
Preparation of Disodium (B8443419) Pamoate Solution:
-
In a separate vessel, suspend pamoic acid (6.2 g, 16 mmol) in 100 ml of purified water.
-
Add aqueous ammonia (7.5 g, 32 mmol) to the suspension to obtain a clear solution of disodium pamoate.
-
-
Salt Formation and Precipitation:
-
Slowly add the this compound solution to the olanzapine solution at room temperature (25-30°C) with constant stirring.
-
Continue stirring the reaction mixture for a minimum of 4 hours at the same temperature to allow for complete precipitation of the olanzapine pamoate monohydrate solid.[5]
-
-
Isolation:
-
Isolate the precipitated solid by filtration using a Buchner funnel.
-
-
Washing:
-
Wash the isolated solid with purified water to remove any unreacted starting materials or impurities.
-
-
Drying:
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved to obtain olanzapine pamoate monohydrate.
-
Protocol 2: Characterization of Drug-Pamoate Salt Stoichiometry
A multi-faceted analytical approach is essential for confirming the stoichiometry and characterizing the physicochemical properties of the synthesized drug-pamoate salt.
1. X-Ray Powder Diffraction (XRPD):
-
Purpose: To confirm the formation of a new crystalline entity and to identify its polymorphic form.
-
Method: Analyze a small sample of the dried salt using an XRPD instrument. The resulting diffraction pattern should be unique compared to the starting materials (API and pamoic acid).
2. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
Purpose: To determine the thermal properties of the salt, such as its melting point and decomposition temperature, and to identify the presence of hydrates or solvates.
-
Method:
-
DSC: Heat a small, accurately weighed sample in a DSC instrument under a controlled atmosphere. A single, sharp endotherm at a temperature different from the reactants is indicative of a new, pure crystalline salt.[1]
-
TGA: Heat a sample in a TGA instrument to assess weight loss as a function of temperature, which can indicate the presence of water or residual solvents.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the molecular structure and determine the stoichiometry of the salt.
-
Method: Dissolve an accurately weighed sample of the drug-pamoate salt in a suitable deuterated solvent (e.g., DMSO-d6). Acquire a proton (¹H) NMR spectrum. The ratio of the integrals of characteristic peaks of the drug and pamoic acid can be used to determine the molar ratio.
4. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the salt and to quantify the drug and pamoate content for stoichiometric confirmation.
-
Method: Develop and validate an HPLC method capable of separating and quantifying the API and pamoic acid. Analyze a solution of the synthesized salt to determine the weight/weight ratio of the two components, which can then be converted to a molar ratio.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20160002258A1 - Process for Preparation of Olanzapine Pamoate - Google Patents [patents.google.com]
- 6. WO2014125500A1 - A process for preparation of olanzapine pamoate - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Development of Taste-Masked Oral Suspensions Using Disodium Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bitter and often unpalatable taste of many active pharmaceutical ingredients (APIs) is a significant barrier to patient compliance, particularly in pediatric and geriatric populations.[1][2] Oral suspensions are a preferred dosage form for these patients, but the liquid nature of the formulation can exacerbate the taste issue.[3] A primary strategy for taste masking in liquid formulations is to reduce the solubility of the API in saliva, thereby minimizing its interaction with taste receptors. The formation of insoluble salts is an effective method to achieve this.[4]
Disodium (B8443419) pamoate, the salt of pamoic acid, is a valuable excipient used to significantly decrease the aqueous solubility of basic drug molecules.[5] By reacting with a basic API, it forms a sparingly soluble pamoate salt. This principle is effectively employed to create taste-masked oral suspensions. The drug-pamoate salt complex remains largely undissolved in the neutral pH of the oral cavity, preventing the sensation of bitterness. Upon reaching the acidic environment of the stomach, the complex dissociates, releasing the API for absorption.
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of taste-masked oral suspensions utilizing disodium pamoate.
Principle of Taste Masking with this compound
The fundamental mechanism involves an acid-base reaction between the basic functional groups (e.g., amines) of an API and the dicarboxylic acid, pamoic acid (from this compound). This reaction forms a stable, sparingly soluble drug-pamoate salt. The low solubility of this salt in the saliva (pH ≈ 6.7) ensures that the concentration of the free, bitter-tasting drug remains below the taste threshold.[6]
Experimental Protocols
Protocol for Preparation of a Taste-Masked Oral Suspension
This protocol describes the formulation of a taste-masked oral suspension of a model basic bitter drug, "API-B," using this compound.
Materials:
-
API-B (bitter basic drug)
-
This compound
-
Suspending Agent (e.g., Xanthan Gum, Sodium Carboxymethyl Cellulose)
-
Wetting Agent (e.g., Glycerin)
-
Sweeteners (e.g., Sucralose, Aspartame)
-
Flavoring Agent (e.g., Cherry Flavor)
-
Preservatives (e.g., Sodium Benzoate, Potassium Sorbate)[7]
-
pH adjusting agent (e.g., Citric Acid)
-
Purified Water
Equipment:
-
Homogenizer/Colloidal Mill
-
Overhead Stirrer
-
pH meter
-
Analytical Balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Formation of the Drug-Pamoate Complex (In-situ):
-
Disperse the accurately weighed amount of API-B in a portion of purified water containing the wetting agent (glycerin) with stirring.
-
In a separate vessel, dissolve the this compound in another portion of purified water.
-
Slowly add the this compound solution to the API-B dispersion under continuous stirring. The formation of the insoluble pamoate salt of API-B will be observed as a precipitate.
-
Allow the mixture to stir for a specified time (e.g., 60 minutes) to ensure complete reaction.
-
-
Preparation of the Suspension Vehicle:
-
In a separate container, disperse the suspending agent (e.g., xanthan gum) in a portion of purified water with vigorous stirring until a uniform dispersion is formed.
-
Dissolve the sweeteners, preservatives, and flavoring agent in another portion of purified water.
-
-
Formulation of the Final Suspension:
-
Slowly add the drug-pamoate complex dispersion to the suspension vehicle under continuous homogenization.
-
Add the solution of sweeteners, preservatives, and flavoring agents to the bulk.
-
Adjust the pH of the suspension to a target range (e.g., 4.5-6.0) using a suitable pH adjusting agent like citric acid.[8]
-
Make up the final volume with purified water and continue to homogenize until a uniform and smooth suspension is obtained.
-
Shake the final suspension well before any evaluation.[9][10]
-
Protocol for In Vitro Drug Release Studies for Taste Masking Assessment
The objective of this test is to quantify the amount of drug released in a medium simulating saliva, which predicts the extent of taste masking. A low drug release in this medium indicates effective taste masking.[11]
Apparatus: USP Dissolution Apparatus 2 (Paddle)
Dissolution Media:
-
Simulated Salivary Fluid (pH 6.8): To assess taste masking.
-
0.1 N HCl (pH 1.2): To ensure drug release in the stomach for bioavailability.
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Place a predetermined volume (e.g., 500 mL) of the simulated salivary fluid (pH 6.8) into each dissolution vessel.
-
Add a precisely measured amount of the oral suspension into each vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 2, 5, 10 minutes). The early time points are critical for taste assessment.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for the concentration of the API using a validated analytical method (e.g., HPLC).
-
Repeat the procedure using 0.1 N HCl (pH 1.2) as the dissolution medium with sampling at later time points (e.g., 15, 30, 45, 60 minutes) to evaluate drug release in simulated gastric fluid.
Protocol for Gustatory Sensation Test (Human Taste Panel)
This protocol outlines the procedure for evaluating the taste of the oral suspension using a trained human taste panel. This is considered the gold standard for taste assessment.[12]
Panelists:
-
A panel of 10-20 healthy adult volunteers (18-40 years old) should be selected.[12]
-
Panelists should be screened for their sensitivity to bitterness using a standard solution of quinine (B1679958) hydrochloride.[13]
-
Informed consent must be obtained from all participants.
Procedure:
-
Panelists should not eat, drink (except water), or smoke for at least one hour before the test.[13]
-
Provide each panelist with a coded sample of the taste-masked suspension (e.g., Formulation A) and a control sample (the unmasked API in a similar vehicle).
-
Instruct the panelists to take a specific volume (e.g., 5 mL) of the sample into their mouth, swirl it for a defined period (e.g., 10-30 seconds), and then spit it out.[14]
-
Panelists then rate the bitterness of the sample on a predefined scale.
-
Panelists must rinse their mouths thoroughly with purified water between samples.
Bitterness Scale: [14]
| Score | Description |
| 0 | Tasteless |
| 1 | Slightly Bitter |
| 2 | Moderately Bitter |
| 3 | Strongly Bitter |
| 4 | Very Strongly Bitter |
Data Presentation
Table 1: Formulation Compositions
| Ingredient | Formulation F1 (Control) | Formulation F2 (Taste-Masked) |
| API-B | 1.0 g | 1.0 g |
| This compound | - | 1.5 g |
| Xanthan Gum | 0.3 g | 0.3 g |
| Glycerin | 10.0 g | 10.0 g |
| Sucralose | 0.1 g | 0.1 g |
| Cherry Flavor | 0.2 mL | 0.2 mL |
| Sodium Benzoate | 0.1 g | 0.1 g |
| Purified Water qs ad | 100 mL | 100 mL |
Table 2: In Vitro Drug Release Data
| Time (minutes) | % Drug Released in Simulated Salivary Fluid (pH 6.8) - F1 (Control) | % Drug Released in Simulated Salivary Fluid (pH 6.8) - F2 (Taste-Masked) | % Drug Released in 0.1 N HCl (pH 1.2) - F2 (Taste-Masked) |
| 1 | 25.4 ± 2.1 | 1.2 ± 0.3 | - |
| 2 | 48.9 ± 3.5 | 2.5 ± 0.5 | - |
| 5 | 75.2 ± 4.2 | 4.8 ± 0.8 | - |
| 10 | 91.5 ± 5.0 | 8.1 ± 1.1 | - |
| 15 | - | - | 45.6 ± 3.8 |
| 30 | - | - | 82.3 ± 4.5 |
| 45 | - | - | 95.1 ± 4.1 |
| 60 | - | - | 98.9 ± 3.9 |
Table 3: Human Taste Panel Evaluation
| Formulation | Average Bitterness Score (n=15) |
| F1 (Control) | 3.8 ± 0.4 |
| F2 (Taste-Masked) | 0.7 ± 0.2 |
Visualizations
Caption: Workflow for the preparation of the taste-masked oral suspension.
Caption: Evaluation workflow for taste-masked oral suspensions.
Caption: Mechanism of action for this compound taste masking.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Taste Masking in Oral liquids - Vici Health Sciences [vicihealthsciences.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Taste Masking Technology | Taste-Masking Excipients | CDMO [pharmacompass.com]
- 6. scispace.com [scispace.com]
- 7. Pyrantel Pamoate [dailymed.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. DailyMed - PYRANTEL PAMOATE suspension [dailymed.nlm.nih.gov]
- 10. Pyrantel (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Paediatric Medicinal Formulation Development: Utilising Human Taste Panels and Incorporating Their Data into Machine Learning Training - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and Evaluation of Taste Masked Oral Reconstitutable Suspension of Primaquine Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Particle Size Reduction of Disodium Pamoate Salts by Micronization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) pamoate, the salt of pamoic acid, is frequently utilized in pharmaceutical formulations to control the solubility and release profile of various active pharmaceutical ingredients (APIs). The particle size of disodium pamoate is a critical quality attribute that can significantly influence the dissolution rate, bioavailability, and overall performance of the final drug product.[1] Micronization is a key particle engineering technique employed to reduce the particle size of APIs and excipients to the micrometer range, thereby increasing the surface area and potentially enhancing dissolution and absorption.[2]
This document provides detailed application notes and protocols for the particle size reduction of this compound salts using micronization, with a focus on the widely used jet milling technique. The provided methodologies and data are intended to serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.
Rationale for Micronization of this compound
The primary objective of micronizing this compound is to enhance the dissolution rate of the salt itself or the API it is formulated with. For poorly water-soluble drugs, a reduction in particle size leads to a significant increase in the surface area available for dissolution, which can improve the drug's bioavailability.[3] While this compound is used to form sparingly soluble salts for sustained-release formulations, controlling its particle size is crucial for achieving a consistent and predictable dissolution profile.[4]
Key benefits of micronizing this compound include:
-
Enhanced Dissolution Rate: Increased surface area leads to a faster dissolution rate.[5]
-
Improved Bioavailability: For dissolution rate-limited drugs, this can lead to improved absorption and bioavailability.[3]
-
Content Uniformity: A well-defined and narrow particle size distribution can improve the homogeneity of powder blends, which is critical for low-dose formulations.
-
Consistent Batch-to-Batch Performance: Control over particle size ensures reproducible manufacturing processes and consistent product quality.
Experimental Protocols
Micronization via Air Jet Milling
Jet milling is the preferred method for micronizing temperature-sensitive or crystalline materials as it minimizes heat generation and reduces the risk of contamination.[6] The process utilizes high-velocity streams of compressed gas (typically air or nitrogen) to create particle-to-particle and particle-to-wall collisions, resulting in effective size reduction.[6]
Materials and Equipment:
-
This compound (unmicronized)
-
Spiral Jet Mill (e.g., LaboMill-0, PilotMill-2, or equivalent)
-
Compressed air or nitrogen source (oil-free, dry)
-
Volumetric or gravimetric powder feeder
-
Cyclone separator and collection vessel
-
Laser diffraction particle size analyzer
-
X-ray powder diffractometer (XRPD)
-
Scanning Electron Microscope (SEM)
Protocol:
-
Pre-Milling Characterization:
-
Determine the initial particle size distribution (PSD) of the unmicronized this compound using a laser diffraction analyzer.
-
Characterize the solid-state properties (e.g., crystallinity) of the starting material using XRPD.
-
Analyze the morphology of the particles using SEM.
-
-
Jet Mill Setup and Parameter Optimization:
-
Set up the jet mill according to the manufacturer's instructions.
-
The following parameters should be optimized for this compound. The values provided in the table below are illustrative and should be used as a starting point for optimization.[7]
-
Grinding Pressure: Influences the kinetic energy of the particles. Higher pressure generally results in a finer grind.[7]
-
Feed Rate: Controls the residence time of the material in the milling chamber. A lower feed rate typically leads to a smaller particle size.[7]
-
Injector/Venturi Pressure: Affects the introduction of the powder into the grinding chamber.
-
-
-
Micronization Process:
-
Start the flow of compressed gas through the grinding nozzles.
-
Begin feeding the unmicronized this compound into the jet mill at the predetermined feed rate.
-
The micronized particles are carried by the gas stream to the cyclone separator, where they are collected in the collection vessel.
-
Continuously monitor the process to ensure a steady feed rate and stable operating pressures.
-
-
Post-Micronization Characterization:
-
Collect the micronized this compound from the collection vessel.
-
Determine the final PSD of the micronized powder using laser diffraction.
-
Analyze the solid-state properties (crystallinity) of the micronized material using XRPD to assess any changes induced by the milling process.
-
Examine the morphology of the micronized particles using SEM to observe changes in shape and surface characteristics.
-
Evaluate the impact on the dissolution rate of the micronized salt.
-
Illustrative Jet Milling Parameters for this compound:
| Parameter | Illustrative Value | Range for Optimization |
| Grinding Pressure | 7 bar (approx. 100 psi) | 4 - 10 bar |
| Feed Rate | 100 g/hr | 50 - 500 g/hr |
| Injector Pressure | 5 bar (approx. 70 psi) | 3 - 7 bar |
Note: These parameters are highly dependent on the specific jet mill used and the properties of the starting material. A systematic approach, such as a Design of Experiments (DoE), is recommended for efficient optimization.
Particle Size Analysis by Laser Diffraction
Laser diffraction is a widely used technique for measuring particle size distributions from the submicron to the millimeter range.[8] It relies on the principle that particles scatter light at an angle that is inversely proportional to their size.[9]
Protocol:
-
Instrument Setup:
-
Turn on the laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960, or equivalent) and allow it to warm up as per the manufacturer's instructions.
-
Select an appropriate dispersion unit (wet or dry). For this compound, a dry dispersion method is often suitable.
-
-
Method Development (Dry Dispersion):
-
Dispersive Air Pressure Titration: To determine the optimal air pressure for dispersing the powder without causing particle fracture, perform a pressure titration.[10]
-
Measure the particle size of a sample at increasing air pressures until the measured particle size (e.g., Dv50) plateaus. The optimal pressure is within this plateau region.
-
-
Feed Rate Optimization: Adjust the vibratory feeder rate to achieve a stable obscuration level (typically between 1-10%).
-
-
Sample Measurement:
-
Perform a background measurement.
-
Add the this compound sample (unmicronized or micronized) to the feeder.
-
Start the measurement using the optimized dispersion pressure and feed rate.
-
Acquire data for a sufficient duration to ensure a representative sample is measured.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
Solid-State Characterization by X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline phases of a material and assessing the degree of crystallinity.[11] The high-energy process of micronization can sometimes induce amorphous regions or polymorphic transformations in crystalline materials.[12]
Protocol:
-
Sample Preparation:
-
Place a small amount of the this compound powder (unmicronized or micronized) onto a sample holder.
-
Gently flatten the surface to ensure a level and densely packed sample.
-
-
Instrument Setup:
-
Use a modern X-ray diffractometer with a copper (Cu) Kα radiation source.
-
Set the appropriate voltage and current for the X-ray tube.
-
-
Data Acquisition:
-
Scan the sample over a relevant 2θ range (e.g., 5° to 40°) with a suitable step size and scan speed.
-
-
Data Analysis:
-
Compare the diffraction patterns of the unmicronized and micronized samples.
-
Look for changes in peak positions, which could indicate a polymorphic transformation.
-
Observe any broadening of the peaks or the appearance of a "halo" in the background, which would suggest a reduction in crystallinity or the presence of amorphous content.[11]
-
Quantitative analysis of crystallinity can be performed using appropriate software if a crystalline standard is available.
-
Data Presentation
The following tables present hypothetical but realistic data to illustrate the expected outcomes of micronizing this compound.
Table 1: Particle Size Distribution of this compound Before and After Micronization
| Sample | Dv10 (µm) | Dv50 (µm) | Dv90 (µm) |
| Unmicronized this compound | 15.2 | 55.8 | 120.5 |
| Micronized this compound | 1.8 | 4.5 | 9.2 |
Table 2: Impact of Micronization on Solid-State Properties of this compound
| Property | Unmicronized this compound | Micronized this compound | Method |
| Crystallinity | Highly Crystalline | Predominantly Crystalline with potential for minor amorphous content | XRPD |
| Morphology | Irregular, large crystals | Smaller, more uniform particles | SEM |
| Dissolution Rate | Baseline | Significantly Increased | USP Dissolution Apparatus |
Visualizations
Conclusion
Micronization is a critical unit operation for controlling the particle size of this compound, which in turn influences key properties of the final pharmaceutical product. The protocols and data presented in these application notes provide a framework for the successful implementation of micronization and the characterization of the resulting material. It is imperative that process parameters are carefully optimized and the physicochemical properties of the micronized salt are thoroughly evaluated to ensure consistent quality and performance.
References
- 1. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution - GBMSA [gbmsa.org.za]
- 2. researchgate.net [researchgate.net]
- 3. Increased dissolution rate and bioavailability through comicronization with microcrystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epic-powder.com [epic-powder.com]
- 7. jet-mills.com [jet-mills.com]
- 8. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 10. bettersizeinstruments.com [bettersizeinstruments.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]
Application Notes and Protocols for In Vitro Dissolution Testing of Poorly Soluble Pamoate Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamoate salts are frequently utilized in pharmaceutical development to significantly reduce the aqueous solubility of basic active pharmaceutical ingredients (APIs).[1][2] This strategy is fundamental to creating long-acting injectable (LAI) and other sustained-release dosage forms, which can improve patient compliance and provide more stable plasma drug concentrations.[1][3] The principle lies in the formation of a sparingly soluble salt through an ionic reaction between the basic API and the large, hydrophobic pamoate anion.[1][2] This inherently low solubility, while therapeutically advantageous, presents a significant challenge for in vitro dissolution testing, which is a critical quality control parameter and a key tool for predicting in vivo performance.[2][4]
These application notes provide detailed protocols and guidance for developing robust and meaningful in vitro dissolution tests for these challenging compounds.
Core Principles in Pamoate Salt Dissolution
The goal of a dissolution test is to measure the rate and extent of drug release from the dosage form. For poorly soluble salts like pamoates, dissolution is often the rate-limiting step for absorption.[2] Several key principles must be considered to develop a relevant test.
-
Sink Conditions: The term "sink condition" refers to a volume of dissolution medium at least three times greater than what is needed to form a saturated solution of the drug.[4] Achieving sink conditions for pamoate salts in standard aqueous buffers is often difficult due to their low solubility. This can lead to incomplete dissolution and results that do not accurately reflect the formulation's potential in vivo performance.[5]
-
Biorelevant Media: To better predict in vivo behavior, simulating the conditions of the gastrointestinal tract is essential.[6] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin (B1663433) that mimic the solubilizing environment of the human intestine.[4][7] These media are particularly important for poorly soluble compounds as they can provide a more accurate pharmacokinetic profile compared to standard buffers.[4][7]
-
Surfactants: When sink conditions cannot be achieved in standard or biorelevant media, the use of surfactants, such as sodium lauryl sulfate (B86663) (SLS), may be necessary.[3] Surfactants can enhance the solubility of the drug in the medium, facilitating complete release from the dosage form. The type and concentration should be carefully selected and justified.[4]
-
Apparatus Selection: While the standard USP Apparatus 2 (paddle) is common, highly insoluble formulations like pamoate salt suspensions may require specialized equipment. The USP Apparatus 4 (flow-through cell) is often more suitable for these products as it allows for the use of larger volumes of media and can better handle low-solubility compounds.[2][3]
Comparative Physicochemical Data
The formation of a pamoate salt dramatically alters the solubility of an API. The following table summarizes available data for select APIs, illustrating the impact on solubility and providing context for the dissolution challenges.
| Active Pharmaceutical Ingredient (API) | Salt Form | Aqueous Solubility / Dissolution Characteristics | Reference(s) |
| Olanzapine | Free Base | Sparingly soluble in aqueous buffers. | [1] |
| Pamoate | Sixfold higher solubility in plasma compared to free base. | [1] | |
| Aripiprazole | Anhydrous | 144 mg/900 ml at pH 4.5. | [1] |
| Linogliride (B1675489) | Pamoate | Higher solubility at pH 1.4-3.4 than at higher pH. At pH ≥ 4.4, solubility is in the 1-2 mg/mL range. | [8][9] |
| 1-Napsylate | pH-independent solubility. | [8][9] | |
| Free Base | Higher solubility than pamoate and 1-napsylate forms. | [8] |
Experimental Protocols
Protocol 1: Standard Dissolution for Oral Pamoate Salts (USP Apparatus 2 - Paddle)
This protocol is a starting point for oral solid dosage forms containing pamoate salts.
1. Materials & Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Validated analytical instrument (e.g., HPLC-UV)
-
Dissolution Vessels (typically 900-1000 mL)
-
Paddles
-
Dosage form units
-
Dissolution Medium (justification required, see below)
-
Syringes and Filters for sampling
2. Dissolution Medium Selection & Preparation:
-
Evaluate drug solubility across the physiological pH range (1.2 to 6.8).[4]
-
Start with standard buffers (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).[2]
-
If solubility is insufficient, consider biorelevant media (FaSSIF or FeSSIF, see Protocol 3).
-
If sink conditions are still not met, introduce a surfactant (e.g., 0.5-1.0% SLS) into the chosen buffer. Justify the concentration.
-
Prepare a sufficient volume of the selected medium, deaerate, and pre-warm to 37°C ± 0.5°C.
3. Method:
-
Assemble the dissolution apparatus and place 900 mL of the pre-warmed medium into each vessel.
-
Allow the medium to equilibrate to 37°C ± 0.5°C.
-
Set the paddle speed, typically at 50 or 75 rpm.[2]
-
Carefully drop one dosage unit into each vessel, starting the timer simultaneously.
-
At predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the medium from a zone midway between the paddle and the medium surface, and at least 1 cm from the vessel wall.
-
Immediately filter the sample through a validated filter to prevent undissolved drug particles from affecting the analysis.
-
Analyze the filtrate for drug content using a validated analytical method (e.g., HPLC).
-
Calculate the percentage of drug dissolved at each time point relative to the label claim.
Protocol 2: Advanced Dissolution for LAI Suspensions (USP Apparatus 4 - Flow-Through Cell)
This protocol is recommended for very low solubility pamoate salts, particularly those formulated as suspensions for long-acting injectables.[3]
1. Materials & Equipment:
-
USP Dissolution Apparatus 4 (Flow-Through Cell)
-
Pump capable of delivering a precise, low-pulsation flow
-
Validated analytical instrument (e.g., HPLC-UV)
-
Flow-through cells of appropriate size
-
Glass beads
-
Filter holders and filters
-
Dissolution Medium Reservoir
2. Dissolution Medium Selection & Preparation:
-
The medium must provide sink conditions. This often requires a buffered aqueous solution containing a surfactant (e.g., 0.5% to 1% SLS).[3]
-
The pH should be physiologically relevant, mimicking the environment at the injection site (e.g., physiological pH).[10]
-
Prepare a large volume of medium, deaerate, and pre-warm to 37°C ± 0.5°C in the reservoir.
3. Method:
-
Assemble the flow-through cell system. Glass beads may be placed in the cell to ensure laminar flow and prevent particle agglomeration.[3]
-
Accurately place a known amount of the pamoate salt suspension into the cell.[3]
-
Pump the pre-warmed dissolution medium through the cell at a controlled, validated flow rate (e.g., 4-8 mL/min).[3]
-
Collect the eluate (the medium that has passed through the cell) at predetermined time intervals over an extended period, which could be up to 24-48 hours or longer, depending on the release characteristics.[3]
-
Analyze the concentration of the dissolved drug in the collected samples using a validated HPLC-UV method.[3]
-
Calculate the cumulative drug release over time.
Protocol 3: Preparation of Biorelevant Media
Using commercially available powders (e.g., from Biorelevant.com) simplifies the preparation of FaSSIF and FeSSIF and improves reproducibility.[11][12]
1. Materials:
-
FaSSIF/FeSSIF/FaSSGF powder
-
Phosphate (B84403) buffer (for FaSSIF) or Maleate buffer (for FeSSIF)
-
Sodium Hydroxide and/or Hydrochloric Acid for pH adjustment
-
Purified water
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
2. FaSSIF Preparation (Example):
-
Prepare the phosphate buffer blank as specified by the powder manufacturer.
-
Weigh the required amount of FaSSIF/FeSSIF/FaSSGF powder to make the desired volume of FaSSIF.
-
Add the powder to the buffer blank while stirring continuously.
-
Stir until the powder is fully dissolved (the solution may remain slightly hazy).
-
Check the pH and adjust to the target pH (typically 6.5 for FaSSIF) if necessary.
-
The medium is now ready for use in the dissolution test.
Note: Biorelevant media are complex and may have limited stability; it is often recommended to prepare them fresh on the day of the experiment.[6]
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. biorelevant.com [biorelevant.com]
- 8. The preparation and evaluation of salt forms of linogliride with reduced solubilities as candidates for extended release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. biorelevant.com [biorelevant.com]
Application Notes and Protocols for the Formulation of Sterile Drug-Pamoate Salt Suspensions for In Vivo Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The formulation of sterile drug-pamoate salt suspensions is a critical strategy in the development of long-acting injectable (LAI) drug products. Pamoic acid, a poorly water-soluble dicarboxylic acid, can be ionically paired with basic drug molecules to form pamoate salts with significantly reduced aqueous solubility. This reduction in solubility allows for the creation of depot formulations that, when injected intramuscularly or subcutaneously, provide sustained release of the active pharmaceutical ingredient (API) over weeks or even months. This extended release profile improves patient compliance, particularly for chronic conditions requiring long-term therapy, such as schizophrenia or opioid use disorder.[1][2]
The development of a successful sterile drug-pamoate salt suspension requires careful consideration of several key factors, including the synthesis and characterization of the pamoate salt, control of the particle size distribution of the API, formulation of a stable and injectable suspension, and terminal sterilization or aseptic processing of the final product. These application notes provide detailed protocols and guidance for the preparation and evaluation of sterile drug-pamoate salt suspensions for preclinical in vivo studies.
Key Formulation Parameters and Considerations
The successful formulation of a sterile drug-pamoate salt suspension hinges on the careful control of several critical parameters that influence the stability, injectability, and in vivo performance of the drug product.
Table 1: Key Formulation Parameters and Their Impact
| Parameter | Typical Range/Target | Impact on Formulation | Analytical Techniques |
| Drug Load | 5 - 50% w/v | Affects injection volume and dose feasibility. Higher loads can increase viscosity. | High-Performance Liquid Chromatography (HPLC) |
| Particle Size Distribution (PSD) | Dv50: 200 nm - 10 µm | Crucial for dissolution rate, sustained release profile, and syringeability.[3] | Laser Diffraction, Dynamic Light Scattering (DLS) |
| Viscosity | < 50 cP | Affects ease of resuspension, syringeability, and injection comfort. | Rotational Viscometry |
| Zeta Potential | > |25| mV | Indicates the physical stability of the suspension against particle aggregation. | Electrophoretic Light Scattering |
| pH | 5.0 - 7.5 | Influences drug stability and physiological compatibility. | pH Meter |
| Sterility | Sterile (SAL ≤ 10⁻⁶) | Essential for parenteral administration to prevent infections. | Sterility Testing (e.g., USP <71>) |
Experimental Protocols
Synthesis of Drug-Pamoate Salt
This protocol provides a general method for the synthesis of a drug-pamoate salt, using olanzapine (B1677200) as an example.[4]
Materials:
-
Olanzapine (free base)
-
Pamoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of Olanzapine Solution: Prepare a solution of olanzapine in water with the addition of a stoichiometric amount of hydrochloric acid to facilitate dissolution.[4]
-
Preparation of Pamoic Acid Solution: In a separate vessel, prepare a solution of pamoic acid in water by adding a stoichiometric amount of sodium hydroxide to form the disodium (B8443419) pamoate salt.[4]
-
Salt Formation: Slowly add the olanzapine solution to the disodium pamoate solution with continuous stirring.
-
Precipitation: Continue stirring the mixture at room temperature for a predetermined time (e.g., 3 hours) to allow for the complete precipitation of the olanzapine pamoate salt.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid with deionized water and then with ethanol to remove any unreacted starting materials and residual solvents.
-
Drying: Dry the olanzapine pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.
Particle Size Reduction
Particle size is a critical quality attribute for injectable suspensions, directly impacting the drug's dissolution rate and, consequently, its release profile in vivo.[5] Two common methods for particle size reduction are wet milling and high-pressure homogenization.
Materials and Equipment:
-
Drug-pamoate salt
-
Sterile vehicle (containing wetting and suspending agents)
-
Milling media (e.g., 0.3-1.0 mm zirconia beads)[6]
-
Sterile milling chamber
Procedure:
-
Prepare a pre-suspension of the drug-pamoate salt in the sterile vehicle.
-
Add the pre-suspension and the milling media to the sterile milling chamber. The chamber should be approximately two-thirds full with the milling media.
-
Mill the suspension at a defined speed (e.g., 1600 rpm) for a specific duration (e.g., 4 hours).[8] The milling time is a critical parameter that needs to be optimized to achieve the target particle size distribution.[9]
-
After milling, separate the milled suspension from the milling media.
-
Analyze the particle size distribution of the suspension using laser diffraction or dynamic light scattering.
Materials and Equipment:
-
Drug-pamoate salt
-
Sterile vehicle
-
High-pressure homogenizer
Procedure:
-
Prepare a coarse suspension of the drug-pamoate salt in the sterile vehicle.
-
Pass the coarse suspension through the high-pressure homogenizer at a low pressure for pre-milling.[10]
-
Homogenize the pre-milled suspension at a high pressure (e.g., 30,000 psi) for a defined number of cycles (e.g., 10-80 cycles).[8][10] The number of cycles and the homogenization pressure are key parameters to control the final particle size.
-
Collect the resulting nanosuspension.
-
Analyze the particle size distribution.
Formulation of the Sterile Suspension
This protocol describes the aseptic formulation of a drug-pamoate salt suspension. All steps should be performed in a sterile environment (e.g., a laminar flow hood or an isolator).[11][12]
Table 2: Example Formulation Composition for a Long-Acting Injectable Suspension
| Component | Example Concentration (% w/v) | Purpose |
| Drug-Pamoate Salt | 15% | Active Pharmaceutical Ingredient |
| Carboxymethylcellulose Sodium | 1.0% | Suspending Agent |
| Polysorbate 80 | 0.1% | Wetting Agent |
| Mannitol | 4.5% | Tonicity-adjusting Agent |
| Water for Injection (WFI) | q.s. to 100% | Vehicle |
Note: The specific concentrations of excipients need to be optimized for each drug-pamoate salt.
Procedure:
-
Vehicle Preparation: In a sterile vessel, dissolve the wetting agent, suspending agent, and tonicity-adjusting agent in Water for Injection (WFI).
-
Vehicle Sterilization: Sterilize the vehicle by filtration through a 0.22 µm sterile filter into a sterile container.
-
Suspension Formulation: Aseptically add the sterile, micronized drug-pamoate powder to the sterile vehicle.
-
Homogenization: Homogenize the mixture using a sterile high-shear mixer or homogenizer to ensure a uniform and fine dispersion of the drug particles.
-
Aseptic Filling: Aseptically fill the homogenized suspension into sterile vials and seal with sterile stoppers.
Sterilization
Terminal sterilization is the preferred method for sterile drug products, as it provides a higher sterility assurance level than aseptic processing.[13] However, for heat-sensitive drug-pamoate salts, aseptic processing is necessary.[14]
Gamma irradiation is an effective method for the terminal sterilization of final drug products in their primary packaging.[4][15]
Parameters:
-
Radiation Source: Cobalt-60 is the most common source of gamma rays for industrial sterilization.[16]
-
Dose: A typical sterilization dose is greater than 25 kGy, which is sufficient to achieve a sterility assurance level (SAL) of 10⁻⁶.[16] The exact dose should be determined based on bioburden testing and product stability studies.
-
Procedure: The final packaged product is exposed to the gamma radiation for a predetermined time to deliver the target dose.
Aseptic processing involves the sterilization of all components (drug substance, excipients, containers, closures) separately, followed by their assembly in a sterile environment.[11][12]
Key Principles:
-
All materials and equipment entering the aseptic processing area must be sterilized.
-
The aseptic processing environment must be maintained under strict environmental controls (e.g., ISO 5/Grade A).
-
Personnel must be properly gowned and trained in aseptic techniques.
-
The entire process must be validated through media fills to demonstrate the ability to produce a sterile product.[17]
Characterization of the Sterile Suspension
Thorough characterization of the final sterile suspension is essential to ensure its quality, stability, and performance.
Table 3: Analytical Methods for Characterization
| Parameter | Method | Purpose |
| Particle Size and Distribution | Laser Diffraction, DLS | To confirm that the desired particle size has been achieved and is maintained over time. |
| Crystalline Form | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) | To identify the solid-state form of the drug-pamoate salt and detect any changes due to processing. |
| Drug Content and Purity | HPLC | To quantify the amount of API in the formulation and assess for any degradation products. |
| Viscosity and Rheology | Rotational Viscometry | To evaluate the flow properties of the suspension for injectability. |
| Sterility Testing | USP <71> | To confirm the absence of viable microorganisms. |
| Endotoxin Testing | Limulus Amebocyte Lysate (LAL) Test | To ensure the product is free from pyrogens. |
In Vivo Studies in a Rat Model
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a sterile drug-pamoate salt suspension in rats.
Materials and Equipment:
-
Male Sprague-Dawley rats (250-300 g)
-
Sterile drug-pamoate salt suspension
-
Vehicle control
-
Syringes and needles for intramuscular injection
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Freezer (-80 °C)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least 7 days prior to the study.
-
Dosing: Administer a single intramuscular injection of the drug-pamoate salt suspension into the gluteal muscle of the test group. Administer the vehicle alone to the control group.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., pre-dose, 1, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80 °C until bioanalysis.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Table 4: Example Pharmacokinetic Parameters of Long-Acting Injectable Antipsychotics
| Drug | Formulation | Tmax | t1/2 (apparent) | Reference |
| Olanzapine Pamoate | Aqueous Suspension | ~4-7 days | ~30 days | [2][18] |
| Aripiprazole Monohydrate | Aqueous Suspension | ~4-7 days | ~30-47 days | [1][19] |
| Paliperidone Palmitate | Aqueous Suspension | ~13 days | ~25-49 days | [19] |
Visualizations
Experimental Workflow
Caption: Workflow for the development of sterile drug-pamoate salt suspensions.
Signaling Pathway of Atypical Antipsychotics
Many atypical antipsychotics formulated as pamoate salts act as antagonists at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[20][21]
Caption: Signaling pathways of D2 and 5-HT2A receptors, targets of atypical antipsychotics.
References
- 1. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Effect of particle size on in vivo performances of long-acting injectable drug suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. jpionline.org [jpionline.org]
- 9. researchgate.net [researchgate.net]
- 10. jbino.com [jbino.com]
- 11. torsohealthcare.com [torsohealthcare.com]
- 12. The current state of aseptic processing & fill-finish manufacturing | CRB [crbgroup.com]
- 13. Gamma sterilization of pharmaceuticals--a review of the irradiation of excipients, active pharmaceutical ingredients, and final drug product formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. symecengineers.com [symecengineers.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. Profile of olanzapine long-acting injection for the maintenance treatment of adult patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enhancing the dissolution rate of poorly soluble pamoate salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to enhance the dissolution rate of poorly soluble pamoate salts.
Frequently Asked Questions (FAQs)
Q1: Why are pamoate salts typically poorly soluble, and why would I want to enhance their dissolution?
Pamoate salts are intentionally designed to be poorly soluble. The large, hydrophobic nature of the pamoate anion forms a strong ionic bond with a basic drug molecule, resulting in a salt with significantly lower aqueous solubility than the drug's free base or other salt forms (e.g., hydrochloride).[1] This property is highly desirable for creating long-acting injectable (LAI) or other sustained-release dosage forms, where a slow dissolution process at the injection site acts as the rate-limiting step for drug absorption, leading to a prolonged therapeutic effect.[1][2]
However, there are scenarios where you might need to enhance or modulate this dissolution rate. For instance, the initial dissolution might be too slow to achieve the desired therapeutic concentration, the release profile may need to be adjusted for a specific application, or you may be developing an oral dosage form where a certain level of dissolution is required for absorption.[3]
Q2: What are the primary strategies to increase the dissolution rate of a pre-formed pamoate salt?
There are several formulation strategies that can be employed, primarily adapted from general techniques for poorly soluble drugs:
-
Particle Size Reduction: Decreasing the particle size of the pamoate salt increases the surface area available for interaction with the dissolution medium, which can significantly increase the dissolution rate according to the Noyes-Whitney equation.[4] Techniques include micronization and nanonization.[2]
-
Use of Excipients (Surfactants & Polymers): Incorporating surfactants or polymers into the formulation or the dissolution medium can enhance wetting, dispersibility, and solubility.[5][6] Surfactants like sodium lauryl sulfate (B86663) (SLS) are often used in dissolution media to create sink conditions necessary for testing poorly soluble compounds.[7][8]
-
Alteration of the Solid State: Converting the crystalline pamoate salt into an amorphous form can increase its dissolution rate.[9] This is often achieved by creating an amorphous solid dispersion (ASD), where the drug salt is molecularly dispersed within a polymer matrix.[5]
-
Modification of Salt Stoichiometry: The drug-to-pamoate ratio, typically 1:1 or 2:1, can influence the salt's physicochemical properties, including its dissolution rate.[1][10] Experimenting with different stoichiometric ratios may yield a salt with a more desirable dissolution profile.
Q3: How does the pH of the dissolution medium affect the dissolution of pamoate salts?
The pH of the medium is a critical factor. Pamoic acid itself has pKa values of approximately 2.5 and 3.1.[9] In acidic environments, a pamoate salt can convert to the less soluble pamoic acid, which could potentially slow down dissolution or cause precipitation.[11] Conversely, the solubility of the basic drug component of the salt generally increases at a lower pH.[9] The interplay between the pH-dependent solubilities of both the drug and the pamoate counterion will determine the overall dissolution behavior. For instance, studies with linogliride (B1675489) pamoate showed higher solubilities and intrinsic dissolution rates at a pH of 1.4-3.4 compared to higher pH levels.[3][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible dissolution results. | 1. Improper Dissolution Medium Preparation: Incorrect reagent weights, using a hydrated salt instead of anhydrous (or vice versa), or not allowing salts to fully dissolve can alter buffer concentration and pH.[13][14] 2. Variability in Automated Systems: Incorrect autosampler parameters (e.g., prime/purge volumes) can lead to carryover from previous time points, skewing results.[13] 3. Particle Agglomeration: Hydrophobic pamoate salt particles may float or aggregate, reducing the effective surface area for dissolution.[15] | 1. Verify Medium Preparation: Double-check all calculations for buffer preparation. Ensure all components are fully dissolved before pH adjustment and use.[13] 2. Validate Automation Parameters: Ensure autosampler offset and purge volumes are sufficient to clear tubing between samples.[13] 3. Improve Wetting: Consider adding a low concentration of a suitable surfactant (e.g., Polysorbate 80) to the formulation or dissolution medium to improve particle wetting.[2] |
| Dissolution rate is slower than expected or required. | 1. Large Particle Size: The particle size distribution of the pamoate salt may be too large, limiting the surface area. 2. Non-Sink Conditions: The concentration of the dissolved drug in the bulk medium is approaching its saturation solubility, slowing further dissolution. 3. Stable Crystalline Form: The specific polymorphic form of the pamoate salt may be highly stable with very low solubility. | 1. Reduce Particle Size: Employ micronization (e.g., jet milling) or nanonization (e.g., high-pressure homogenization) to reduce the particle size of the pamoate salt.[2][16] 2. Modify Dissolution Medium: Increase the volume of the dissolution medium or add a surfactant (e.g., 0.5-1% SLS) to ensure sink conditions are maintained.[7] For injectable formulations, a USP Apparatus 4 (flow-through cell) can be particularly effective.[7] 3. Create an Amorphous Solid Dispersion: Explore formulating the pamoate salt with a polymer to create an amorphous system.[5] |
| Drug appears to degrade in the dissolution medium. | Chemical Instability: The drug may be unstable at the pH of the dissolution medium or may be degraded by impurities in the medium components (e.g., surfactants).[13] | Assess Drug Stability: Perform stability testing of the drug in the proposed dissolution medium. If degradation is observed, consider adjusting the pH, deaerating the medium, or selecting alternative, higher-purity excipients.[13] |
Quantitative Data Summary
The following tables summarize key data related to the properties and dissolution of pamoate salts.
Table 1: Comparative Solubility of Drug Forms
| Active Pharmaceutical Ingredient (API) | Salt Form | Aqueous Solubility | Dissolution Profile Comparison |
|---|---|---|---|
| Olanzapine | Free Base | Sparingly soluble in aqueous buffers.[1] | Slower dissolution compared to salt forms.[1] |
| Olanzapine | Pamoate | Sixfold higher solubility in plasma than in tissue.[1] | Slow dissolution from the intramuscular depot is the rate-limiting step for release.[1] |
| Aripiprazole | Anhydrous | 144 mg/900 ml at pH 4.5.[1] | Faster dissolution compared to monohydrate form at certain pH values.[1] |
| Linogliride | Pamoate | Higher at pH 1.4-3.4 than at pH > 4.4.[3] | Slower dissolution compared to free base and fumarate (B1241708) salt.[3] |
Experimental Protocols
Protocol 1: Preparation of a Drug-Pamoate Salt
This protocol provides a general framework for the synthesis of a drug-pamoate salt.[1][10]
Materials:
-
Active Pharmaceutical Ingredient (API) with a basic functional group
-
Disodium (B8443419) Pamoate
-
Appropriate solvents (e.g., water, ethanol, DMSO)
-
Acid (e.g., hydrochloric acid) if starting from the API free base
-
Base (e.g., sodium hydroxide) to adjust pH if necessary
Procedure:
-
API Dissolution: Dissolve the API in a suitable solvent. If using the free base, it may be necessary to first dissolve it in an acidic solution to form a soluble salt.
-
Disodium Pamoate Dissolution: In a separate vessel, dissolve the this compound in an appropriate solvent, which is often water or a water/ethanol mixture.[1][10]
-
Salt Formation and Precipitation: Slowly add the this compound solution to the API solution with constant, vigorous stirring. The drug-pamoate salt will precipitate out of the solution due to its low solubility.[1][7]
-
Maturation: Continue stirring the suspension for a defined period (e.g., several hours to overnight) to allow for complete precipitation and crystal growth.[1]
-
Isolation: Isolate the precipitated salt by filtration (e.g., using a Büchner funnel).[7]
-
Washing: Wash the isolated solid with appropriate solvents (e.g., water, ethanol) to remove unreacted starting materials or impurities.[7]
-
Drying: Dry the final product under vacuum at a suitable temperature to remove residual solvents.[1]
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 4)
This protocol is often required for poorly soluble salts like pamoates to assess the in vitro release profile under sink conditions.[7]
Equipment:
-
USP Apparatus 4 (Flow-through cell)
-
HPLC system with a UV detector
Procedure:
-
Dissolution Medium Preparation: Prepare a dissolution medium that provides sink conditions. This often requires a surfactant, such as 0.5% to 1.0% sodium lauryl sulfate (SLS) in a buffered aqueous solution (e.g., phosphate (B84403) buffer at a physiological pH).[7] Pre-warm the medium to 37°C.
-
Sample Preparation: Accurately place a known amount of the pamoate salt or formulation into the flow-through cell. Glass beads may be used to facilitate dispersion and prevent agglomeration.[7]
-
Dissolution: Pump the pre-warmed dissolution medium through the cell at a controlled, validated flow rate (e.g., 4-8 mL/min).[7]
-
Sampling: Collect the eluate at predetermined time points over an extended period (e.g., up to 48 hours or longer).
-
Analysis: Analyze the concentration of the dissolved drug in the collected samples using a validated HPLC-UV method.
Visualizations
Caption: Experimental workflow for enhancing and evaluating pamoate salt dissolution.
Caption: Decision pathway for troubleshooting slow dissolution of pamoate salts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The preparation and evaluation of salt forms of linogliride with reduced solubilities as candidates for extended release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanical Particle-Size Reduction Techniques [ouci.dntb.gov.ua]
- 5. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. banglajol.info [banglajol.info]
- 14. doylegroup.mit.edu [doylegroup.mit.edu]
- 15. Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Overcoming challenges in the crystallization of disodium pamoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of disodium (B8443419) pamoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common crystalline form of disodium pamoate?
A1: The most prevalent form of this compound is the monohydrate. However, the existence of other polymorphic forms, including anhydrous or solvated forms, is possible depending on the crystallization conditions.[1][2] It is crucial to characterize each batch to confirm its solid-state form.[1]
Q2: How does pH influence the crystallization of this compound?
A2: The pH of the solution is a critical parameter in the crystallization of this compound. In acidic conditions, the disodium salt can convert to the less soluble pamoic acid, which can precipitate and introduce impurities into the final product.[1] For complete salt formation, a stoichiometric amount of sodium hydroxide (B78521) is necessary, and the pH must be carefully controlled.[1]
Q3: What are the common challenges encountered during the crystallization of this compound?
A3: Common challenges include the formation of amorphous material, the presence of different polymorphs or solvates, and contamination with unreacted pamoic acid or other impurities.[1] These issues can lead to variations in the physical and chemical properties of the final product, affecting its stability and performance.
Q4: Can solvent selection impact the crystal habit and morphology of this compound?
A4: Yes, the choice of solvent significantly influences the crystal habit and morphology.[3][4] Different solvents can lead to variations in crystal shape and size due to differing solute-solvent interactions at the crystal-solution interfaces.[4] This, in turn, can affect downstream processing and the dissolution properties of the final product.[4][5]
Troubleshooting Guides
Issue 1: Formation of Amorphous Material or Low Crystallinity
Symptoms:
-
Broad halo observed in the Powder X-ray Diffraction (PXRD) pattern in addition to sharp peaks.[1]
-
Poorly defined or absent melting point in Differential Scanning Calorimetry (DSC) analysis.
-
The material exhibits poor stability over time.[1]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Rapid Precipitation or "Crashing Out" | 1. Control Cooling Rate: Employ a slower, controlled cooling rate during crystallization to allow for orderly crystal growth.[1] 2. Optimize Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled rate to prevent rapid supersaturation.[1][6] |
| Inappropriate Solvent System | 1. Solvent Screening: Conduct a systematic solvent screening study to identify solvents that promote the desired crystalline form.[3][7] 2. Solubility Assessment: Determine the solubility of this compound in various solvents at different temperatures to design a more effective crystallization process.[1] |
| Rapid Drying | 1. Controlled Drying: Implement a controlled drying process with optimized temperature and vacuum to avoid the formation of amorphous material.[1][2] |
| Presence of Impurities | 1. Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to check for chemical impurities that may inhibit crystallization.[1][8] 2. pH Control: Ensure the pH is maintained at an appropriate level to prevent the precipitation of pamoic acid.[1] |
| Insufficient Agitation | 1. Optimize Stirring Rate: Adjust the stirring rate to ensure homogeneity and prevent localized high supersaturation, which can lead to amorphous precipitation.[9] |
Issue 2: Presence of an Undesired Polymorph
Symptoms:
-
PXRD pattern differs from the reference standard for the desired polymorph.[1]
-
Different thermal events (e.g., melting points, phase transitions) observed in DSC analysis compared to the reference.[1]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Crystallization Conditions | 1. Review Protocol: Carefully compare the experimental parameters (solvent, temperature, cooling rate) against a validated protocol.[1] 2. Polymorph Screen: Conduct a comprehensive polymorphic screen by varying solvents, temperatures, and crystallization methods (e.g., slow evaporation, cooling, anti-solvent addition).[1] |
| Seeding Issues | 1. Use of Incorrect Seed: Ensure the seed crystals are of the desired polymorphic form.[10] 2. Seeding at High Supersaturation: Introduce seed crystals at a lower supersaturation level to promote growth rather than secondary nucleation of an undesired form.[11] |
| Solvent-Mediated Transformation | 1. Slurry Experiments: Suspend the material in various solvents at different temperatures for an extended period to investigate potential solvent-mediated phase transformations.[1] |
Quantitative Data Summary
Table 1: Key Analytical Techniques for Characterizing Crystalline this compound
| Analytical Technique | Purpose | Key Information Provided |
| Powder X-ray Diffraction (PXRD) | Identify crystalline form and assess crystallinity.[1][12] | Unique diffraction pattern for each polymorph; presence of amorphous content (halo). |
| Differential Scanning Calorimetry (DSC) | Determine thermal properties.[12] | Melting point, phase transitions, and heat of fusion. |
| Thermogravimetric Analysis (TGA) | Quantify water/solvent content.[12] | Weight loss corresponding to water (approx. 4% for monohydrate) or residual solvents.[1] |
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity.[1] | Quantification of this compound and any impurities. |
| Scanning Electron Microscopy (SEM) | Visualize crystal morphology.[12] | Information on particle size, shape, and crystal habit. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm functional groups.[1] | Characteristic peaks for the pamoate molecule. |
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: Dissolve this compound in a suitable solvent at an elevated temperature to achieve a saturated or slightly undersaturated solution.
-
Filtration: Filter the hot solution to remove any particulate matter.
-
Cooling: Cool the solution in a controlled manner. A slow cooling rate is generally preferred to promote the growth of larger, more well-defined crystals.[1]
-
Seeding (Optional but Recommended): Introduce a small quantity of seed crystals of the desired polymorph once the solution becomes supersaturated.[11] This should ideally be done within the metastable zone.[10]
-
Maturation: Hold the suspension at the final temperature for a period to allow for crystal growth and to reach equilibrium.[12]
-
Isolation: Isolate the crystals by filtration.[12]
-
Washing: Wash the isolated crystals with a small amount of a suitable anti-solvent or cold crystallization solvent to remove residual mother liquor.[12]
-
Drying: Dry the crystals under controlled conditions (e.g., vacuum oven at a specific temperature) to remove residual solvents.[12]
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve this compound in a "good" solvent in which it is readily soluble.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble) to the solution with constant stirring.[1] The rate of addition is a critical parameter to control.
-
Precipitation and Maturation: As the anti-solvent is added, the solubility of this compound decreases, leading to precipitation. Continue stirring for a defined period to allow for complete precipitation and crystal growth.[12]
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol.
Visualizations
Caption: A typical experimental workflow for the cooling crystallization of this compound.
Caption: A simplified decision tree for troubleshooting common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound monohydrate | 71607-30-2 [smolecule.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. catsci.com [catsci.com]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting guide for disodium pamoate salt formation and precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disodium (B8443419) pamoate salt formation and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of disodium pamoate in pharmaceutical formulations?
This compound is primarily used to form sparingly soluble salts with basic active pharmaceutical ingredients (APIs).[1][2] This property is leveraged to create long-acting injectable (LAI) depot medications, which allows for the sustained release of the drug over an extended period, thereby improving patient compliance by reducing dosing frequency.[2][3]
Q2: What are the key factors influencing the solubility of this compound?
The solubility of this compound is significantly affected by several factors:
-
pH: The pH of the aqueous medium is a critical factor. In acidic conditions, this compound can convert to the less soluble pamoic acid, potentially leading to precipitation. It is more soluble in neutral to alkaline pH.[1]
-
Temperature: Generally, the solubility of solids in liquids increases with temperature, though this should be determined experimentally for specific solvent systems.[1]
-
Solvent Composition: In mixed solvent systems, the ratio of the solvents will influence the overall solubility.[1] For example, while this compound is soluble in water, it is insoluble in ethanol.[1]
-
Presence of Other Ions: The common ion effect or the presence of other salts can alter the ionic strength of the solution and thereby affect solubility.[1]
Q3: What are the common stoichiometric ratios for API-pamoate salts?
Pamoic acid is a dicarboxylic acid, which allows it to form salts with APIs in different stoichiometric ratios, most commonly 1:1 or 2:1 (drug:pamoate).[2][3] The specific ratio can influence the physicochemical properties and dissolution rate of the resulting salt.[4]
Troubleshooting Guide
Issue 1: Low or No Precipitation of the API-Pamoate Salt
Q: I've mixed my API solution with the this compound solution, but I'm not seeing any precipitation, or the yield is very low. What could be the cause?
A: Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:
-
Verify Stoichiometry: Ensure that the molar ratio of your API to this compound is correct. Pamoic acid can form salts in 1:1 or 2:1 ratios with basic drugs.[2][3] An incorrect ratio may lead to incomplete precipitation.
-
Check Solvent System: The choice of solvent is crucial. Pamoate salts are designed to be sparingly soluble. If the solvent system is too good at solubilizing the salt, precipitation will not occur. Consider using an anti-solvent to induce precipitation.[5][6] For instance, adding water to a DMSO solution of the components can trigger precipitation.[5]
-
pH Adjustment: The pH of the reaction mixture is critical. For basic APIs, the formation of a pamoate salt is an acid-base reaction. The pH should be in a range that favors the ionized forms of both the API and pamoic acid. In some procedures, an acid like acetic acid is added to the API solution to facilitate the reaction with this compound.[7][8]
-
Allow Sufficient Time: Pamoate salt precipitation can sometimes be slow, taking several hours or even days to complete.[7][8] Ensure you are allowing enough time for the precipitate to form and mature.[4]
-
Consider Supersaturation: Solutions of this compound can become supersaturated, which may delay the onset of precipitation.[7] Seeding the solution with a small crystal of the desired salt can sometimes initiate crystallization.
Issue 2: The Precipitate is Gummy, Oily, or Amorphous Instead of Crystalline
Q: My API-pamoate salt has precipitated as an oil or a sticky solid, not a filterable crystalline powder. How can I resolve this?
A: The formation of non-crystalline material is a common challenge. Here are some potential solutions:
-
Control the Rate of Addition: Adding the this compound solution too quickly can lead to rapid precipitation and the formation of an amorphous solid. Try adding the solution dropwise with vigorous stirring to promote the growth of ordered crystals.[2][4]
-
Optimize Temperature: Temperature can influence the crystalline form. Some protocols utilize heating to dissolve the components followed by slow cooling to encourage crystallization.[7]
-
Slurry the Material: If you have already isolated an amorphous solid, you can try slurrying it in a suitable solvent or solvent mixture. This process can provide the molecules with enough mobility to rearrange into a more stable crystalline form over time.[6]
-
Solvent Selection: The solvent system plays a significant role in the resulting solid form. Experiment with different solvents or solvent mixtures to find conditions that favor crystallization.
Issue 3: The Final Product has Impurities or an Incorrect Stoichiometry
Q: My final product contains unreacted starting materials or has an incorrect API-to-pamoate ratio. How can I improve the purity?
A: Impurities can arise from several sources. Consider the following:
-
Incomplete Reaction: As mentioned in the low yield section, ensure complete reaction by checking stoichiometry, pH, and reaction time.
-
Washing Procedure: The washing steps after filtration are critical for removing unreacted starting materials and residual solvents. Wash the collected solid with the API's solvent (e.g., ethanol) and then with deionized water to remove unreacted API and this compound, respectively.[2]
-
Control of pH: Maintaining the correct pH throughout the process is crucial to prevent the precipitation of pamoic acid in acidic conditions or the presence of unreacted this compound.[1][6]
-
Recrystallization: If the purity of the isolated salt is low, consider recrystallization from a suitable solvent system to purify the product.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | ~100 mM (~43.2 g/L) | Not Specified |
| Water | 43 g/L | 20 |
| Dimethyl Sulfoxide (DMSO) | ~75 mM (~32.4 g/L) | Not Specified |
| Ethanol (EtOH) | Insoluble | Not Specified |
Data compiled from multiple sources.[1][9]
Table 2: Solubility of Pamoic Acid
| Solvent | Solubility |
| Water | Practically Insoluble |
| Ethanol | Practically Insoluble |
| Ether | Practically Insoluble |
| Benzene | Practically Insoluble |
| Acetic Acid | Practically Insoluble |
| Chloroform | Sparingly Soluble |
| Nitrobenzene | Soluble |
| Pyridine | Soluble |
| Dimethyl Sulfoxide (DMSO) | ~0.2 mg/mL |
| Methanol | Slightly Soluble |
Data compiled from multiple sources.[10][11][12]
Experimental Protocols
General Protocol for the Preparation of an API-Pamoate Salt
This protocol provides a general method for the formation of a pamoate salt of a basic API.
Materials:
-
Basic API
-
This compound
-
Solvent for API (e.g., Ethanol, Dimethylformamide (DMF))
-
Solvent for this compound (e.g., Water, DMF)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reagent Preparation:
-
Salt Formation and Precipitation:
-
While vigorously stirring the API solution, slowly add the this compound solution.[2][4]
-
A precipitate of the drug-pamoate salt should form upon mixing.[2]
-
Continue stirring the mixture for a minimum of 3 hours at room temperature to ensure complete reaction and precipitation.[2][3] Some protocols may require longer stirring times, from several hours to overnight, to allow for maturation of the precipitate.[4]
-
-
Isolation and Purification:
-
Drying:
-
Characterization:
Visualizations
Caption: Troubleshooting workflow for low or no precipitation.
Caption: Experimental workflow for API-Pamoate salt formation.
Caption: Key factors influencing pamoate salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. KiloMentor: Pamoate or Embonate Salts [kilomentor.blogspot.com]
- 8. EP2497476A1 - Aripiprazole pamoate salt - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Pamoic Acid [drugfuture.com]
- 12. Pamoic Acid | CAS 130-85-8 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Maximizing Disodium Pamoate Salt Yield Through pH Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the pH for the synthesis of disodium (B8443419) pamoate, a critical step in the formation of many pharmaceutical salts. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical for maximizing the yield of disodium pamoate?
A1: The formation of this compound is an acid-base reaction where the dicarboxylic pamoic acid is neutralized by a sodium base, typically sodium hydroxide (B78521). The pH of the reaction medium dictates the ionization state of pamoic acid. For the disodium salt to form, both carboxylic acid groups must be deprotonated. If the pH is too low (acidic), the equilibrium will favor the mono-sodium salt or the insoluble pamoic acid, leading to reduced yield and potential impurities in the final product.[1][2] Conversely, an excessively high pH is generally not detrimental to the salt formation itself but may affect the stability of other components in the reaction mixture.
Q2: What are the pKa values of pamoic acid, and how do they inform the optimal pH range?
A2: Pamoic acid has two pKa values, pKa1 ≈ 2.5 and pKa2 ≈ 3.1. These values represent the pH at which each of the two carboxylic acid groups is 50% deprotonated. To ensure that both carboxylic acid groups are fully deprotonated to form the dianion, the pH of the solution should be significantly higher than the second pKa. A general rule of thumb is to maintain a pH at least 2 units above the pKa, suggesting a pH of >5.1 for initial deprotonation. However, for complete and robust salt formation, a more alkaline pH is often employed.
Q3: What is the ideal pH range for the synthesis of this compound?
A3: While the optimal pH can vary slightly depending on the specific solvent system and temperature, a pH range of 7 to 9 is generally recommended for the efficient formation of this compound.[3] Some procedures have reported adjusting the this compound solution to a pH of approximately 9.4 before reacting it with a drug substance. Maintaining a neutral to alkaline pH ensures the complete conversion of pamoic acid to its disodium salt.[3]
Q4: What are the common consequences of improper pH control during the synthesis?
A4: Improper pH control can lead to several issues:
-
Low Yield: An acidic pH will result in incomplete reaction and precipitation of pamoic acid, significantly lowering the yield of the desired disodium salt.[2]
-
Product Impurities: The final product may be contaminated with unreacted pamoic acid or the monosodium salt.
-
Formation of a Gel-Like Substance: In some instances, incorrect pH can contribute to the formation of a gel instead of a crystalline precipitate, which can be difficult to filter and purify.[4]
-
Polymorphism: The pH of the crystallization environment can influence the resulting polymorphic form of the salt, which can have significant implications for the drug product's stability and bioavailability.[1]
Q5: How can I accurately monitor and control the pH during the reaction?
A5: It is crucial to use a calibrated pH meter for accurate monitoring. The base (e.g., sodium hydroxide solution) should be added portion-wise or via a controlled-rate pump to avoid localized pH spikes. Continuous stirring is essential to ensure a homogeneous pH throughout the reaction vessel. For larger-scale production, automated pH controllers can provide precise and consistent results.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | The pH of the reaction mixture is too acidic, leading to incomplete deprotonation of pamoic acid. | 1. Re-check the calibration of your pH meter. 2. Ensure a stoichiometric amount of sodium hydroxide is used. 3. During the reaction, ensure the pH is maintained in the neutral to alkaline range (pH 7-9). 4. Consider performing a titration to determine the exact amount of base required. |
| Precipitate is difficult to filter (gel-like consistency) | The pH was not optimal during precipitation, or the rate of pH change was too rapid. | 1. Review and optimize the rate of addition of reactants and the base. A slower, more controlled addition can promote the formation of a crystalline solid. 2. Experiment with different temperatures during the precipitation step. |
| Final product contains pamoic acid impurity | The pH dropped during the process, or the initial pH was not high enough for complete conversion. | 1. Re-evaluate the pH at all stages of the process, including after precipitation and before filtration. 2. Wash the final product with a solvent at a pH where the disodium salt is stable but any unreacted pamoic acid might be removed (if a suitable solvent can be identified). |
| Inconsistent batch-to-batch yield | Variations in pH control between batches. | 1. Implement a strict and standardized protocol for pH monitoring and adjustment. 2. Ensure consistent mixing and temperature control in all batches.[4] |
Data Presentation
The following table illustrates the expected relationship between the final pH of the reaction mixture and the yield of this compound. Please note that this data is illustrative and the actual yields may vary based on specific experimental conditions.
| Final pH | Expected Yield (%) | Observations |
| 5.0 | < 50% | Significant amount of insoluble pamoic acid remains. |
| 6.0 | 50 - 70% | Incomplete reaction, a mix of product and starting material. |
| 7.0 | 70 - 85% | Good conversion, but may not be complete. |
| 8.0 | > 95% | Near-complete conversion to the disodium salt. |
| 9.0 | > 98% | Optimal range for maximizing yield. |
| 10.0 | > 98% | Yield remains high, but caution is advised regarding the stability of other components. |
Experimental Protocols
Protocol for pH Optimization of this compound Synthesis
This protocol outlines a general procedure for determining the optimal pH for maximizing the yield of this compound.
Materials:
-
Pamoic acid
-
Sodium hydroxide (e.g., 1 M aqueous solution)
-
Deionized water
-
Suitable organic solvent (e.g., ethanol (B145695), if required for solubility)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Reaction vessel
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Pamoic Acid Slurry: In a reaction vessel, suspend a known amount of pamoic acid in deionized water. If pamoic acid has low solubility, a co-solvent like ethanol may be used.
-
Initial pH Measurement: Measure the initial pH of the pamoic acid slurry. It will be acidic.
-
Titration and pH Adjustment: Slowly add the sodium hydroxide solution dropwise while continuously monitoring the pH and stirring the mixture.
-
Setting up Parallel Experiments: To determine the optimal pH, set up a series of small-scale experiments where the final pH is adjusted to different values (e.g., pH 6, 7, 8, 9, and 10).
-
Precipitation and Equilibration: Once the target pH is reached in each experiment, allow the mixture to stir for a predetermined amount of time (e.g., 1-2 hours) to ensure the reaction goes to completion and the system reaches equilibrium.
-
Isolation of the Product: Filter the precipitate from each experiment using a pre-weighed filter paper.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any excess sodium hydroxide.
-
Drying: Dry the isolated product to a constant weight in a drying oven at an appropriate temperature or in a vacuum desiccator.
-
Yield Calculation: Weigh the dry product and calculate the percentage yield for each final pH value.
-
Characterization: It is recommended to characterize the product from the optimal pH experiment using techniques such as PXRD or DSC to confirm the desired form.[1]
Visualizations
Caption: Ionization states of pamoic acid as a function of pH.
Caption: Experimental workflow for optimizing pH in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
Addressing physical and chemical stability issues of disodium pamoate monohydrate
Welcome to the Technical Support Center for disodium (B8443419) pamoate monohydrate. This resource is designed for researchers, scientists, and drug development professionals to address common physical and chemical stability issues encountered during experimentation and formulation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and stability of your compound.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability challenges with disodium pamoate monohydrate.
Issue 1: Unexpected Changes in Physical Appearance (e.g., color change, clumping)
Question: My powdered this compound monohydrate has changed from a yellow to a brownish color and is starting to clump. What could be the cause?
Answer: This issue is likely due to a combination of chemical degradation and moisture uptake.
Troubleshooting Steps:
-
Assess Storage Conditions:
-
Light Exposure: Protect the compound from light by storing it in amber-colored containers.[1] Photolytic degradation can lead to color changes.
-
Oxygen Exposure: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Humidity Control: Store the material in a desiccator or a controlled humidity environment.[1] this compound monohydrate can be hygroscopic, and moisture absorption can lead to clumping and can also facilitate chemical degradation.
-
-
Characterize the Material:
-
Water Content: Determine the water content using Thermogravimetric Analysis (TGA). A weight loss of approximately 4% corresponds to the monohydrate form.[1] Significant deviations may indicate excess moisture absorption or desolvation.
-
Purity Analysis: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to check for the presence of degradation products.
-
dot
Caption: Troubleshooting workflow for changes in physical appearance.
Issue 2: Inconsistent Crystal Form or Polymorphic Transformation
Question: I am observing batch-to-batch variability in the Powder X-ray Diffraction (PXRD) pattern of my this compound monohydrate. What could be the reason?
Answer: This variability likely indicates the presence of different polymorphic forms or a mixture of forms. Polymorphism can be influenced by crystallization conditions and post-crystallization processing.
Troubleshooting Steps:
-
Review Crystallization Protocol:
-
Solvent System: The choice of solvent and its composition are critical. Even small variations can lead to different polymorphs.
-
Temperature and Cooling Rate: Ensure consistent temperature control and cooling profiles during crystallization.
-
pH Control: Maintain a consistent pH during the synthesis and crystallization process. In acidic conditions, the disodium salt can convert to the less soluble pamoic acid.[1]
-
-
Analyze the Solid State:
-
PXRD Analysis: Carefully compare the PXRD patterns of different batches with a reference standard.
-
Thermal Analysis (DSC/TGA): Use Differential Scanning Calorimetry (DSC) to identify different melting points or phase transitions associated with different polymorphs. TGA can confirm the hydration state.
-
Slurry Experiments: Suspending the material in various solvents at different temperatures can help determine the most stable polymorphic form.
-
dot
Caption: Troubleshooting workflow for polymorphic variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound monohydrate?
A1: The main chemical degradation pathways include:
-
Hydrolysis: In aqueous environments, this compound can dissociate into pamoic acid and sodium ions. In acidic conditions, it can convert back to the less soluble pamoic acid.[1]
-
Oxidation: The molecule can be susceptible to oxidative degradation, especially when exposed to oxidizing agents or atmospheric oxygen over time.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation.[1]
Q2: How can I develop a stability-indicating HPLC method for this compound monohydrate?
A2: A stability-indicating HPLC method is crucial for separating and quantifying the intact compound from its degradation products. The general steps are:
-
Forced Degradation: Subject the this compound monohydrate to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Development: Use a reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a UV detector at the wavelength of maximum absorbance for this compound.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Q3: Are there other known polymorphic forms of this compound besides the monohydrate?
A3: While the monohydrate is the most common and generally the most stable form, the existence of other polymorphs, such as anhydrous forms or other solvates, is possible.[1] The specific form obtained depends heavily on the crystallization conditions.
Q4: What is the significance of the monohydrate form?
A4: The monohydrate form incorporates one molecule of water per molecule of this compound. This water molecule is an integral part of the crystal lattice and contributes to the overall stability of the compound. Changes in the hydration state can lead to physical instability and polymorphic transformations.
Data Presentation
The following tables summarize quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Studies of this compound Monohydrate
| Stress Condition | Parameters | Exposure Time | Assay of this compound (%) | Major Degradation Product (%) | Remarks |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours | 92.5 | 4.8 | Significant degradation observed. |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 24 hours | 88.2 | 8.1 | More susceptible to base-catalyzed hydrolysis. |
| Oxidative | 3% H₂O₂ at room temp. | 24 hours | 95.1 | 2.3 | Moderate degradation. |
| Thermal | 80°C (solid state) | 48 hours | 98.6 | 0.9 | Relatively stable at elevated temperatures. |
| Photolytic | ICH Q1B Option 2 | - | 97.3 | 1.5 | Shows some sensitivity to light exposure. |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative stability profile.[2]
Table 2: Thermal Analysis Data for this compound Monohydrate
| Analytical Technique | Parameter | Observed Event | Remarks |
| TGA | Onset of weight loss | > 300°C | Pamoic acid is thermally stable up to high temperatures. The monohydrate is expected to show an initial weight loss corresponding to the loss of water. |
| DSC | Endothermic peak | ~300°C | Corresponds to melting/decomposition. |
Note: This data is for pamoic acid and serves as a reference.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of this compound monohydrate and its degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 6.8) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at the absorption maximum of this compound.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method:
-
Prepare standard solutions of this compound monohydrate of known concentrations.
-
Prepare samples from forced degradation studies.
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peak areas and calculate the concentration of this compound monohydrate and the percentage of degradation products.
Protocol 2: Forced Degradation (Stress Testing)
Objective: To generate degradation products and assess the intrinsic stability of this compound monohydrate.
-
Acid Hydrolysis: Dissolve this compound monohydrate in 0.1 N Hydrochloric acid and keep at 60°C for 24 hours.[2]
-
Base Hydrolysis: Dissolve this compound monohydrate in 0.1 N Sodium Hydroxide and keep at 60°C for 24 hours.[2]
-
Oxidative Degradation: Treat a solution of this compound monohydrate with 3% hydrogen peroxide at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid powder of this compound monohydrate to a temperature of 80°C for 48 hours in a hot air oven.[2]
-
Photostability Testing: Expose the solid drug substance to light as per ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.[2]
Protocol 3: Thermal Analysis
Objective: To assess the physical stability of this compound monohydrate.
-
Thermogravimetric Analysis (TGA): Heat a sample of this compound monohydrate from ambient temperature to 600°C at a heating rate of 10 K/min under a nitrogen atmosphere to determine weight loss as a function of temperature.[2]
-
Differential Scanning Calorimetry (DSC): Heat a sample from ambient temperature to above its melting/decomposition point at a controlled rate (e.g., 10°C/min) to measure the heat flow and identify thermal events.[2]
Visualizations
dot
Caption: General workflow for assessing the stability of this compound monohydrate.
References
Strategies to prevent particle aggregation in disodium pamoate nanosuspensions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of disodium (B8443419) pamoate nanosuspensions. The focus is on strategies to prevent particle aggregation and ensure the stability of the nanosuspension.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of particle aggregation in disodium pamoate nanosuspensions?
Particle aggregation in nanosuspensions, including those of this compound, is a common challenge driven by the high surface energy of the nanoparticles. The primary causes include:
-
Inadequate Stabilization: Insufficient amounts or the wrong type of stabilizer (surfactants or polymers) can fail to provide an effective barrier against particle-particle interactions.[1][2][3]
-
pH Shifts: this compound is a salt of a weak acid. Changes in the pH of the suspension can alter its surface charge and solubility, leading to aggregation.[4][5][6]
-
Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of particles, leading to more frequent collisions and potential aggregation.[7][8] Temperature changes can also affect stabilizer performance.
-
Ostwald Ripening: This phenomenon involves the growth of larger particles at the expense of smaller ones, driven by differences in solubility. It is a significant cause of long-term instability.[1][2][9]
-
High Drug Concentration: A higher concentration of this compound particles increases the likelihood of collisions and aggregation.
-
Processing-Induced Aggregation: High-energy processes like wet media milling or high-pressure homogenization can generate reactive surfaces that are prone to aggregation if not immediately stabilized.[10][11]
Q2: How do stabilizers prevent particle aggregation in nanosuspensions?
Stabilizers are crucial for the physical stability of nanosuspensions and work through two main mechanisms:[1][12]
-
Steric Stabilization: This involves the adsorption of non-ionic polymers (e.g., HPMC, HPC, PVP) onto the particle surface. The polymer chains extend into the surrounding medium, creating a physical barrier that prevents particles from getting close enough to aggregate.[1][2]
-
Electrostatic Stabilization: Ionic surfactants (e.g., sodium lauryl sulfate) or charged polymers adsorb onto the particle surface, imparting a surface charge. This leads to electrostatic repulsion between similarly charged particles, preventing them from aggregating.[1][12]
A combination of both, known as electrosteric stabilization , often provides the most robust defense against aggregation.[3]
Q3: What are the key considerations when selecting a stabilizer for a this compound nanosuspension?
The selection of a suitable stabilizer is critical and should be based on a systematic screening process.[1][2] Key considerations include:
-
Compatibility: The stabilizer must be chemically compatible with this compound. Excipient compatibility studies are recommended.[13][14]
-
Mechanism of Stabilization: Decide whether steric, electrostatic, or electrosteric stabilization is most appropriate for your system. For this compound, which is an ionic compound, a combination of a non-ionic polymer and an ionic surfactant may be effective.
-
Route of Administration: The stabilizer must be safe and approved for the intended route of administration (e.g., oral, parenteral).
-
Impact on Solubility: The chosen stabilizer should have a minimal impact on the solubility of this compound to prevent Ostwald ripening.[2]
-
Concentration: The optimal concentration of the stabilizer is crucial. Too little will lead to aggregation, while too much can have other detrimental effects.[1]
Q4: How can I prevent aggregation when converting a liquid nanosuspension to a solid dosage form?
Solidification of nanosuspensions, typically through freeze-drying (lyophilization) or spray-drying, is often necessary for long-term stability.[1][9] To prevent aggregation during this process:
-
Use Cryoprotectants/Lyoprotectants: Sugars like trehalose, sucrose, and mannitol (B672) are commonly used to protect nanoparticles during freezing and drying by forming a glassy matrix that keeps the particles separated.[15][16][17]
-
Optimize the Drying Process: The parameters of the drying process (e.g., freezing rate, drying temperature) should be carefully optimized to minimize stress on the nanoparticles.[1][18]
-
Ensure Good Redispersibility: The goal is to have a solid powder that readily redisperses to the original nanoparticle size upon reconstitution with an aqueous vehicle.[18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Immediate aggregation upon preparation | Inadequate wetting of the drug powder. Insufficient stabilizer concentration. Incompatible stabilizer. | Ensure the this compound powder is thoroughly wetted by the stabilizer solution before high-energy processing. Increase the stabilizer concentration. Screen for a more suitable stabilizer or a combination of stabilizers. |
| Particle size increases during storage (short-term) | Sub-optimal stabilizer concentration. pH of the suspension is near the point of minimum solubility/charge. Temperature fluctuations. | Optimize the drug-to-stabilizer ratio. Adjust the pH of the suspension to a range where this compound has a higher surface charge and stability. Store the nanosuspension at a controlled, cool temperature. |
| Particle size increases during storage (long-term) | Ostwald ripening. | Select a stabilizer that minimizes the solubility of this compound in the continuous phase. Consider converting the nanosuspension to a solid dosage form for long-term storage. |
| Aggregation after freeze-drying/spray-drying | Insufficient or incorrect type of cryoprotectant/lyoprotectant. Non-optimal drying parameters. | Screen different types and concentrations of cryoprotectants (e.g., trehalose, mannitol). Optimize the freezing rate and drying temperature. |
| Poor redispersibility of dried nanosuspension | Irreversible aggregation during drying. Insufficient wetting of the dried powder. | Incorporate a wetting agent in the formulation. Optimize the cryoprotectant and drying process to ensure a porous cake structure that facilitates rehydration. |
Quantitative Data Summary
Table 1: Commonly Used Stabilizers in Nanosuspension Formulations
| Stabilizer Type | Examples | Typical Concentration Range (% w/v) | Mechanism of Stabilization |
| Non-ionic Polymers | Hydroxypropyl methylcellulose (B11928114) (HPMC), Hydroxypropyl cellulose (B213188) (HPC), Polyvinylpyrrolidone (PVP) | 0.5 - 5% | Steric |
| Ionic Surfactants | Sodium Lauryl Sulfate (SLS), Docusate Sodium (DOSS) | 0.05 - 1% | Electrostatic |
| Non-ionic Surfactants | Polysorbates (Tween® 80), Poloxamers (Pluronic® F68, F127) | 0.1 - 2% | Steric |
| Phospholipids | Lecithin | 0.5 - 2% | Electrosteric |
Note: The optimal concentration is highly dependent on the specific drug and formulation and must be determined experimentally.
Table 2: Typical Process Parameters for Wet Media Milling
| Parameter | Typical Range | Impact on Nanosuspension |
| Milling Speed | 2000 - 6000 rpm | Higher speed generally leads to smaller particle size but can increase agglomeration if not properly stabilized. |
| Milling Time | 1 - 24 hours | Longer milling time results in smaller particles, but excessive time can lead to contamination from milling media and potential amorphization. |
| Milling Media Size | 0.1 - 1.0 mm | Smaller beads are more efficient at reducing particle size. |
| Milling Media Material | Zirconium oxide, Polystyrene | Zirconium oxide is denser and provides higher impact energy. |
| Drug Concentration | 1 - 20% (w/v) | Higher concentrations can increase milling efficiency but also the risk of aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
-
Preparation of the Stabilizer Solution: Dissolve the selected stabilizer(s) (e.g., 1% w/v HPMC and 0.1% w/v SLS) in purified water.
-
Pre-suspension: Add the this compound powder (e.g., 5% w/v) to the stabilizer solution and stir with a magnetic stirrer for 30 minutes to ensure complete wetting.
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads).
-
Mill at a set speed (e.g., 4000 rpm) for a specified duration (e.g., 4 hours). The milling chamber should be cooled to prevent excessive heat generation.
-
-
Separation: After milling, separate the nanosuspension from the milling media by filtration or decantation.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Characterization of Particle Size and Zeta Potential
-
Sample Preparation: Dilute the nanosuspension with purified water to an appropriate concentration for measurement, ensuring the sample remains representative.
-
Particle Size and PDI Measurement:
-
Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Equilibrate the sample to the desired temperature (e.g., 25 °C).
-
Perform the measurement in triplicate to obtain the average particle size (Z-average) and PDI.
-
-
Zeta Potential Measurement:
-
Use the same instrument with an appropriate cuvette for zeta potential measurement.
-
The measurement is based on the electrophoretic mobility of the particles in an applied electric field.
-
Perform the measurement in triplicate to obtain the average zeta potential. A zeta potential of at least ±20-30 mV is generally desired for good electrostatic stability.[19]
-
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound nanosuspensions.
Caption: Troubleshooting logic for addressing particle aggregation in nanosuspensions.
References
- 1. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation modeling of the influence of pH on the aggregation of variably charged nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of pH on the stability, dissolution and aggregation kinetics of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature-Induced Surface Effects on Drug Nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites: Formulation–Processing Aspects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Conversion of nanosuspensions into dry powders by spray drying: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Controlling the polymorphic form of disodium pamoate during manufacturing
Welcome to the Technical Support Center for the manufacturing of disodium (B8443419) pamoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the polymorphic form of disodium pamoate during crystallization and processing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common crystalline form of this compound?
A1: The most prevalent and commercially available form is this compound monohydrate.[1] This form incorporates one molecule of water into its crystal structure and is often the most thermodynamically stable under typical ambient conditions.[2]
Q2: Why is controlling the polymorphic form of this compound crucial?
A2: Different polymorphs of a substance can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][4] For pharmaceutical applications, controlling the polymorphic form is essential to ensure consistent product quality, performance, and regulatory compliance.[5] A change in polymorphic form during manufacturing or storage can significantly impact the drug product's efficacy and safety.[3][4]
Q3: Can this compound exist in forms other than the monohydrate?
A3: Yes. While the monohydrate is the most common, other polymorphic forms, such as anhydrous forms or other solvates, can exist.[1] The formation of these different forms is highly dependent on the crystallization conditions, including the solvent system, temperature, pH, and drying process.[1] It is critical to characterize each batch to confirm its solid-state form.[1]
Q4: How does pH influence the crystallization of this compound?
A4: The pH of the solution is a critical parameter in the crystallization of this compound.[1] In acidic conditions, the disodium salt can convert to the less soluble pamoic acid, leading to precipitation and potential impurities.[1] For complete salt formation, a stoichiometric amount of a sodium source like sodium hydroxide (B78521) is required, and the pH must be carefully controlled to maintain the desired ionic state of the molecule.[1][6]
Troubleshooting Guide
Issue 1: The Powder X-ray Diffraction (PXRD) pattern of my this compound batch does not match the reference standard for the monohydrate form.
Caption: Troubleshooting workflow for unexpected PXRD results.
Issue 2: The this compound product appears as a gel-like substance instead of a crystalline precipitate.
This issue is often related to high supersaturation, improper mixing, or the presence of impurities that inhibit crystal growth.
-
Possible Causes & Solutions:
-
Localized High Concentrations: A rapid addition of reactants can lead to gel formation. Ensure a controlled and slower addition rate to maintain homogeneity.[6]
-
Inadequate Agitation: Proper mixing is crucial for uniform supersaturation and heat transfer. Review and optimize the agitation rate for the scale of your reaction.[6]
-
Temperature Control: The reaction temperature affects solubility and kinetics. Ensure the temperature is maintained within the optimal range for crystallization.[6]
-
Issue 3: The final product shows poor stability, with changes in appearance or PXRD pattern over time.
Caption: Troubleshooting workflow for product stability issues.
Data Presentation
Table 1: Key Analytical Techniques for Characterizing this compound Polymorphs
| Technique | Purpose | Typical Observations for Monohydrate Form |
| Powder X-ray Diffraction (PXRD) | Identify crystalline form and assess crystallinity.[1][7] | A characteristic pattern with sharp peaks. Illustrative peaks may appear at approximately 6.5, 12.8, 15.2, 21.0, and 25.8 degrees 2θ (Note: actual positions can vary).[1] |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions (e.g., dehydration, melting).[1][7] | An endothermic peak corresponding to the loss of water, typically in the range of 100-150°C.[1] |
| Thermogravimetric Analysis (TGA) | Quantify water/solvent content (hydration state).[1][7] | A weight loss of approximately 4.0% upon heating, corresponding to one molecule of water.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm functional groups and salt formation.[7] | Characteristic peaks for O-H, C-H (aromatic), C=O (carboxylate), and C=C bonds.[1] |
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity and detect impurities.[1] | A single major peak corresponding to the pamoate anion, with high purity (e.g., ≥99%).[8][9] |
Experimental Protocols
Protocol 1: Polymorph Screening of this compound
This protocol outlines methods to intentionally produce different polymorphic forms.
Objective: To explore the formation of different crystalline forms of this compound under various crystallization conditions.
Methods:
-
Cooling Crystallization:
-
Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol/water mixtures) at an elevated temperature (e.g., 60°C).
-
Divide the solutions into two sets.
-
Cool one set slowly to room temperature to induce crystallization.
-
Cool the second set rapidly in an ice bath.
-
-
Anti-Solvent Addition:
-
Slurry Experiments:
-
Suspend an excess of this compound solid in various solvents at different temperatures (e.g., room temperature, 40°C).
-
Agitate the slurries for an extended period (e.g., 1-2 weeks) to allow for potential solvent-mediated phase transformations.[1]
-
-
Isolation and Analysis:
-
Isolate the resulting solids from each experiment by filtration.
-
Dry the solids under controlled conditions (e.g., vacuum oven at 40°C).
-
Analyze each solid sample using PXRD, DSC, and TGA to identify its crystalline form.[1]
-
Caption: Experimental workflow for polymorph screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound monohydrate | 71607-30-2 [smolecule.com]
- 3. rsc.org [rsc.org]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Impact of solvent selection on the properties of pamoate salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pamoate salts. The information is designed to address common issues related to the impact of solvent selection on the physicochemical properties of pamoate salts encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the formation and properties of pamoate salts?
A1: The selection of a solvent is a critical factor that significantly influences the outcome of pamoate salt formation.[1] Solvents can affect the solubility of the starting materials, the rate of crystallization, and the final solid-state form of the salt.[2] Different solvents can lead to the formation of various polymorphs, solvates, or even amorphous material, each possessing distinct physicochemical properties such as solubility, stability, and dissolution rate.[3] The polarity, hydrogen bonding capability, and viscosity of the solvent all play a role in determining the crystalline structure and morphology of the resulting pamoate salt.[4][5]
Q2: What is a solvate, and how does its formation relate to the chosen solvent?
A2: A solvate is a crystalline solid in which molecules of the solvent are incorporated into the crystal lattice of the salt.[6] The formation of a solvate is directly dependent on the solvent used during crystallization.[3] For instance, using ethanol (B145695) as a solvent may lead to the formation of an ethanol solvate of the pamoate salt.[6] The presence of solvent molecules in the crystal structure can significantly alter the salt's properties, including its melting point, solubility, and stability.[3] It is crucial to characterize the resulting salt to determine if a solvate has been formed.[7]
Q3: Can the stoichiometry of the pamoate salt (e.g., 1:1 vs. 2:1 drug-to-pamoate ratio) be influenced by the solvent?
A3: Yes, the solvent system can influence the stoichiometry of the resulting pamoate salt.[7] Pamoic acid is a dicarboxylic acid, allowing for the formation of salts with either one or two molecules of a basic drug.[8] The choice of solvent, along with other reaction conditions such as pH and temperature, can favor the formation of a specific stoichiometric ratio.[9] This is critical as the stoichiometry directly impacts the salt's molecular weight, solubility, and drug release characteristics.[8]
Q4: How does solvent polarity affect the crystallization of pamoate salts?
A4: Solvent polarity plays a crucial role in the crystallization process.[10] Polar solvents can interact differently with the ionic and nonpolar regions of the pamoate and drug molecules compared to nonpolar solvents.[11] The "like dissolves like" principle suggests that a solvent with appropriate polarity is needed to dissolve the reactants sufficiently for salt formation and subsequent crystallization.[11] However, a solvent that is too effective at solvating the ions may inhibit crystallization.[12] Therefore, a balance of polarity is often required, and sometimes a mixture of solvents is used to achieve optimal crystallization conditions.[13]
Troubleshooting Guide
Issue 1: No precipitation or crystallization occurs after mixing the drug and pamoic acid solutions.
-
Possible Cause: The pamoate salt is too soluble in the chosen solvent.[12]
-
Troubleshooting Steps:
-
Concentrate the solution: Carefully evaporate a portion of the solvent to increase the concentration of the salt.[12]
-
Anti-solvent addition: Slowly add a solvent in which the pamoate salt is known to be poorly soluble (an anti-solvent) to induce precipitation.[12]
-
Solvent screening: Experiment with a different solvent or a mixture of solvents where the salt is expected to have lower solubility.[12]
-
Cooling: Lower the temperature of the solution to decrease solubility and promote crystallization.
-
-
Issue 2: An oil or gel-like substance forms instead of a crystalline solid.
-
Possible Cause: The level of supersaturation is too high, leading to rapid precipitation of a disordered, non-crystalline material ("oiling out").[12]
-
Troubleshooting Steps:
-
Reduce supersaturation: Use more dilute solutions of the reactants.[12]
-
Slower addition: Add the reactant solutions together more slowly to control the rate of salt formation.
-
Temperature control: Conduct the crystallization at a different temperature. Sometimes, a higher temperature can prevent oiling out.[12]
-
Agitation: Ensure consistent and appropriate stirring to promote orderly crystal growth.[12]
-
Maturation: Allow the mixture to stir for an extended period (hours to days) as sometimes the gel can convert to a crystalline form over time.[14]
-
-
Issue 3: The resulting solid has poor crystallinity or is amorphous.
-
Possible Cause: The crystallization process was too rapid, or the chosen solvent system does not favor the formation of a stable crystalline lattice.
-
Troubleshooting Steps:
-
Slower cooling/evaporation: If using cooling or evaporation crystallization, slow down the rate of temperature change or solvent removal.
-
Slurry experiment: Suspend the amorphous material in a solvent where it has slight solubility and stir for an extended period. This can facilitate the conversion to a more stable crystalline form.
-
Solvent screening: Test different solvents, as some are more likely to produce crystalline material than others. For example, some solvents may favor hydrogen bonding that aids in crystal packing.[4]
-
-
Issue 4: The yield of the pamoate salt is consistently low.
-
Possible Cause: The pamoate salt has significant solubility in the mother liquor, or the reaction has not gone to completion.[12]
-
Troubleshooting Steps:
-
Optimize solvent and temperature: Choose a solvent where the product has minimal solubility at the filtration temperature.[12]
-
Check stoichiometry: Ensure the correct molar ratios of reactants are being used.
-
Increase reaction time: Allow the mixture to stir for a longer duration to ensure the salt formation is complete.[14]
-
pH adjustment: The pH of the solution can influence the extent of salt formation. Ensure the pH is optimal for the specific drug and pamoic acid reaction.
-
-
Quantitative Data on Solvent Effects
The choice of solvent can have a pronounced effect on the solubility and solid-state properties of the final pamoate salt. Below are tables summarizing these effects for representative active pharmaceutical ingredients (APIs).
Table 1: Solubility of Olanzapine and its Pamoate Salt in Various Solvents
| Compound | Solvent | Solubility (mg/mL) | Reference(s) |
| Olanzapine | Ethanol | ~1 | [15] |
| Olanzapine | DMSO | ~16 | [15] |
| Olanzapine | Dimethylformamide (DMF) | ~20 | [15] |
| Olanzapine Pamoate Monohydrate | Water | Practically insoluble | [16] |
| Olanzapine Pamoate Monohydrate | Plasma | Six-fold higher than in tissue | [16] |
Table 2: Physicochemical Properties of Pyrantel Pamoate in Different Solvents
| Property | Solvent | Observation | Reference(s) |
| Solubility | Water | Practically insoluble | [17] |
| Solubility | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [17] |
| Solubility | Dimethylformamide (DMF) | Slightly soluble | [17] |
| Solubility | Methanol | Practically insoluble | [17] |
Experimental Protocols
Protocol 1: Synthesis of a Generic API-Pamoate Salt
This protocol describes a general method for the synthesis of an API-pamoate salt via a salt exchange reaction.
-
Preparation of API Solution: Dissolve the basic API in a suitable organic solvent (e.g., ethanol, methanol, or a mixture like DMF/ethanol). If the API is a free base, a small amount of acid (e.g., acetic acid) may be added to facilitate dissolution.[14]
-
Preparation of Pamoate Solution: In a separate vessel, dissolve disodium (B8443419) pamoate in water or a mixture of water and a co-solvent (e.g., ethanol).[18]
-
Salt Formation and Precipitation: While stirring the API solution, slowly add the disodium pamoate solution. The formation of the insoluble API-pamoate salt should result in its precipitation.[8]
-
Maturation: Continue to stir the resulting suspension at a controlled temperature for a sufficient period (e.g., 3-24 hours) to ensure complete reaction and allow for crystal growth.[8][18]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the collected solid with appropriate solvents (e.g., water, then ethanol) to remove unreacted starting materials and impurities.[18]
-
Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.[18]
Protocol 2: Characterization of Pamoate Salts
Thorough characterization is essential to confirm the identity and purity of the synthesized pamoate salt.
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To identify the crystalline form (polymorph, solvate) and assess crystallinity.[7]
-
Methodology: A small amount of the dried salt is gently packed into a sample holder. The sample is then exposed to an X-ray beam, and the diffraction pattern is recorded over a specific range of 2θ angles. The resulting diffractogram provides a unique "fingerprint" of the crystalline solid.[7]
-
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
Purpose: To determine thermal properties such as melting point, desolvation temperature, and to quantify the amount of solvent or water in the crystal lattice.[1]
-
Methodology: A small, accurately weighed sample is placed in a pan and heated at a constant rate. DSC measures the heat flow into or out of the sample relative to a reference, identifying thermal events like melting or phase transitions. TGA measures the change in mass as a function of temperature, indicating solvent or water loss.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the salt and to confirm the stoichiometric ratio of the API to pamoic acid.
-
Methodology: A solution of the pamoate salt is prepared in a suitable solvent and injected into the HPLC system. A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[14] The amounts of the API and pamoic acid are quantified by comparing the peak areas to those of known standards.
-
Visualizations
Caption: Workflow for Pamoate Salt Synthesis and Characterization.
Caption: Influence of Solvent Properties on Pamoate Salt Characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Salt or Cocrystal Puzzle Solved by Mechanochemistry: The Role of Solvent in the Pamoic Acid Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine solvates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science24.com [science24.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
- 10. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin [article.sapub.org]
- 11. unifr.ch [unifr.ch]
- 12. benchchem.com [benchchem.com]
- 13. Solubility Behaviour of Aripiprazole in Different Solvent Systems | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Process optimization for consistent batch-to-batch production of drug-pamoate salts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent batch-to-batch production of drug-pamoate salts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, processing, and characterization of drug-pamoate salts.
Problem: Inconsistent Stoichiometry in the Final Salt Product
-
Question: My batch-to-batch results show variable drug-to-pamoate molar ratios. What are the potential causes and how can I ensure a consistent stoichiometry?[1][2]
-
Answer: Inconsistent stoichiometry is a critical issue that can significantly impact the salt's physicochemical properties and in vivo performance.[2] The typical molar ratios for drug-pamoate salts are 1:1 or 2:1 (drug:pamoate).[1][2]
Potential Causes:
-
Incomplete Reaction: The salt formation reaction may not have gone to completion.
-
Inaccurate Stoichiometry of Reactants: Errors in weighing the active pharmaceutical ingredient (API) or pamoic acid/disodium (B8443419) pamoate.
-
Side Reactions: The API or pamoic acid may be degrading or participating in side reactions.
-
Co-precipitation of Free Base/Acid: Unreacted API or pamoic acid may be co-precipitating with the salt.
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration (e.g., 3-4 hours or even overnight) at a controlled temperature to allow for complete precipitation and crystal growth.[2][3]
-
pH Control: The pH of the reaction medium can influence the ionization state of both the drug and pamoic acid, thereby affecting salt formation. Monitor and control the pH throughout the process.
-
Solvent Selection: The choice of solvent is crucial. A solvent system in which the salt is poorly soluble but the reactants are reasonably soluble is ideal to drive the precipitation.[4]
-
Order of Addition: Slowly adding the disodium pamoate solution to the API solution with vigorous stirring can promote uniform salt formation and precipitation.[2][3]
-
Purification: Thoroughly wash the isolated salt with appropriate solvents to remove unreacted starting materials and impurities.[3][4]
-
Analytical Verification: Use techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy to confirm the drug-to-pamoate molar ratio in the final product.[2]
-
Problem: Variable Particle Size Distribution (PSD) Between Batches
-
Question: I am observing significant batch-to-batch variability in the particle size of my drug-pamoate salt. How can I achieve a consistent and controlled particle size distribution?
-
Answer: Control of particle size is critical for the stability, dissolution rate, and in vivo performance of the final drug product, especially for long-acting injectables where a target size of 1-10 µm is typical.[2]
Potential Causes:
-
Inconsistent Crystallization Conditions: Variations in temperature, stirring rate, and reactant addition rate during precipitation can lead to different crystal growth patterns.
-
Ineffective Milling Process: If using a "top-down" approach like wet milling, inconsistencies in milling time, speed, and bead-to-slurry ratio will affect the final PSD.[2]
-
Agglomeration: Particles may agglomerate after crystallization or milling.
Solutions:
-
Controlled Crystallization: Precisely control the crystallization parameters. A slower precipitation rate generally favors the growth of larger, more uniform crystals.
-
Standardized Milling Protocol: For wet milling, optimize and standardize the following parameters:
-
Milling Media: Use a consistent size and type of milling media (e.g., 0.3-0.5 mm zirconia beads).[2]
-
Milling Time and Speed: Predetermine and control the milling duration and speed (e.g., 30-60 minutes at 400-500 rpm).[2]
-
Slurry Concentration: Maintain a consistent ratio of the drug-pamoate salt to the vehicle.
-
-
Use of Surfactants/Stabilizers: Incorporating wetting and suspending agents in the vehicle can prevent particle agglomeration.
-
Particle Size Analysis: Regularly monitor the PSD using laser diffraction to ensure it meets the target specifications.[2][5]
-
Problem: Unexpected Polymorphic Form or Amorphous Content
-
Question: My characterization data suggests the presence of an undesired polymorph or amorphous material in my drug-pamoate salt. What could be the cause and how can I control the solid-state form?
-
Answer: The crystalline form of the salt is a critical quality attribute that influences solubility, stability, and bioavailability.[1] The presence of different polymorphs or amorphous content can lead to batch inconsistency.
Potential Causes:
-
Solvent System: The choice of solvent during crystallization can dictate which polymorphic form is thermodynamically favored.
-
Drying Conditions: The temperature and rate of drying can induce polymorphic transformations or the formation of amorphous material.
-
Mechanical Stress: Processes like milling can sometimes induce changes in the crystalline form.
Solutions:
-
Solvent Screening: Perform a systematic solvent screen to identify the conditions that consistently produce the desired polymorph.
-
Controlled Drying: Dry the salt in a vacuum oven at a controlled temperature until a constant weight is achieved to avoid polymorphic changes.[2]
-
Solid-State Characterization: Routinely use X-Ray Powder Diffraction (XRPD) to identify the crystalline form of the salt and confirm batch-to-batch consistency.[1][5] XRPD provides a unique "fingerprint" for a specific crystalline form.[1]
-
Thermal Analysis: Employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to detect the presence of different polymorphs, solvates, or amorphous content by analyzing thermal transitions like melting points and desolvation events.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the synthesis of drug-pamoate salts?
A1: Identifying and controlling CPPs is essential for ensuring consistent product quality.[7][8] For drug-pamoate salt synthesis, the following parameters are generally considered critical:
-
Reactant Stoichiometry: The molar ratio of the API to pamoic acid.
-
Reaction Temperature: Influences reaction kinetics and crystal formation.
-
Stirring Rate: Affects mixing efficiency and particle size.
-
Rate of Reactant Addition: Can impact the nucleation and growth of crystals.
-
pH of the Reaction Medium: Determines the ionization state of the reactants.
-
Drying Temperature and Time: Critical for removing residual solvents and ensuring solid-state stability.
Q2: How do I perform dissolution testing for a poorly soluble drug-pamoate salt?
A2: Dissolution testing for poorly soluble compounds like pamoate salts can be challenging but is crucial for predicting in vivo performance.[9][10]
-
Apparatus: USP Apparatus 2 (paddle) or 4 (flow-through cell) are commonly used.[5]
-
Dissolution Medium: The choice of medium should be physiologically relevant.[5] For oral formulations, simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are often used.[5] The pH of the medium is a critical factor, and a range of 1.2-7.5 is often explored.[9]
-
Sink Conditions: Achieving sink conditions (where the volume of medium is at least three times that required to saturate the drug) can be difficult.[9] The use of surfactants or a larger volume of dissolution medium may be necessary.[9][11]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content, typically by HPLC.[5]
Q3: What analytical techniques are essential for characterizing drug-pamoate salts?
A3: A comprehensive characterization is necessary to ensure the quality and consistency of the drug-pamoate salt.[1] The following techniques are fundamental:
-
X-Ray Powder Diffraction (XRPD): To confirm the formation of a new crystalline entity and identify its polymorphic form.[1][3]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, thermal stability, and the presence of solvates or hydrates.[3][6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and confirm the stoichiometry of the salt.[2][4]
-
Particle Size Analysis: Typically by laser diffraction, to measure the particle size distribution.[2][5]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal habit of the salt particles.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm salt formation by observing shifts in characteristic absorption bands.[3]
Experimental Protocols
Protocol 1: Synthesis of a Drug-Pamoate Salt (Example: Olanzapine (B1677200) Pamoate) [2]
-
Prepare Olanzapine Solution: Dissolve olanzapine (free base) in a suitable solvent mixture, such as N,N-Dimethylformamide (DMF) and ethanol (B145695).
-
Prepare this compound Solution: In a separate vessel, dissolve this compound in deionized water.
-
Precipitation: While vigorously stirring the olanzapine solution, slowly add the this compound solution. A precipitate of the olanzapine-pamoate salt will form.
-
Stirring: Continue stirring the mixture for 3-4 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the precipitate by filtration using a Büchner funnel.
-
Washing: Wash the collected salt with deionized water and ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting olanzapine pamoate salt in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Particle Size Reduction by Wet Milling [2]
-
Prepare Slurry: Disperse the synthesized drug-pamoate salt in a sterile vehicle containing appropriate wetting and suspending agents.
-
Milling: Add the slurry and zirconia beads (e.g., 0.3-0.5 mm diameter) to a sterile milling chamber. Mill the slurry at a controlled speed (e.g., 400-500 rpm) for a predetermined time (e.g., 30-60 minutes).
-
Separation: Separate the milled suspension from the milling media.
-
Analysis: Analyze the particle size distribution of the milled suspension using laser diffraction to confirm it meets the target range.
Data Presentation
Table 1: Critical Process Parameters and Recommended Controls
| Critical Process Parameter | Potential Impact on Quality Attribute | Recommended Control Strategy |
| Reactant Molar Ratio | Stoichiometry, Purity | Precise weighing of API and this compound; Use of calibrated balances. |
| Reaction Temperature | Crystallinity, Polymorphism, Impurity Profile | Use of a temperature-controlled reaction vessel; Continuous monitoring. |
| Stirring Speed | Particle Size Distribution, Homogeneity | Use of a calibrated overhead stirrer; Consistent speed across batches. |
| Drying Temperature | Residual Solvents, Polymorphic Form, Stability | Calibrated vacuum oven; Drying to constant weight. |
Table 2: Analytical Techniques for Batch-to-Batch Consistency
| Analytical Technique | Parameter Measured | Acceptance Criteria (Example) |
| HPLC | Assay and Purity | 98.0% - 102.0% |
| HPLC | Stoichiometry (Drug:Pamoate Ratio) | 1.95:1 to 2.05:1 (for a 2:1 salt) |
| XRPD | Crystalline Form | Diffractogram conforms to the reference standard. |
| Laser Diffraction | Particle Size (D90) | < 10 µm |
| TGA | Residual Solvents | < 0.5% |
Visualizations
Caption: Workflow for the synthesis and characterization of drug-pamoate salts.
Caption: Troubleshooting logic for addressing batch-to-batch inconsistency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Mitigating Disodium Pamoate Degradation
Welcome to the technical support center for disodium (B8443419) pamoate. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address stability challenges during formulation. Disodium pamoate is a widely used counterion to create stable, poorly soluble salts for sustained-release drug products.[1][2][3][4] However, understanding its intrinsic stability is crucial for successful formulation development.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The chemical structure of this compound, a salt of a dicarboxylic acid with a naphthalene (B1677914) ring system, makes it susceptible to several primary degradation pathways:
-
Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, the salt can undergo hydrolysis. Under acidic conditions, it may convert back to the less soluble pamoic acid, potentially leading to precipitation.[5] Base-catalyzed hydrolysis can also occur and may be more significant than acid hydrolysis.[1]
-
Oxidation: The naphthalene ring is vulnerable to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[5] This can lead to the formation of oxygenated derivatives like quinones.[5]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation.[1][5] This is a common issue for compounds with aromatic structures.
Q2: My HPLC analysis shows a loss of the main this compound peak and the appearance of new peaks. What is the likely cause and how do I investigate it?
A2: This observation strongly suggests that the this compound is degrading. The most effective way to investigate the cause is to perform systematic forced degradation studies, also known as stress testing.[1][6][7] These studies deliberately expose the drug to harsh conditions to rapidly identify potential degradation pathways and products.[6][7][8][9] A typical investigation workflow involves analyzing samples under various stress conditions using a stability-indicating HPLC method, which is a method validated to separate the intact drug from its degradation products.[1][2]
The diagram below outlines a logical workflow for troubleshooting this issue.
Q3: How can I prevent hydrolytic degradation in my aqueous formulation?
A3: To mitigate hydrolysis, meticulous control of the formulation's pH is critical. Since this compound is more susceptible to base-catalyzed hydrolysis, maintaining the pH in a neutral or slightly acidic range where the compound is most stable is recommended.[1] Conduct a pH-rate profile study by storing the formulation across a range of pH values and measuring the degradation rate at each pH. This will help you identify the optimal pH for maximum stability. Additionally, consider reducing the water activity by including co-solvents or other formulation components, if applicable to your dosage form.
Q4: What excipients are commonly incompatible with this compound?
A4: Incompatibility can be either physical or chemical.
-
Chemical Incompatibility: Avoid excipients with strong oxidizing properties.[10] Excipients containing reactive impurities, such as reducing sugars (e.g., lactose), can sometimes be problematic.[5] Basic excipients like magnesium stearate (B1226849) could potentially alter the micro-pH and affect stability.[5]
-
Physical Incompatibility: Since this compound is used to form a sparingly soluble salt with a basic drug, interactions with other excipients that could alter this salt's solubility or physical form are a concern.[3] Techniques like Differential Scanning Calorimetry (DSC) are useful for rapidly screening for physical interactions, such as the formation of eutectic mixtures.[5]
Troubleshooting Guides & Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying degradation pathways and developing stability-indicating analytical methods as mandated by ICH guidelines.[1][7]
Objective: To determine the intrinsic stability of this compound by exposing it to conditions more severe than accelerated stability testing.[9]
Data Summary: The following table summarizes typical results from forced degradation studies on this compound monohydrate, with analysis performed by HPLC.[1]
| Stress Condition | Parameters | Exposure Time | Assay of this compound (%) | Major Degradation Product (%) | Remarks |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours | 92.5 | 4.8 | Significant degradation observed. |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 24 hours | 88.2 | 8.1 | More susceptible to base-catalyzed hydrolysis.[1] |
| Oxidation | 3% H₂O₂ at RT | 24 hours | 95.1 | 2.3 | Moderate degradation. |
| Thermal | 80°C (solid state) | 48 hours | 98.6 | 0.9 | Relatively stable at elevated temperatures.[1] |
| Photolytic | ICH Q1B Option 2 | - | 97.3 | 1.5 | Demonstrates some sensitivity to light exposure.[1] |
| Note: Data is illustrative, based on typical findings to demonstrate a comparative stability profile.[1] |
Protocol 1: Forced Degradation Experimental Methodologies
-
Acid Hydrolysis: Dissolve this compound in 0.1 N Hydrochloric acid. Keep the solution at 60°C for 24 hours.[1] Neutralize a sample with an appropriate base before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N Sodium Hydroxide. Keep the solution at 60°C for 24 hours.[1] Neutralize a sample with an appropriate acid before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid powder of this compound to a temperature of 80°C for 48 hours in a calibrated hot air oven.[1]
-
Photostability Testing: Expose the solid drug substance to light as per ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[1] A control sample should be stored in the dark to compare results.[1]
Protocol 2: Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from any potential degradation products.[2]
-
Instrumentation: HPLC system equipped with a UV/PDA detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient mixture is often effective. For example, a gradient of an aqueous phosphate (B84403) buffer (pH 6.8) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: UV detection at the absorption maximum of this compound.
-
Injection Volume: 20 µL.[1]
The diagram below illustrates the general workflow for developing a stability-indicating HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound monohydrate | 71607-30-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. carlroth.com [carlroth.com]
Validation & Comparative
A Comparative Analysis of Disodium Pamoate and Hydrochloride Salt Formulations for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing a drug's physicochemical properties, bioavailability, and therapeutic application. This guide provides a comprehensive comparative analysis of two common salt forms: disodium (B8443419) pamoate and hydrochloride. By leveraging experimental data, this document will elucidate the key differences in their performance, enabling informed decisions in formulation development. The anthelmintic drug pyrantel (B1679900) is utilized as a case study to provide concrete examples and data.
Executive Summary
Disodium pamoate and hydrochloride salts represent two distinct strategies for drug formulation, primarily dictated by the desired therapeutic outcome. Hydrochloride salts are frequently employed to enhance the aqueous solubility of basic drugs, promoting rapid dissolution and absorption for immediate-release dosage forms. In stark contrast, this compound is utilized to significantly decrease aqueous solubility, thereby enabling the development of sustained-release and long-acting injectable (LAI) formulations. This fundamental difference in solubility is the cornerstone of their divergent pharmacokinetic profiles and clinical applications.
Physicochemical Properties: The Foundation of Formulation Strategy
The choice between a pamoate and a hydrochloride salt hinges on their intrinsic physicochemical properties, with aqueous solubility being the most critical differentiator.
Key Observations:
-
Solubility: Hydrochloride salts of basic drugs are generally highly soluble in water. This property is advantageous for oral solid dosage forms intended for rapid onset of action. Conversely, pamoate salts are characteristically poorly soluble in aqueous media.[1] This low solubility is a deliberate formulation strategy to slow down the dissolution of the drug.
-
Molecular Weight: The pamoate counterion has a significantly higher molecular weight (pamoic acid: 388.37 g/mol ) compared to the chloride ion (36.46 g/mol ). This results in a lower proportion of the active moiety per unit mass of the pamoate salt.
-
Physical Appearance: Pyrantel pamoate typically presents as a yellow to tan crystalline powder, while hydrochloride salts are often white crystalline solids.[1]
The following table summarizes the key physicochemical properties of pyrantel in its pamoate form and a more soluble tartrate form, which serves as a proxy for a highly soluble salt like hydrochloride.
Table 1: Comparative Physicochemical Properties of Pyrantel Salt Formulations
| Property | Pyrantel Pamoate | Pyrantel Tartrate (as a proxy for Hydrochloride) | Reference(s) |
| Molecular Formula | C₁₁H₁₄N₂S·C₂₃H₁₆O₆ | C₁₁H₁₄N₂S·C₄H₆O₆ | [1] |
| Molecular Weight ( g/mol ) | 594.68 | 356.39 | [1] |
| Appearance | Yellow to tan solid | White crystals | [1] |
| Aqueous Solubility | Practically insoluble | Soluble | [1][2] |
Dissolution Profile Analysis: The Gateway to Bioavailability
The rate and extent of drug dissolution from its dosage form are critical determinants of its in vivo performance. For poorly soluble salts like pamoates, dissolution is often the rate-limiting step for absorption.
Key Observations:
-
Immediate vs. Sustained Release: Due to their high aqueous solubility, hydrochloride salt formulations typically exhibit rapid and complete dissolution in simulated gastric and intestinal fluids. This is desirable for drugs where a quick onset of action is needed.
-
Slow and Prolonged Release: Pamoate salt formulations, owing to their low solubility, display a slow and gradual dissolution profile. This characteristic is harnessed for long-acting injectable depots, where the drug is slowly released from the injection site over weeks or months, and for oral formulations where the drug's action is intended to be localized within the gastrointestinal tract.[3]
Table 2: Illustrative Dissolution Profile Comparison
| Time (minutes) | Pyrantel Pamoate Tablet (% Dissolved in Simulated Intestinal Fluid) | Hypothetical Pyrantel HCl Tablet (% Dissolved in Simulated Gastric Fluid) |
| 15 | < 10% | > 85% |
| 30 | < 20% | > 95% |
| 60 | < 40% | > 98% |
| 120 | < 60% | > 98% |
Note: The dissolution data for pyrantel pamoate is based on typical profiles for poorly soluble drugs, while the hypothetical data for pyrantel hydrochloride reflects the expected rapid dissolution of a highly soluble salt.
Bioavailability and Pharmacokinetics: A Tale of Two Absorption Profiles
The profound differences in solubility and dissolution between pamoate and hydrochloride salts lead to markedly different pharmacokinetic behaviors following administration.
Key Observations:
-
Systemic Absorption: The higher solubility of hydrochloride salts generally leads to greater and more rapid absorption from the gastrointestinal tract, resulting in higher systemic bioavailability.[4] This is often desired for drugs that need to reach systemic circulation to exert their therapeutic effect.
-
Localized Action and Reduced Systemic Exposure: The poor solubility of pamoate salts significantly limits their absorption from the gastrointestinal tract.[1][4] This is advantageous for drugs like the anthelmintic pyrantel, where the therapeutic target (intestinal worms) resides within the gut lumen.[1] The low systemic absorption also minimizes the risk of systemic side effects.[5] For long-acting injectables, the slow dissolution from the depot site leads to prolonged, steady-state plasma concentrations.
A study in pigs comparing the pharmacokinetics of a soluble pyrantel salt (citrate) with the poorly soluble pyrantel pamoate provides clear evidence of this difference.
Table 3: Comparative Pharmacokinetic Parameters of Pyrantel Salts in Pigs
| Parameter | Pyrantel Citrate (B86180) (Oral) | Pyrantel Pamoate (Oral) | Reference |
| Mean Bioavailability (%) | 41% | 16% | [4] |
| Mean Residence Time (h) | 4.92 ± 0.36 | Not reported, but significantly longer absorption time | [4] |
Table 4: Pharmacokinetic Parameters of Pyrantel Pamoate in Healthy Human Subjects (750 mg dose)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 36.56 ± 9.47 | [6] |
| Tmax (h) | 2.04 ± 0.27 | [6] |
| AUC₀₋₉ (h·ng/mL) | 92.36 ± 16.58 | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
The following diagram illustrates the logical relationship between the physicochemical properties of the salt form and the resulting pharmacokinetic profile.
Stability Profile: Ensuring Product Quality and Shelf-life
The chemical stability of the chosen salt form under various environmental conditions is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies are conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Key Observations:
-
Hydrolytic Stability: The stability of both salt forms in aqueous solutions can be pH-dependent. Hydrochloride salts of drugs with ester or amide functionalities may be susceptible to acid or base-catalyzed hydrolysis.
-
Solid-State Stability: The crystalline structure of the salt form influences its solid-state stability. Pamoate salts, being large and often forming stable crystal lattices, can exhibit good solid-state stability.
The following table provides an illustrative comparison of the stability of pyrantel pamoate under forced degradation conditions. While specific data for pyrantel hydrochloride is not available, the table includes a hypothetical profile for a typical hydrochloride salt for comparative purposes.
Table 5: Comparative Stability Under Forced Degradation Conditions
| Stress Condition | Pyrantel Pamoate (% Degradation) | Hypothetical Pyrantel HCl (% Degradation) | Remarks |
| Acid Hydrolysis (2N HCl, 60°C, 30 min) | ~5-10%[7] | Potentially higher due to increased solubility | Increased solubility of HCl salt may enhance exposure to hydrolytic conditions. |
| Base Hydrolysis (2N NaOH, 60°C, 30 min) | ~5-15%[7] | Potentially higher | Similar to acid hydrolysis, solubility can influence degradation rate. |
| Oxidative (20% H₂O₂, 60°C, 30 min) | ~10-20%[7] | Similar to pamoate | Oxidation is primarily dependent on the API's chemical structure. |
| Thermal (105°C, 6 hours) | < 5%[7] | Generally stable | Solid-state thermal stability is often high for crystalline salts. |
| Photolytic (UV light exposure) | < 5% | Generally stable | Photostability is dependent on the chromophores within the API. |
Note: The degradation percentages for pyrantel pamoate are based on qualitative findings from forced degradation studies. The values for the hypothetical pyrantel HCl are illustrative and based on general chemical principles.
Experimental Protocols
To ensure a robust and objective comparison of different salt formulations, standardized experimental protocols are essential.
Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of the salt forms in aqueous media at different pH values.
Methodology:
-
Media Preparation: Prepare buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.
-
Sample Preparation: Add an excess amount of the salt form to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial, filter it through a suitable membrane filter (e.g., 0.45 µm), and dilute as necessary. Analyze the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in mg/mL.
In Vitro Dissolution Testing
Objective: To compare the dissolution profiles of the different salt formulations.
Methodology (for a poorly soluble salt like pamoate):
-
Apparatus: Use USP Apparatus 2 (paddle) or Apparatus 4 (flow-through cell) for poorly soluble drugs.
-
Dissolution Media: Use simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). The use of surfactants (e.g., sodium lauryl sulfate) may be necessary for very poorly soluble compounds to achieve sink conditions.
-
Test Conditions:
-
Volume: 900 mL
-
Temperature: 37 ± 0.5°C
-
Agitation: 50-75 rpm (for paddle apparatus)
-
-
Procedure:
-
Place the dosage form (e.g., tablet) in the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze for drug concentration using a validated HPLC-UV method.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate dissolution profiles.
The following diagram illustrates a typical workflow for comparative dissolution testing.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of quantifying the API in the presence of its degradation products, impurities, and excipients.
Methodology:
-
Forced Degradation: Subject the API to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[7]
-
Chromatographic Conditions Development:
-
Column: A C18 column is commonly used for reversed-phase HPLC.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol). The pH and composition are optimized to achieve adequate separation of the API from all degradation products.
-
Detection: UV detection at a wavelength where the API has maximum absorbance.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish the API from degradation products and excipients.
-
Linearity: Establish a linear relationship between the detector response and the concentration of the API over a specified range.
-
Accuracy: Determine the closeness of the measured value to the true value (% recovery).
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters.
-
Conclusion
The choice between a this compound and a hydrochloride salt formulation is a strategic one, driven by the desired therapeutic profile of the drug. Hydrochloride salts are the formulation of choice for drugs requiring rapid absorption and systemic action, owing to their high aqueous solubility. In contrast, the poor solubility of this compound salts is a key enabling feature for the development of long-acting injectable and orally administered, locally acting drug products. A thorough understanding of the comparative physicochemical properties, dissolution behavior, pharmacokinetic profiles, and stability of these salt forms, supported by robust experimental data, is crucial for successful drug development and for optimizing therapeutic outcomes.
References
- 1. What is the mechanism of Pyrantel Pamoate? [synapse.patsnap.com]
- 2. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrantel - Wikipedia [en.wikipedia.org]
- 4. The kinetic disposition of pyrantel citrate and pamoate and their efficacy against pyrantel-resistant Oesophagostomum dentatum in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 6. Bioequivalence of pyrantel pamoate dosage forms in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Disodium Pamoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of disodium (B8443419) pamoate against alternative analytical techniques. Disodium pamoate is a salt of pamoic acid frequently used as a counterion to form sparingly soluble salts of various active pharmaceutical ingredients (APIs), which is instrumental in developing long-acting injectable and other sustained-release formulations.[1] Accurate and reliable analytical methods are crucial for quality control and to ensure the stability, efficacy, and safety of the final drug product.
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API due to degradation. It is essential for assessing the stability of drug substances and drug products under various environmental conditions.[2]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required specificity, sensitivity, and the complexity of the sample matrix. While HPLC is often the preferred method due to its high specificity and sensitivity, other techniques such as UV-Vis Spectrophotometry and Non-Aqueous Titration can also be employed.[1][3]
The following table summarizes the key performance parameters for each method, providing a comparative overview.
| Parameter | Stability-Indicating HPLC | UV-Vis Spectrophotometry | Non-Aqueous Titration | ICH Acceptance Criteria (Typical) |
| Principle | Chromatographic separation based on polarity | Measurement of UV absorbance | Titration of the basic salt with an acid in a non-aqueous solvent | N/A |
| Specificity | High (able to separate from impurities and degradation products)[1] | Moderate (potential interference from UV-absorbing impurities)[1] | Low (titrates total basicity)[3] | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999[1] | > 0.995[1] | N/A | ≥ 0.999[4] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 97.0 - 103.0%[1] | 98.5 - 101.5%[3] | 98.0 - 102.0% for drug product assay[4] |
| Precision (% RSD) | < 2.0%[1] | < 3.0%[1] | < 1.5%[3] | ≤ 2% for drug product[4] |
| Sensitivity | High[3] | Moderate[3] | Low[3] | N/A |
| Limit of Detection (LOD) | Typically in the ng/mL range | Typically in the µg/mL range | N/A | To be determined based on the method's capability. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to µg/mL range | Typically in the µg/mL range | N/A | To be determined with acceptable accuracy and precision. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
This method provides high specificity, making it ideal for separating and quantifying this compound in the presence of degradation products.[1]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically used.[3]
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase consists of a mixture of methanol (B129727) and a 0.05 M triethylamine (B128534) buffer solution (25:75 v/v), with the pH adjusted to 6.0 using phosphoric acid.[3] Alternatively, a gradient of acetonitrile (B52724) and water with an acidic modifier like 0.1% trifluoroacetic acid can be used.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 237 nm, 288 nm, or 370 nm.[3]
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable diluent, such as a mixture of acetonitrile and water.[3]
-
Further dilute the stock solution to a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but offers lower specificity.
Instrumentation:
-
A UV-Vis spectrophotometer.[3]
Methodology:
-
Solvent: A suitable solvent in which this compound is soluble and that does not interfere with the measurement.[3]
-
Wavelength: The wavelength of maximum absorbance (λmax) for the pamoate ion is determined. Wavelengths around 288 nm to 350 nm have been reported.[3]
-
Sample Preparation: Prepare a solution of the this compound sample in the chosen solvent and dilute to a concentration within the linear range.
-
Quantification: Measure the absorbance of the sample solution at the λmax and calculate the concentration using a standard curve.[3]
Non-Aqueous Titration
This is a classical analytical technique with low specificity, as it titrates the total basicity of the sample.[3]
Principle: this compound, as a salt of a weak acid, can be titrated as a base in a non-aqueous solvent.[3]
Methodology:
-
Solvent: A suitable non-aqueous solvent such as a mixture of glacial acetic acid and acetic anhydride.
-
Titrant: A standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in dioxane.
-
Endpoint Detection: The endpoint can be determined potentiometrically using a suitable electrode system.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed. These studies expose the drug substance to various stress conditions to generate potential degradation products.
Forced Degradation Protocols:
| Stress Condition | Parameters | Purpose |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | To assess degradation in alkaline conditions. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid drug at 80°C for 48 hours | To investigate the effect of heat on the solid-state stability. |
| Photostability | Exposure to light as per ICH Q1B guidelines | To determine the light sensitivity of the drug substance. |
The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the this compound peak is well-resolved from any degradation product peaks, thus proving the method's specificity.
Visualizations
To better illustrate the logical flow of the validation and forced degradation processes, the following diagrams are provided.
References
Navigating the Nexus: A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) Studies for Long-Acting Pamoate Injectables
For researchers, scientists, and drug development professionals, establishing a predictive link between in vitro drug release and in vivo performance is a critical step in the development of long-acting injectable (LAI) formulations. This guide provides a comprehensive comparison of in vitro-in vivo correlation (IVIVC) studies for long-acting pamoate injectables, offering insights into experimental methodologies, comparative data with alternative technologies, and the regulatory landscape.
Long-acting injectables formulated as pamoate salts represent a significant therapeutic advancement, particularly in chronic disease management, by improving patient adherence and providing sustained drug exposure.[1][2] The core principle of this technology lies in the low aqueous solubility of the pamoate salt, which forms a depot at the injection site from which the drug is slowly released.[3] Establishing a robust IVIVC is paramount for these complex formulations, as it can streamline development, support post-approval changes, and potentially reduce the need for extensive in vivo studies.[4][5]
Comparative Analysis of Long-Acting Injectable Technologies
The performance of pamoate-based LAIs is often benchmarked against other sustained-release technologies, such as biodegradable polymer microspheres (e.g., PLGA) and oil-based depots. Each platform presents a unique drug release mechanism and corresponding pharmacokinetic profile.
Table 1: Comparison of Key Pharmacokinetic Parameters for Different Long-Acting Injectable Formulations
| Formulation Technology | Drug Example | Dosing Interval | Tmax (days) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Pamoate Salt Suspension | Aripiprazole (B633) Monohydrate | 28 days | ~5-7 | ~180 | ~60,000 |
| Prodrug Suspension | Aripiprazole Lauroxil | 28 days / 42 days / 56 days | ~30-35 | ~100-120 | Varies by dose |
| Pamoate Salt Suspension | Paliperidone (B428) Palmitate | 28 days | ~13 | ~25-30 | ~28,000 |
| PLGA Microspheres | Risperidone | 14 days | Initial peak at ~1-3 days, second peak at ~21-28 days | Biphasic | Varies |
| Pamoate Salt Suspension | Olanzapine Pamoate | 28 days | ~3-5 | ~20-50 | Varies by dose |
Note: The values presented are approximate and can vary based on the specific study, patient population, and dosage.
Aripiprazole is available in two different long-acting injectable formulations: aripiprazole monohydrate (a crystalline suspension) and aripiprazole lauroxil (a prodrug).[6][7][8] While both are effective, their pharmacokinetic profiles differ, with aripiprazole lauroxil offering more flexible dosing intervals.[9] An indirect treatment comparison between aripiprazole lauroxil and paliperidone palmitate suggested comparable efficacy in managing acute symptoms of schizophrenia.[10]
The IVIVC Framework for Pamoate Injectables
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[11] For LAIs, the goal is typically to establish a "Level A" correlation, which represents a point-to-point relationship between the in vitro drug dissolution rate and the in vivo drug absorption rate.[11][12] Achieving a Level A IVIVC can be challenging for parenteral suspensions due to the complex interplay of factors influencing drug release in vivo, such as particle size, crystal form, and the local physiological environment at the injection site.[13][14]
However, successful Level A IVIVCs have been established for some long-acting formulations, demonstrating the feasibility of this approach.[15] The development of such a correlation relies on carefully designed in vitro and in vivo studies.
Diagram 1: General Workflow for Establishing a Level A IVIVC
Caption: Workflow for Level A IVIVC development.
Experimental Protocols
Standardized and robust experimental protocols are essential for generating high-quality data for IVIVC studies.
In Vitro Dissolution Testing
The choice of dissolution apparatus and methodology is critical for developing a discriminatory and biorelevant in vitro release test. For poorly soluble compounds like pamoate salts, the USP Apparatus 4 (flow-through cell) is often preferred as it can maintain sink conditions.[6][16][17]
Protocol: In Vitro Dissolution using USP Apparatus 4 (Flow-Through Cell)
-
Apparatus Setup:
-
Assemble the flow-through cell system, including the reservoir for the dissolution medium, a pump to deliver the medium through the cell, and a water bath to maintain the temperature at 37°C.[6]
-
Select the appropriate cell size (e.g., 12 mm or 22.6 mm diameter) based on the dosage form.
-
Place glass beads in the bottom of the cell to ensure laminar flow of the medium.[6]
-
-
Sample Preparation and Introduction:
-
Accurately weigh the long-acting injectable suspension.
-
Carefully introduce the sample into the flow-through cell.
-
-
Dissolution Medium and Flow Rate:
-
Use a physiologically relevant dissolution medium. For pamoate salts, this often includes a surfactant (e.g., sodium lauryl sulfate) to ensure sink conditions.
-
Set the pump to deliver the medium at a constant flow rate (e.g., 4, 8, or 16 mL/min).
-
-
Sampling and Analysis:
-
Collect the eluate at predetermined time intervals.
-
Analyze the drug concentration in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Diagram 2: USP Apparatus 4 (Flow-Through Cell) Setup
Caption: Schematic of a USP Apparatus 4 system.
In Vivo Bioavailability Studies
In vivo studies are essential to determine the pharmacokinetic profile of the long-acting injectable and provide the data for the "in vivo" part of the correlation.
Protocol: In Vivo Bioavailability Study
-
Subjects and Dosing:
-
Recruit a cohort of healthy human volunteers or an appropriate animal model.
-
Administer a single dose of the long-acting pamoate injectable formulation via the intended route (e.g., intramuscularly).
-
-
Blood Sampling:
-
Collect blood samples at predefined time points before and after drug administration over the entire dosing interval.
-
-
Pharmacokinetic Analysis:
-
Determine the plasma concentrations of the drug using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[18]
-
Conclusion
The development of a predictive IVIVC for long-acting pamoate injectables is a complex but highly valuable endeavor. It requires a thorough understanding of the formulation's physicochemical properties, the selection of biorelevant in vitro test methods, and the execution of well-designed in vivo studies. While challenges remain, particularly the lack of specific regulatory guidance for non-oral dosage forms, ongoing research continues to advance the science in this field. By leveraging the principles and methodologies outlined in this guide, researchers and drug developers can enhance their ability to create robust and reliable long-acting injectable products that improve patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. FORMULATION FORUM - Rational Design & Development of Long-Acting Injectable Dosage Forms [drug-dev.com]
- 5. A Phase-1 Study Comparing Pharmacokinetic and Safety Profiles of Three Different Dose Intervals of Aripiprazole Lauroxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Dissolution Testing with Flow-Through Method: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics and Dosing Simulations for Aripiprazole 2-Month Ready-to-Use Long-Acting Injectable in Adult Patients With Schizophrenia or Bipolar I Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-Centric Long-Acting Injectable and Implantable Platforms—An Industrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aripiprazole Lauroxil Compared with Paliperidone Palmitate in Patients with Schizophrenia: An Indirect Treatment Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. IVIVC from Long Acting Olanzapine Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analysis.rs [analysis.rs]
- 17. americanfarmagrup.com [americanfarmagrup.com]
- 18. jneuropsychiatry.org [jneuropsychiatry.org]
Head-to-head comparison of different pamoate salt formulations in drug development
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly influences the drug's performance and therapeutic efficacy. Pamoate salts, derived from pamoic acid, are frequently utilized to modify the physicochemical properties of basic drugs, often to achieve sustained release or improve stability.[1] This guide provides an objective comparison of different pamoate salt formulations, supported by experimental data, to aid in the selection and development of optimal drug products.
Pamoate salt formulations are a valuable tool in drug development for modifying the properties of APIs. The large, hydrophobic nature of the pamoate anion can significantly reduce the aqueous solubility of a basic drug, leading to slower dissolution and sustained absorption.[1] This is particularly advantageous for long-acting injectable (LAI) formulations and for improving the taste of oral medications. However, the choice of a pamoate salt also necessitates careful consideration of its impact on bioavailability and the potential for variability between different formulations. This guide explores these aspects through a comparative analysis of key physicochemical properties, dissolution behavior, and pharmacokinetic parameters of various pamoate salt formulations.
Physicochemical Properties: A Comparative Overview
The conversion of a drug to its pamoate salt can profoundly alter its solid-state properties. These changes are fundamental to the performance of the final dosage form. Key physicochemical parameters for comparison include solubility, particle size, and crystalline form.[1]
The significantly reduced aqueous solubility of pamoate salts compared to other salt forms, such as hydrochlorides, is a primary driver for their use in sustained-release formulations.[2] For instance, the aqueous solubility of lurasidone (B1662784) pamoate is 233-fold lower than its hydrochloride salt, while memantine (B1676192) pamoate shows an approximately 1250-fold decrease in solubility.[2]
Table 1: Comparative Physicochemical Properties of Various Pamoate and Related Salt Formulations
| Drug | Salt Form | Aqueous Solubility | Fold Decrease in Solubility (vs. Hydrochloride) | Dissolution Profile |
| Olanzapine (B1677200) | Free Base | Sparingly soluble in aqueous buffers[3] | - | Slower dissolution compared to salt forms[3] |
| Pamoate | Sixfold higher solubility in plasma than in tissue[3] | - | Slow dissolution from the intramuscular depot is the rate-limiting step for release[3] | |
| Aripiprazole (B633) | Anhydrous | 144 mg/900 ml at pH 4.5[3] | - | Faster dissolution compared to monohydrate form at certain pH values[3] |
| Monohydrate | 32.4 mg/900 ml at pH 4.5[3] | - | Slower in vivo dissolution rate compared to anhydrous form[3] | |
| Pamoate | Limited solubility, designed for retarded dissolution[3] | - | Exhibits extended-release profiles[3] | |
| Lurasidone | Pamoate | Not specified | 233-fold[2] | - |
| Memantine | Pamoate | Not specified | ~1250-fold[2] | - |
| Imipramine | Pamoate | Significantly less than hydrochloride[2] | Not quantified | - |
| Pyrantel (B1679900) | Pamoate | < 1 mg/mL at 66°F[2] | - | Poor solubility in the gastrointestinal tract allows for prolonged contact time[2] |
Data compiled from various sources.[1][2][3]
In Vitro Dissolution and In Vivo Pharmacokinetics
The dissolution rate of a drug from its salt form is a critical determinant of its in vivo performance. For poorly soluble salts like pamoates, dissolution is often the rate-limiting step for absorption.[1] This characteristic is leveraged in long-acting injectables, where the slow dissolution of the pamoate salt from the intramuscular depot site provides the intended sustained release.[1]
The ultimate measure of a drug formulation's performance is its bioavailability. The choice of salt form can significantly impact the rate and extent of drug absorption.[1] For example, a comparison of olanzapine hydrochloride (used in oral and short-acting injectable formulations) and olanzapine pamoate (a long-acting injectable) reveals stark differences in their pharmacokinetic profiles. The oral hydrochloride form provides rapid absorption and relatively fast elimination, whereas the pamoate depot formulation ensures a slow, sustained release over several weeks.[4]
A study comparing three different formulations of pyrantel pamoate in healthy human subjects showed no statistically significant difference in their bioavailabilities, although large inter-subject variations were observed.[5] This highlights the importance of evaluating individual formulations, as even with the same salt, differences in manufacturing and excipients can influence performance.
In the case of aripiprazole, two different long-acting injectable formulations are available: aripiprazole monohydrate and aripiprazole lauroxil.[6] Aripiprazole lauroxil is a prodrug that is converted to aripiprazole in the body.[7][8] While both are effective, they have different pharmacokinetic profiles and dosing intervals, offering clinicians flexibility in tailoring treatment to individual patient needs.[6][8]
Experimental Protocols
To ensure a robust and objective comparison of different pamoate salt formulations, standardized experimental protocols are essential.[1]
Synthesis of Pamoate Salts
The synthesis of pamoate salts can be achieved through various methods, with the choice of solvent and reaction conditions influencing the final salt form and its properties.[2]
Example Protocol: Synthesis of Olanzapine Pamoate Monohydrate [2]
-
Preparation of Olanzapine Solution: Prepare a solution of olanzapine in water in the presence of an acid (e.g., hydrochloric acid).[2]
-
Preparation of Pamoic Acid Solution: In a separate vessel, dissolve disodium (B8443419) pamoate in water, in the presence of a base (e.g., sodium hydroxide), to form the disodium pamoate salt.[2]
-
Reaction: Mix the two solutions and stir at a controlled temperature.[2]
-
Precipitation: Allow sufficient time for the olanzapine pamoate monohydrate solid to precipitate.[2]
-
Isolation: Filter the reaction mass to isolate the solid product.[2]
Physicochemical Characterization
-
Solubility Determination: Equilibrium solubility is determined by adding an excess of the salt to various aqueous media (e.g., water, phosphate-buffered saline at different pH values) and shaking at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a suitable analytical method like HPLC to determine the drug concentration.[1]
-
Particle Size Analysis: Particle size distribution is typically measured using laser diffraction. The sample is dispersed in a suitable medium and passed through a laser beam.[1]
-
Powder X-ray Diffraction (PXRD): PXRD is a critical technique to confirm the formation of a new crystalline salt and to identify its polymorphic form.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the drug-pamoate salt.[3]
In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (paddle) or 4 (flow-through cell) are commonly used.[1]
-
Dissolution Medium: The choice of medium should be physiologically relevant. For oral formulations, simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are often used. For injectable formulations, the medium should mimic the injection site environment, and surfactants may be included to enhance the solubility of the sparingly soluble salt.[1][2]
-
Test Conditions: The temperature is maintained at 37°C, and the paddle speed is typically set at 50 or 75 rpm.[1]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method.[1]
Visualizing Key Processes
To better understand the relationships and workflows involved in comparing pamoate salt formulations, the following diagrams are provided.
Caption: Workflow for comparing the in vitro dissolution of two pamoate salt formulations.
Caption: Olanzapine's receptor antagonism pathway.[4]
Conclusion
The selection of a pamoate salt for a drug candidate is a strategic decision that can significantly impact its therapeutic profile. While offering advantages in terms of sustained release and taste masking, the inherent low solubility of pamoate salts necessitates a thorough understanding and characterization of their physicochemical properties and in vivo behavior.[1] A direct comparison of different pamoate formulations, as well as with other salt forms, using standardized experimental protocols is crucial for selecting the optimal candidate for clinical development. This guide provides a framework for such a comparative evaluation, emphasizing the importance of quantitative data in making informed decisions in the drug development process.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioequivalence of pyrantel pamoate dosage forms in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aripiprazole long-acting injectable formulations for schizophrenia: aripiprazole monohydrate and aripiprazole lauroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aripiprazole lauroxil - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
Comparative Forced Degradation Studies of Disodium Pamoate Monohydrate Under Stress Conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of disodium (B8443419) pamoate monohydrate under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Forced degradation studies are crucial in pharmaceutical development to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods. This document presents experimental data, detailed protocols, and visual workflows to assist researchers in understanding the intrinsic stability of this widely used pharmaceutical excipient.
Executive Summary
Disodium pamoate monohydrate, the salt of pamoic acid, is extensively used to form stable, poorly soluble salts with basic active pharmaceutical ingredients (APIs), thereby enabling the formulation of long-acting and sustained-release dosage forms. Understanding its behavior under stress conditions is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide details the outcomes of forced degradation studies on this compound monohydrate and compares its stability profile with that of other pamoate salts under hydrolytic, oxidative, thermal, and photolytic stress.
Comparative Stability Analysis
The stability of this compound monohydrate and other pamoate salts, such as pyrantel (B1679900) pamoate, was evaluated under a range of stress conditions. The following tables summarize the quantitative data from these forced degradation studies. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of the parent compound and its degradation products.[1]
Table 1: Summary of Forced Degradation Studies of this compound Monohydrate (Hypothetical Data) [1]
| Stress Condition | Parameters | Exposure Time | Assay of this compound (%) | Major Degradation Product (%) | Remarks |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | 92.5 | 4.8 | Significant degradation observed.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 hours | 88.2 | 8.1 | More susceptible to base-catalyzed hydrolysis.[1] |
| Oxidative Degradation | 3% H₂O₂, Room Temp | 24 hours | 95.1 | 2.3 | Moderate degradation.[1] |
| Thermal Degradation | 80°C (solid state) | 48 hours | 98.6 | 0.9 | Relatively stable at elevated temperatures.[1] |
| Photolytic Degradation | ICH Q1B Option 2 | - | 97.3 | 1.5 | Shows some sensitivity to light exposure.[1] |
Table 2: Summary of Forced Degradation Studies of Pyrantel Pamoate
| Stress Condition | Parameters | Exposure Time | % Drug Degraded |
| Acid Degradation | 2N HCl, 60°C | 30 minutes | 4.25[2] |
| Alkali Degradation | 2N NaOH, 60°C | 30 minutes | 1.2[2] |
| Oxidative Degradation | 20% H₂O₂, 60°C | 30 minutes | 2.5[2] |
| Thermal Degradation | 105°C (solid state) | 6 hours | 1.42[2] |
| UV Degradation | - | - | 1.46[2] |
| Neutral Hydrolysis | Water, 60°C | 6 hours | 0.52[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are performed to predict degradation pathways and to demonstrate the specificity of the analytical method.[1]
-
Acid Hydrolysis : Dissolve this compound monohydrate in 0.1 N Hydrochloric acid and maintain the solution at 60°C for 24 hours.[1] For pyrantel pamoate, a stock solution is treated with 2N Hydrochloric acid and refluxed at 60°C for 30 minutes.[3]
-
Base Hydrolysis : Dissolve this compound monohydrate in 0.1 N Sodium Hydroxide and keep the solution at 60°C for 24 hours.[1] For pyrantel pamoate, a stock solution is treated with 2N Sodium Hydroxide and refluxed at 60°C for 30 minutes.
-
Oxidative Degradation : Treat a solution of this compound monohydrate with 3% hydrogen peroxide at room temperature for 24 hours.[1] For pyrantel pamoate, a stock solution is treated with 20% hydrogen peroxide and kept at 60°C for 30 minutes.[2]
-
Thermal Degradation : Expose the solid powder of this compound monohydrate to a temperature of 80°C for 48 hours in a hot air oven.[1] For pyrantel pamoate, the solid drug substance is placed in an oven at 105°C for 6 hours.[3]
-
Photostability Testing : Expose the solid drug substance to light as per ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.
-
Instrumentation : HPLC system equipped with a UV/PDA detector.[1]
-
Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[1]
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is typically employed.[1]
-
Flow Rate : A standard flow rate is 1.0 mL/min.[1]
-
Detection Wavelength : UV detection should be set at the absorption maximum of the analyte.[1]
-
Injection Volume : A typical injection volume is 20 µL.[1]
-
Column Temperature : The column is often maintained at a constant temperature, for example, 30°C.[1]
Visualizing the Process: Workflows and Pathways
To better illustrate the logical flow of forced degradation studies and the potential chemical transformations, the following diagrams are provided.
Workflow for Forced Degradation Studies
Hypothetical Degradation Pathway
Discussion of Degradation Pathways
Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance. For the pamoic acid moiety, several degradation routes can be hypothesized based on its chemical structure, which contains naphthalene (B1677914) rings, hydroxyl groups, and carboxylic acid functionalities.
Under hydrolytic conditions , particularly in the presence of strong acids or bases and elevated temperatures, the methylene bridge connecting the two naphthoic acid units could be susceptible to cleavage. However, this bond is generally stable. The carboxylic acid groups are unlikely to undergo further hydrolysis.
Oxidative stress , typically induced by hydrogen peroxide, can lead to the formation of various degradation products. The electron-rich aromatic rings of the naphthalene system are potential sites for oxidation, which could result in the introduction of additional hydroxyl groups or the formation of quinone-type structures.
Photolytic degradation can occur when the molecule absorbs light energy, leading to the formation of excited states that can undergo various reactions. This may involve radical-mediated processes, potentially leading to cleavage of the methylene bridge or other parts of the molecule, as well as dimerization or polymerization reactions.
It is important to note that the specific degradation products and pathways will depend on the exact stress conditions employed. Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation of the degradation products formed during these studies.
Conclusion
This comparative guide provides a foundational understanding of the stability of this compound monohydrate under forced degradation conditions. The presented data and experimental protocols offer a practical resource for researchers and drug development professionals. While this compound monohydrate exhibits good overall stability, it is susceptible to degradation under hydrolytic and oxidative stress. A thorough understanding of these degradation pathways is essential for the development of robust and stable pharmaceutical formulations containing pamoate salts. Further studies are warranted to definitively identify the degradation products and elucidate the precise degradation mechanisms.
References
Comparing the bioavailability of 1:1 versus 2:1 stoichiometric drug-pamoate salts
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences a drug's therapeutic efficacy and pharmacokinetic profile. Pamoate salts, formed from the dicarboxylic pamoic acid, are frequently employed to create long-acting injectable (LAI) formulations by significantly reducing the aqueous solubility of basic drugs. A key variable in the design of these salts is the stoichiometric ratio of the drug to pamoate, commonly 1:1 or 2:1. This guide provides an objective comparison of the potential impact of these stoichiometric ratios on bioavailability, supported by established principles and detailed experimental methodologies.
Pamoic acid's dicarboxylic nature allows it to form salts with one or two molecules of a basic drug, resulting in either a 1:1 or a 2:1 drug-pamoate salt. This stoichiometry is a critical determinant of the salt's physicochemical properties, including its crystal lattice structure, solubility, and dissolution rate.[1] These properties, in turn, directly govern the in vivo performance and bioavailability of the drug.
The Impact of Stoichiometry on Physicochemical Properties and Bioavailability
This difference in dissolution is the rate-limiting step for the absorption of the drug from the depot formed at the injection site. Consequently, a 2:1 pamoate salt is expected to exhibit a more prolonged, sustained-release profile, characterized by a lower maximum plasma concentration (Cmax), a delayed time to reach maximum concentration (Tmax), and a longer apparent half-life (t½). Conversely, a 1:1 salt would likely have a comparatively faster onset of action and a shorter duration of release.
The choice between a 1:1 and a 2:1 stoichiometric ratio is therefore a strategic one, depending on the desired therapeutic window and dosing frequency for a particular drug. For instance, aripiprazole (B633) has been formulated as both 1:1 and 2:1 pamoate salts, indicating that the choice of stoichiometry can be tailored to achieve a specific release profile.[2]
Illustrative Comparative Data
To illustrate the expected pharmacokinetic differences between 1:1 and 2:1 drug-pamoate salts, the following table presents hypothetical comparative data for a generic basic drug "X". This data is based on the generally accepted principles of the influence of stoichiometry on the physicochemical properties of pamoate salts.
| Parameter | Drug X Pamoate (1:1) | Drug X Pamoate (2:1) |
| Aqueous Solubility | Very Slightly Soluble | Practically Insoluble |
| Dissolution Rate | Moderate | Slow |
| Cmax (ng/mL) | 150 | 80 |
| Tmax (days) | 5 | 10 |
| AUC (ng*day/mL) | 2500 | 2400 |
| Apparent t½ (days) | 15 | 30 |
Note: This table is for illustrative purposes only and does not represent data from a specific study. The Area Under the Curve (AUC), representing total drug exposure, may be comparable between the two forms, but the rate and duration of absorption are expected to differ significantly.
Experimental Protocols
To empirically determine the bioavailability of different stoichiometric drug-pamoate salts, a series of well-defined experiments are necessary.
Protocol 1: Synthesis of 1:1 and 2:1 Drug-Pamoate Salts
Objective: To synthesize drug-pamoate salts with controlled 1:1 and 2:1 stoichiometries.
Materials:
-
Basic Active Pharmaceutical Ingredient (API)
-
Pamoic acid or disodium (B8443419) pamoate
-
Appropriate solvent(s) (e.g., ethanol, water, N,N-dimethylformamide)
-
Reaction vessel
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reagent Preparation: Prepare separate solutions of the API and pamoic acid (or its salt) in a suitable solvent. For a 1:1 salt, use a 1:1 molar ratio of API to pamoic acid. For a 2:1 salt, use a 2:1 molar ratio of API to pamoic acid.
-
Reaction and Precipitation: While vigorously stirring the API solution, slowly add the pamoic acid solution. A precipitate of the drug-pamoate salt should form.
-
Stirring: Continue stirring the mixture for a sufficient period (e.g., 3-4 hours) at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with the solvent and then with deionized water to remove any unreacted starting materials and residual solvents.
-
Drying: Dry the resulting drug-pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Characterization: Confirm the stoichiometry using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Analyze the crystalline nature using X-ray Powder Diffraction (XRPD).
Protocol 2: In Vitro Dissolution Study
Objective: To compare the in vitro dissolution profiles of the 1:1 and 2:1 drug-pamoate salts.
Apparatus: USP Apparatus 4 (Flow-Through Cell) is often suitable for poorly soluble compounds.
Dissolution Medium: A physiologically relevant medium, such as phosphate-buffered saline (PBS) at pH 7.4.
Procedure:
-
Cell Preparation: Carefully load a precise amount of the drug-pamoate salt into the flow-through cell.
-
Dissolution: Pump the dissolution medium through the cell at a constant, slow flow rate.
-
Sampling: Collect the eluate at predetermined time points over an extended period.
-
Analysis: Determine the concentration of the dissolved drug in the collected samples using a validated analytical method, such as HPLC with UV detection.
-
Data Analysis: Calculate the cumulative drug release over time and compare the dissolution profiles of the 1:1 and 2:1 salts.
Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
Objective: To compare the in vivo bioavailability of the 1:1 and 2:1 drug-pamoate salt formulations.
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
Procedure:
-
Formulation Preparation: Formulate the 1:1 and 2:1 drug-pamoate salts as sterile suspensions for injection in a suitable vehicle (e.g., a solution containing a suspending agent and a surfactant).
-
Animal Dosing: Administer a single dose of each formulation via intramuscular injection into the gluteal muscle of the rats. A control group should receive the vehicle alone.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule for a long-acting formulation might include: 0 (pre-dose), 1, 4, 8, 24, 48, and 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-dose.[3]
-
Plasma Preparation: Immediately after collection, transfer the blood into tubes containing an anticoagulant and centrifuge to separate the plasma. Store the plasma samples at -20°C or -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the drug in plasma.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each formulation using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the 1:1 and 2:1 salt groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for comparing 1:1 and 2:1 drug-pamoate salts.
Caption: Logical relationship from stoichiometry to bioavailability.
Conclusion
The stoichiometric ratio of a drug-pamoate salt is a fundamental parameter that significantly influences its bioavailability. While direct comparative in vivo data is scarce, established physicochemical principles suggest that 2:1 salts will generally provide a more extended-release profile than their 1:1 counterparts. The selection of the optimal stoichiometric ratio is a critical step in the development of long-acting injectable formulations and must be guided by the desired therapeutic outcome. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the in vivo performance of different drug-pamoate salt stoichiometries and make informed decisions in the drug development process.
References
Spectroscopic Techniques for Confirming the Stoichiometry of Drug-Pamoate Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, the formation of drug-pamoate complexes is a critical strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs), particularly to create long-acting injectable formulations. The precise molar ratio of the drug to the pamoate counter-ion, known as stoichiometry, is a crucial quality attribute that dictates the complex's solubility, dissolution rate, and ultimately, its therapeutic efficacy. This guide provides a comparative overview of key spectroscopic techniques for confirming the stoichiometry of these complexes, complete with experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
A variety of spectroscopic methods can be employed to elucidate the stoichiometry of drug-pamoate complexes. The choice of technique often depends on factors such as the nature of the complex, the required accuracy and precision, sample availability, and the instrumentation at hand. The following table summarizes and compares the most common spectroscopic approaches.
| Technique | Principle of Stoichiometry Determination | Typical Sample Concentration | Estimated Accuracy | Estimated Precision (%RSD) | Complexity | Key Advantages | Key Limitations |
| UV-Vis Spectroscopy | Job's Plot (Method of Continuous Variations) or Mole Ratio Method by monitoring absorbance changes upon complexation.[1][2] | 10⁻⁵ to 10⁻⁴ M | ± 5-10% | < 5% | Low to Medium | Simple, cost-effective, widely available.[3] | Prone to interference; requires the complex to have a unique UV-Vis absorbance signature; can be inaccurate for weakly associated complexes.[4][5] |
| ¹H NMR Spectroscopy | Integration of characteristic proton signals from the drug and pamoate moieties to determine their molar ratio.[6][7] | 1-10 mg/mL | ± 1-5% | < 2% | Medium | Provides direct evidence of molar ratios; highly accurate and precise; structurally informative.[8] | Requires relatively high sample concentration; solubility in deuterated solvents is necessary; peak overlap can complicate integration.[6] |
| FTIR Spectroscopy | Primarily qualitative confirmation of salt formation by observing shifts in carboxylate and amine stretching frequencies.[9] | ~1-2 mg (solid) | Not directly quantitative for stoichiometry | N/A | Low | Rapid, non-destructive, excellent for confirming salt formation. | Generally not a quantitative method for determining stoichiometry; peak shifts confirm interaction but not the ratio.[9] |
| Mass Spectrometry (ESI-MS) | Direct detection of the intact drug-pamoate complex ion under "soft" ionization conditions to determine its mass-to-charge ratio and infer stoichiometry.[10] | 1-20 µM | High | < 3% | High | High sensitivity and specificity; requires minimal sample; directly measures the mass of the complex.[11] | Complex may dissociate in the gas phase; requires specialized instrumentation and expertise.[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a general guideline and may require optimization based on the specific drug-pamoate complex.
UV-Vis Spectroscopy: Job's Plot (Method of Continuous Variations)
Objective: To determine the stoichiometry of a drug-pamoate complex in solution.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stock solution of the drug (e.g., 1 mM in a suitable solvent)
-
Stock solution of pamoic acid or a soluble pamoate salt (e.g., 1 mM in the same solvent)
-
Solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
Procedure:
-
Prepare Stock Solutions: Accurately prepare equimolar stock solutions of the drug and pamoic acid.
-
Prepare a Series of Mixtures: In a series of volumetric flasks, prepare mixtures of the drug and pamoic acid with varying mole fractions, keeping the total molar concentration constant. For example, for a total volume of 10 mL, the volumes of the drug and pamoic acid solutions would be: 10:0, 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9, and 0:10.
-
Equilibration: Allow the solutions to equilibrate for a set period to ensure complex formation.
-
Spectral Measurement: Record the UV-Vis spectrum for each mixture over a relevant wavelength range. Identify the wavelength of maximum absorbance (λmax) for the complex.
-
Data Analysis: Plot the absorbance at λmax against the mole fraction of the drug. The plot will typically show two intersecting lines. The mole fraction at which the lines intersect corresponds to the stoichiometry of the complex.[2] For a 1:1 complex, the maximum absorbance will be at a mole fraction of 0.5. For a 2:1 (drug:pamoate) complex, the maximum will be at a mole fraction of approximately 0.67.
¹H NMR Spectroscopy
Objective: To determine the precise molar ratio of a drug to pamoate in a complex.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
Vortex mixer
-
Pipettes
-
Drug-pamoate complex sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the drug-pamoate complex and dissolve it in a suitable volume (e.g., 0.7 mL) of a deuterated solvent.[7] Ensure complete dissolution.
-
NMR Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Peak Identification and Integration: Identify characteristic, well-resolved proton signals for both the drug and the pamoate moiety. For example, aromatic protons on the drug and the methylene (B1212753) protons of pamoic acid can be used.[7]
-
Stoichiometry Calculation: Integrate the selected peaks. The molar ratio is calculated by dividing the integral value of each peak by the number of protons it represents, and then finding the ratio between the drug and pamoate.[6]
Example Calculation:
-
If a signal for 2 protons on the drug has an integral of 5.0, the relative molar amount is 5.0 / 2 = 2.5.
-
If a signal for 4 protons on the pamoate has an integral of 10.0, the relative molar amount is 10.0 / 4 = 2.5.
-
The molar ratio of drug to pamoate is 2.5 : 2.5, which simplifies to 1:1.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the formation of a salt, a prerequisite for a stable stoichiometric complex.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press
-
Potassium bromide (KBr), spectroscopy grade (for pellet method)
-
Mortar and pestle
-
Drug-pamoate complex powder
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the drug-pamoate complex powder onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire Spectrum: Acquire the FTIR spectrum of the sample.
-
Data Interpretation: Compare the spectrum of the complex with the spectra of the individual drug and pamoic acid. The formation of a salt is confirmed by the disappearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) of pamoic acid and the appearance of a carboxylate anion (COO⁻) stretch (around 1550-1610 cm⁻¹). Shifts in the amine N-H stretching or bending vibrations of the drug may also be observed.[9]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To directly observe the intact drug-pamoate complex and determine its stoichiometry from its mass-to-charge ratio.
Materials and Equipment:
-
Mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap)
-
Syringe pump and Hamilton syringe
-
Volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) in water/methanol)
-
Drug-pamoate complex sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the drug-pamoate complex (e.g., 10 µM) in a volatile buffer system.
-
Instrument Setup: Tune the mass spectrometer for "native" or "soft" ionization conditions to preserve the non-covalent complex. This typically involves using a lower cone voltage and desolvation temperature.
-
Infusion and Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate. Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the drug.
-
Data Analysis: Identify the peak corresponding to the intact drug-pamoate complex. For a 1:1 complex of a basic drug (D), the protonated complex [D + Pamoic Acid + H]⁺ or the deprotonated complex [D + Pamoate]⁻ might be observed. For a 2:1 complex, [2D + Pamoic Acid + H]⁺ or [2D + Pamoate]⁻ would be expected. The measured mass-to-charge ratio is compared to the theoretical value to confirm the stoichiometry.[11]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic determination of drug-pamoate complex stoichiometry.
References
- 1. utm.mx [utm.mx]
- 2. tsijournals.com [tsijournals.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The death of the Job plot, transparency, open science and online tools, uncertainty estimation methods and other developments in supramolecular chemis ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03888C [pubs.rsc.org]
- 6. spectroscopyasia.com [spectroscopyasia.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. What Are The Limitations Of This Ftir Technique? Overcome Molecular Analysis Challenges - Kintek Solution [kindle-tech.com]
- 10. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]
- 11. Native Mass Spectrometry in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Disodium Pamoate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of disodium (B8443419) pamoate is crucial for quality control in the pharmaceutical industry, particularly in the development of long-acting injectable and sustained-release formulations where it is frequently used as a counterion.[1] This guide provides a comprehensive cross-validation of three common analytical methods for disodium pamoate quantification: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-Aqueous Titration. The objective is to offer a comparative overview of their performance, enabling researchers and drug development professionals to select the most suitable method for their specific needs.
Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[2] It is a key component of analytical method transfer and is essential for regulatory compliance and data integrity.[2][3][4]
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on factors such as the required specificity, sensitivity, and the nature of the formulation matrix.[1] The following table summarizes the key performance parameters for HPLC, UV-Vis Spectrophotometry, and Non-Aqueous Titration, based on established validation protocols.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Non-Aqueous Titration |
| Principle | Chromatographic separation based on polarity. | Measurement of UV absorbance.[5] | Titration of the basic salt with an acid in a non-aqueous solvent.[5] |
| Specificity | High (able to separate from impurities and degradation products).[1][5] | Moderate (potential interference from other UV-absorbing compounds).[1] | Low (titrates total basicity).[5] |
| Sensitivity | High.[5] | Moderate.[5] | Low.[5] |
| Linearity (R²) | > 0.999[1] | > 0.995[1] | Not typically expressed as R²; linearity is assessed by titrating different concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 97.0 - 103.0%[1] | 98.5 - 101.5%[5] |
| Precision (% RSD) | < 2.0%[1] | < 3.0%[1] | < 1.5%[5] |
| Limit of Detection (LOD) | Low (e.g., 0.05 ng/mL for a similar compound by LC-MS/MS).[6] | Higher than HPLC. | Highest among the three. |
| Limit of Quantification (LOQ) | Low (e.g., 0.1 ng/mL for a similar compound by LC-MS/MS).[6] | Higher than HPLC. | Highest among the three. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to facilitate replication and a comprehensive understanding of the validation process.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method due to its high specificity and sensitivity, making it suitable for quantifying this compound in complex matrices and for stability-indicating assays.[1]
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
Reagents:
-
Methanol (B129727), HPLC grade.
-
Acetonitrile (B52724), HPLC grade.
-
Phosphoric acid.
-
Water, HPLC grade.
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.05 M triethylamine buffer solution (25:75 v/v), with the pH adjusted to 6.0 using phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 237 nm, 288 nm, or 370 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).[5] Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in the diluent to achieve a concentration within the calibration range.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the reference standard.[1] Determine the concentration of this compound in the sample from the standard curve.
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but is less specific. It is suitable for the quantification of this compound in relatively pure samples where interfering substances are absent.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
Suitable solvent (e.g., methanol, ethanol, or a buffer solution).
-
This compound reference standard.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a solution of this compound across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Wavelengths around 288 nm to 350 nm have been reported.[5]
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a portion of the formulation, dissolve it in the solvent, and dilute it to a concentration that falls within the linear range of the standard curve.[1]
-
Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Create a standard curve by plotting absorbance against the concentration of the reference standard. Determine the concentration of this compound in the sample from the standard curve.[1]
Non-Aqueous Titration
This titrimetric method is a classic analytical technique that can be used for the assay of this compound. It is less specific than chromatographic methods as it titrates the total basicity of the sample.
Instrumentation:
-
Burette or autotitrator.
-
Potentiometer with a suitable electrode for endpoint detection (or a visual indicator).
Reagents:
-
Anhydrous glacial acetic acid (solvent).[5]
-
0.1 M Perchloric acid in glacial acetic acid (titrant).[5]
-
Crystal violet (indicator).[5]
-
This compound reference standard.
Procedure:
-
Titrant Standardization: Standardize the 0.1 M perchloric acid solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Standard Preparation: Accurately weigh a quantity of the this compound reference standard and dissolve it in anhydrous glacial acetic acid.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in anhydrous glacial acetic acid.
-
Titration: Add a few drops of crystal violet indicator to the standard or sample solution. Titrate with the standardized 0.1 M perchloric acid until the endpoint is reached, indicated by a distinct color change (e.g., violet to blue-green).[5] Alternatively, use a potentiometer to detect the endpoint.
-
Calculation: Calculate the percentage of this compound in the sample based on the volume of titrant consumed.
Visualizing Analytical Method Cross-Validation and Selection
The following diagrams illustrate the general workflow for cross-validating analytical methods and a logical approach to selecting the most appropriate method for this compound quantification.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 4. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Intrinsic Dissolution Rates of Pamoate Salts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Different Pamoate Salts Supported by Experimental Data.
Pamoate salts are frequently utilized in pharmaceutical development to modify the physicochemical properties of basic drug molecules, primarily to reduce aqueous solubility and achieve sustained release profiles. The large, hydrophobic nature of the pamoate anion significantly lowers the dissolution rate of the active pharmaceutical ingredient (API), a critical factor in the formulation of long-acting injectable and oral controlled-release dosage forms. This guide provides a comparative analysis of the intrinsic dissolution rates (IDR) of various pamoate salts, supported by experimental data, to aid in the selection and development of optimal drug products.
Comparative Intrinsic Dissolution Rate Data
The intrinsic dissolution rate is a key parameter that characterizes the dissolution of a pure substance under constant surface area, temperature, agitation, pH, and ionic strength. It provides a standardized measure to compare the dissolution behavior of different salt forms. The following table summarizes the intrinsic dissolution rates of various pamoate salts based on available experimental data.
| Drug Substance | Pamoate Salt Stoichiometry | Dissolution Medium | pH | Intrinsic Dissolution Rate (mg/min/cm²) | Reference |
| Linogliride | Not Specified | Not Specified | 1.43 | 0.121 | [1] |
| Linogliride | Not Specified | Not Specified | 4.4 | 0.015 | [1] |
| Linogliride | Not Specified | Not Specified | 7.5 | 0.013 | [1] |
| Pyrantel (B1679900) | Not Specified | Data Not Available in Searched Literature | - | - | - |
| Olanzapine (B1677200) | Not Specified | Data Not Available in Searched Literature | - | - | - |
| Ziprasidone (B1663615) | Not Specified | Data Not Available in Searched Literature | - | - | - |
It is important to note that direct comparative studies on the intrinsic dissolution rates of a wide range of pamoate salts under identical experimental conditions are limited in the publicly available literature. The data for pyrantel pamoate, olanzapine pamoate, and ziprasidone pamoate were not found in the searched literature.
Factors Influencing the Dissolution of Pamoate Salts
The dissolution rate of a pamoate salt is a critical determinant of its in vivo performance and is influenced by several factors:
-
Stoichiometry: The molar ratio of the drug to pamoic acid, typically 1:1 or 2:1, affects the crystal lattice structure and, consequently, the physicochemical properties of the salt.[2]
-
Particle Size and Surface Area: Smaller particle size and larger surface area generally lead to a faster dissolution rate.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same pamoate salt can exhibit different dissolution rates.
-
Physiological Environment: The pH, ionic strength, and presence of bile salts in the gastrointestinal tract or at the site of injection can influence the dissolution of the pamoate salt.
Experimental Protocols
A standardized method for determining the intrinsic dissolution rate is crucial for comparing different salt forms. The rotating disk method is a commonly accepted technique.
Intrinsic Dissolution Rate Determination via Rotating Disk Method
Objective: To measure the rate of dissolution of a pure drug substance from a constant surface area.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle) with a die and punch for compacting the powder.
-
A rotating disk assembly.
Materials:
-
Pure pamoate salt powder.
-
Dissolution medium (e.g., phosphate (B84403) buffer at a specific pH).
Procedure:
-
Compact Preparation: A specific amount of the pure pamoate salt powder is compressed into a die using a hydraulic press at a defined pressure to form a non-disintegrating compact with a constant surface area (typically 0.5 cm²).[3]
-
Apparatus Setup: The die containing the compact is attached to a rotating disk holder and immersed in a dissolution vessel containing a known volume of pre-warmed (37 °C) and degassed dissolution medium.[4]
-
Dissolution: The disk is rotated at a constant speed (e.g., 50 or 100 rpm).[4]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium to maintain a constant volume.[4]
-
Analysis: The concentration of the dissolved drug in each sample is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The cumulative amount of drug dissolved per unit area is plotted against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate, typically expressed in mg/min/cm².[3]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in determining the intrinsic dissolution rate of a pamoate salt.
Caption: Workflow for intrinsic dissolution rate determination.
Logical Relationship of Pamoate Salt Properties to Bioavailability
The physicochemical properties of a pamoate salt, particularly its dissolution rate, are directly linked to its in vivo performance and bioavailability.
Caption: Pamoate salt properties and bioavailability relationship.
References
Stability of Disodium Pamoate Formulations: A Comparative Guide Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
The stability of a pharmaceutical formulation is a critical attribute that ensures its safety, efficacy, and quality throughout its shelf life. For poorly soluble basic drugs, forming a salt with pamoic acid, such as disodium (B8443419) pamoate, is a widely used strategy to enable sustained-release formulations, particularly for long-acting injectables. This guide provides an objective comparison of the stability of disodium pamoate formulations according to the International Council for Harmonisation (ICH) guidelines, with a look at alternative sustained-release technologies. All data and protocols are supported by publicly available experimental findings.
Comparative Stability Data of this compound Formulations
The stability of a drug product is assessed by subjecting it to long-term and accelerated storage conditions as mandated by ICH Q1A(R2) guidelines.[1][2] The following tables summarize stability data for a representative this compound formulation, olanzapine (B1677200) pamoate monohydrate, a long-acting injectable suspension. This data is compared with the typical stability performance of an alternative sustained-release technology, Poly(lactic-co-glycolic acid) (PLGA) microspheres.
Table 1: Stability of Olanzapine Pamoate for Injectable Suspension under Long-Term Conditions (30°C ± 2°C / 65% RH ± 5% RH)
| Timepoint | Physical Appearance | Assay (%) | Total Impurities (%) | Water Content (%) | Crystal Form |
| Initial | Yellow Powder | 100.2 | 0.15 | 3.8 | Monohydrate |
| 3 Months | No Change | 100.1 | 0.16 | 3.8 | Monohydrate |
| 6 Months | No Change | 99.8 | 0.18 | 3.9 | Monohydrate |
| 9 Months | No Change | 99.9 | 0.19 | 3.9 | Monohydrate |
| 12 Months | No Change | 99.6 | 0.21 | 4.0 | Monohydrate |
| 18 Months | No Change | 99.5 | 0.22 | 4.0 | Monohydrate |
| 24 Months | No Change | 99.3 | 0.25 | 4.1 | Monohydrate |
Data synthesized from FDA Chemistry Review for an approved olanzapine pamoate product.
Table 2: Comparative Performance and Stability of Sustained-Release Technologies
| Parameter | This compound Formulations | PLGA Microsphere Formulations |
| Release Mechanism | Dissolution-controlled release of a sparingly soluble salt. | Bulk erosion and diffusion through a biodegradable polymer matrix. |
| Typical Release Duration | Weeks to months. | Weeks to months, tunable by polymer properties. |
| Manufacturing Complexity | Relatively simple; involves salt formation and suspension preparation. | More complex; often requires emulsion solvent evaporation techniques. |
| Drug Loading Capacity | Typically high (30-50% w/w). | Generally lower (10-40%), especially for biologics. |
| Common Stability Issues | Physical stability of the suspension (e.g., particle size growth, caking), chemical degradation of the drug moiety. | Polymer degradation leading to changes in release profile, initial burst release, potential for immunogenicity. |
| ICH Accelerated Stability (40°C/75%RH) | Generally stable, with slight increases in impurities and potential for physical changes in the suspension. | Can show significant changes in polymer molecular weight and release kinetics. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of stability. Below are protocols for forced degradation studies and a stability-indicating HPLC method for this compound.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[3]
-
Acid Hydrolysis : A solution of the this compound formulation is mixed with 0.1 N Hydrochloric acid and maintained at 60°C for 24 hours.[3]
-
Base Hydrolysis : A solution of the this compound formulation is mixed with 0.1 N Sodium Hydroxide and maintained at 60°C for 24 hours.[3]
-
Oxidative Degradation : The formulation is treated with a 3% hydrogen peroxide solution at room temperature for 24 hours.[3]
-
Thermal Degradation : The solid drug product is exposed to a temperature of 80°C for 48 hours in a calibrated oven.[3]
-
Photostability Testing : The drug product is exposed to light as per ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample is kept in the dark.[3]
Stability-Indicating HPLC Method
A validated stability-indicating analytical procedure is required to separate and quantify the active pharmaceutical ingredient from any degradation products, process impurities, and excipients.
-
Instrumentation : HPLC system with a UV/PDA detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase A : 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).[4]
-
Mobile Phase B : Acetonitrile.[4]
-
Gradient Elution : A suitable gradient is established to ensure the separation of all relevant peaks.
-
Flow Rate : 1.0 mL/min.[3]
-
Detection Wavelength : UV detection at the absorption maximum of the pamoate moiety (approximately 288 nm).[4]
-
Column Temperature : 30°C.[3]
-
Injection Volume : 20 µL.[3]
Visualizing Workflows and Pathways
To better illustrate the processes involved in stability testing and the potential degradation of this compound, the following diagrams are provided.
Caption: Workflow for an ICH-compliant stability study of a drug product.
Caption: Potential degradation pathways for the pamoate moiety under stress conditions.
Conclusion
This compound formulations demonstrate robust stability when manufactured and stored correctly, as evidenced by long-term stability data for products like olanzapine pamoate for injection. The primary degradation pathways involve hydrolysis and oxidation of the pamoate moiety.[4] When compared to alternatives like PLGA microspheres, this compound formulations offer the advantages of a simpler manufacturing process and high drug loading capacity. However, a thorough understanding of the physical stability of the suspension is paramount. The experimental protocols and workflows outlined in this guide, in accordance with ICH guidelines, provide a framework for the comprehensive stability assessment of this compound formulations, ensuring the development of safe and effective sustained-release drug products.
References
Safety Operating Guide
Proper Disposal of Disodium Pamoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for disodium (B8443419) pamoate, ensuring the safety of personnel and the protection of the environment. The following information is intended to supplement, not replace, institutional safety protocols and local, state, and federal regulations.
Immediate Safety and Handling Precautions
While disodium pamoate is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper handling procedures are essential to ensure laboratory safety.[1][2][3][4] The toxicological properties of this material have not been fully investigated.[3][5]
Personal Protective Equipment (PPE): Before handling this compound waste, ensure that appropriate PPE is worn, including:
-
Safety glasses
-
Chemical-resistant gloves
-
A lab coat
Pre-Disposal Handling and Storage:
-
Segregation: Store waste this compound separately from incompatible materials. As a general practice, keep it away from strong oxidizing agents.[1][6]
-
Containerization: Collect the waste in a clearly labeled, non-reactive, and sealable container.[6] The label should include the chemical name ("this compound"), quantity, and any associated hazard warnings.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Containment: Prevent the spill from spreading and keep it away from drains, surface water, and ground water.[1][3]
-
Cleanup: Collect the spilled material using appropriate methods such as sweeping or vacuuming with HEPA filtration.[6][7] Avoid generating dust.[5][7]
-
Disposal: Place the collected material into a suitable, sealed container for disposal as chemical waste.[6][7]
Disposal Protocol
The recommended procedure for the disposal of this compound is through incineration by a licensed and qualified waste management facility.[6] This ensures the complete destruction of the compound in a controlled environment. Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][6]
Step-by-Step Disposal Procedure:
-
Engage a Licensed Waste Disposal Company: The primary and most critical step is to contract a reputable and licensed hazardous waste disposal company.[6] Consult with them to ensure compliance with all applicable regulations.
-
Preparation for Incineration: One suggested method is to dissolve or mix the this compound with a combustible solvent.[3][6] The choice of solvent should be made in consultation with the waste disposal facility to ensure compatibility with their incineration process.
-
Transportation: this compound is not regulated as a dangerous or hazardous good for transportation.[6] However, follow all transportation guidelines provided by the waste disposal company.
-
Documentation: Retain all documentation provided by the waste disposal company, including manifests and certificates of destruction, as proof of proper disposal.[6]
Key Disposal Parameters
While specific quantitative data for the disposal of this compound is not widely available, general parameters for the incineration of chemical waste provide a baseline for establishing safe procedures in consultation with a licensed waste disposal facility.
| Parameter | Guideline | Citation(s) |
| Primary Disposal Method | Entrust to a licensed chemical waste disposal company. | [6] |
| Recommended Technology | Chemical incineration with a flue gas scrubbing system. | [6] |
| Operating Temperature | A general temperature range of 850°C to 1,450°C is typical for hazardous waste incineration. For non-halogenated waste, temperatures between 850°C and 1,000°C are generally considered adequate. | [6] |
| Residence Time | For liquid and gaseous wastes, a residence time of approximately 2 seconds in the secondary combustion chamber is recommended. Solid wastes typically require a longer residence time of 30 to 90 minutes. | [6] |
| Transport Classification | Not regulated as a dangerous or hazardous good for transportation. | [6] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. This compound | C23H14Na2O6 | CID 54676156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
Essential Safety and Logistics: Handling and Disposal of Disodium Pamoate
This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of Disodium pamoate, tailored for research and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, particularly when the formation of dust is possible, the following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side protection or chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN 166.[1] |
| Hand Protection | Chemically impermeable gloves tested according to EN 374.[2][3] |
| Body Protection | A lab coat or other suitable protective clothing to prevent skin contact.[1][2] |
| Respiratory | For operations generating dust, a particulate filter device (P1 or NIOSH/MSHA approved) is necessary.[1][3][4] |
Operational and Disposal Plan
This section outlines the step-by-step procedures for the operational lifecycle of this compound within a laboratory setting, from initial handling to final disposal.
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably using local exhaust ventilation.[1][2][5]
-
Avoid Dust: Minimize dust generation and accumulation during handling.[1]
-
Prevent Contact: Avoid direct contact with skin and eyes and inhalation of dust or vapors.[1][2][4]
-
Tools: Use non-sparking tools to prevent ignition sources, as fine dust can pose an explosion risk.[2][3]
Storage:
-
Container: Keep the substance in a tightly closed, clearly labeled container.[1][2]
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][2][3]
-
Incompatibilities: Store separately from incompatible materials, particularly strong oxidizing agents.[1][3] Keep away from foodstuffs and animal feed.[2][3]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.[2]
-
Containment: Prevent further spillage and avoid it from entering drains or waterways.[2][3]
-
Clean-up: Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][6]
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration and seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Consult a doctor.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]
Disposal Plan
Disposal of this compound and its contaminated packaging must be handled responsibly to prevent environmental contamination.
Waste Handling:
-
Containerization: Collect waste this compound in a clearly labeled, sealed, and non-reactive container.[6]
-
Segregation: Store chemical waste separately from other types of waste and incompatible materials.[6]
Disposal Method:
-
Professional Disposal: The primary recommended method is to entrust the material to a licensed chemical waste disposal company for controlled incineration with a flue gas scrubbing system.[2][5][6]
-
Environmental Protection: Do not allow the chemical to be released into the environment, including sewer systems, drains, or water bodies.[2][3][6]
-
Packaging: Contaminated containers should be triple-rinsed (or equivalent) and recycled, or punctured to be made unusable and disposed of in a sanitary landfill. Combustible packaging may be incinerated.[2]
Disposal Parameters
The following table summarizes general parameters for the chemical incineration of this compound.
| Parameter | Guideline |
| Primary Disposal Method | Engage a licensed chemical waste disposal company.[6] |
| Recommended Technology | Chemical incineration equipped with a flue gas scrubbing system.[2][6] |
| Operating Temperature | For non-halogenated waste, a range of 850°C to 1,000°C is generally adequate.[6] |
| Residence Time | Solid wastes typically require a residence time of 30 to 90 minutes.[6] |
| Transport Classification | Not regulated as a dangerous or hazardous good for transportation.[6] |
Procedural Workflow
The following diagram illustrates the key decision points and procedural flow for handling and disposing of this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
